Decyl stearate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
decyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-22-24-26-28(29)30-27-25-23-21-12-10-8-6-4-2/h3-27H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBODESQIOVVMAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067691 | |
| Record name | Decyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32509-55-0, 55194-65-5 | |
| Record name | Decyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32509-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032509550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 1-methylnonyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055194655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, decyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T78N654V7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Decyl Stearate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of decyl stearate, a long-chain ester with applications in the pharmaceutical and cosmetic industries as an emollient and lubricant. The synthesis is achieved through Fischer esterification, a classic organic reaction involving the acid-catalyzed esterification of a carboxylic acid with an alcohol. This document details the underlying reaction mechanism, provides a representative experimental protocol, summarizes key quantitative data from related studies, and outlines the analytical methods for product characterization.
Core Principles: The Fischer Esterification Mechanism
Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[1][2] In the synthesis of this compound, stearic acid reacts with decanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4] The reaction proceeds through a series of equilibrium steps, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one reactant (usually the less expensive alcohol, decanol) or by removing water as it is formed, often through azeotropic distillation.[1]
The mechanism can be summarized in the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of stearic acid, increasing the electrophilicity of the carbonyl carbon.[2]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of decanol attacks the now more electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of long-chain esters, including those of stearic acid, via acid-catalyzed esterification. It is important to note that optimal conditions for this compound synthesis may vary and require empirical determination.
| Parameter | Value Range | Catalyst | Reactants | Yield (%) | Reference |
| Molar Ratio (Alcohol:Acid) | 5:1 to 15:1 | Sulfuric Acid | Stearic Acid & 1-Butanol | Up to 99% | [5] |
| Catalyst Loading | 0.25 to 0.75 mol catalyst per mol of acid | Sulfuric Acid | Stearic Acid & 1-Butanol | Up to 99% | [5] |
| Temperature | 35 - 65 °C | Sulfuric Acid | Stearic Acid & 1-Butanol | Up to 99% | [5] |
| Reaction Time | 1 - 4 hours | Sulfuric Acid / p-TsOH | Carboxylic Acid & Alcohol | 58 - 75% | [4] |
| Catalyst Type | Solid Acid Catalyst (SO₃H-Carbon) | 20 wt.% | Long Chain Fatty Acid & Alcohol | 90 - 98% | [6] |
| Temperature | 90 °C | SO₃H-Carbon | Long Chain Fatty Acid & Alcohol | 90 - 98% | [6] |
| Reaction Time | 6 - 10 hours | SO₃H-Carbon | Long Chain Fatty Acid & Alcohol | 90 - 98% | [6] |
Experimental Protocols
This section provides a detailed, representative methodology for the synthesis of this compound based on established Fischer esterification procedures for long-chain fatty acids.
Materials and Equipment
-
Reactants: Stearic Acid (≥95%), 1-Decanol (≥98%)
-
Catalyst: Concentrated Sulfuric Acid (98%) or p-Toluenesulfonic acid monohydrate (≥98%)
-
Solvent (for workup): Diethyl ether or Hexane
-
Neutralizing Agent: Saturated sodium bicarbonate solution
-
Drying Agent: Anhydrous sodium sulfate or magnesium sulfate
-
Equipment: Round-bottom flask, reflux condenser, Dean-Stark apparatus (optional), heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, glassware for purification (e.g., chromatography column).
Reaction Setup and Procedure
-
Reactant Charging: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine stearic acid and 1-decanol. A molar excess of 1-decanol (e.g., 1.5 to 3 equivalents) is recommended to drive the reaction equilibrium.
-
Catalyst Addition: Carefully add the acid catalyst to the reaction mixture with stirring. For sulfuric acid, a catalytic amount (e.g., 1-5 mol% relative to the stearic acid) is typically sufficient.
-
Reflux: Attach a reflux condenser (and a Dean-Stark trap if removing water azeotropically) to the flask. Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the alcohol and solvent (if used), typically in the range of 120-150°C.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by measuring the acid value of the reaction mixture at regular intervals. The reaction is typically complete within 2-8 hours.
Work-up and Purification
-
Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with a non-polar organic solvent such as diethyl ether or hexane.
-
Neutralization: Transfer the diluted mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted stearic acid. Wash with brine to remove residual water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent and excess decanol.
-
Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel to obtain a high-purity product.
Mandatory Visualizations
Experimental Workflow
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of the this compound and to identify any byproducts. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (424.7 g/mol ) and characteristic fragmentation patterns.[7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum of this compound will show a characteristic strong absorption band for the ester carbonyl group (C=O) at approximately 1740 cm⁻¹, and the absence of the broad O-H stretch from the carboxylic acid starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methylene protons adjacent to the ester oxygen and the carbonyl group.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the ester carbonyl carbon at around 174 ppm.
-
By following the protocols and understanding the principles outlined in this guide, researchers and professionals can successfully synthesize and characterize this compound for various applications in drug development and other scientific endeavors.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers [mdpi.com]
- 5. ache.org.rs [ache.org.rs]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. This compound | C28H56O2 | CID 108682 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Decyl Stearate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decyl stearate (CAS No. 32509-55-0) is the ester formed from the reaction of stearic acid, an 18-carbon saturated fatty acid, and decyl alcohol, a 10-carbon alcohol.[1] Its molecular structure, characterized by long, saturated hydrocarbon chains, imparts specific physical and chemical properties that are valuable in various scientific and industrial applications, including as an emollient, lubricant, and a component in material science. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and graphical representations of key workflows.
Physical and Chemical Properties
This compound is a solid at room temperature with a hydrophobic character owing to its long, nonpolar hydrocarbon chains.[1] The linear nature of its constituent parts allows for a high degree of molecular order, which influences its melting point and crystallinity.[1]
Table of Physical and Chemical Data
The quantitative properties of this compound are summarized below. These values are compiled from various chemical databases and represent typical specifications.
| Property | Value | Source |
| Molecular Formula | C₂₈H₅₆O₂ | [1][2][3] |
| Molecular Weight | 424.7 g/mol | [1][2] |
| CAS Number | 32509-55-0 | [1][2][3][4] |
| IUPAC Name | decyl octadecanoate | [2][5][6] |
| Appearance | Solid | [7] |
| Melting Point | 20–25 °C | [1] |
| Boiling Point | 462.2 ± 13.0 °C at 760 mmHg | [4] |
| Density | 0.9 ± 0.1 g/cm³ | [4] |
| Refractive Index | 1.452 ± 0.02 (est.) | [6] |
| Solubility | Negligible in water; Soluble in organic solvents (e.g., hexane, diethyl ether).[8] | |
| InChIKey | KBODESQIOVVMAI-UHFFFAOYSA-N | [1][2][3][5] |
Chemical Synthesis: Fischer Esterification
The most common and direct method for producing this compound is Fischer esterification.[1] This acid-catalyzed reaction involves heating stearic acid and decanol, typically in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][9] The reaction is reversible, so water is continuously removed to drive the equilibrium toward the formation of the ester product.[1]
Generalized Experimental Protocol for Fischer Esterification
Objective: To synthesize this compound from stearic acid and decan-1-ol.
Materials:
-
Stearic Acid (C₁₈H₃₆O₂)
-
Decan-1-ol (C₁₀H₂₂O)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine equimolar amounts of stearic acid and decan-1-ol.[10] Add toluene as a solvent.
-
Catalysis: Add a catalytic amount (e.g., 1-2% of the total reactant weight) of concentrated sulfuric acid or p-TsOH to the mixture.
-
Reflux: Heat the mixture to reflux. The toluene-water azeotrope will distill off and collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.
-
Monitoring: Continue the reaction until no more water is collected in the trap, which typically takes several hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene solvent using a rotary evaporator. The resulting crude product is this compound.
-
If necessary, further purification can be achieved by vacuum distillation or column chromatography.
-
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for this compound synthesis.
Analytical Methodologies
The purity and identity of synthesized this compound are typically confirmed using chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for assessing purity and identifying any residual starting materials or by-products.[1]
Generalized Protocol for GC-MS Analysis
Objective: To assess the purity of a this compound sample and confirm its identity.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS).
-
Capillary column suitable for fatty acid esters (e.g., HP-5MS, 5% diphenyl-95% dimethylpolysiloxane).[11]
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile organic solvent (e.g., hexane or dichloromethane). The concentration should be appropriate for GC-MS analysis (typically in the ppm range).
-
Injection: Inject a small volume (e.g., 1-2 µL) of the prepared sample into the GC inlet, which is heated to ensure rapid volatilization (e.g., 280°C).[11]
-
Chromatographic Separation: The sample is carried by an inert gas (e.g., helium or hydrogen) through the capillary column. The oven temperature is programmed to ramp up (e.g., start at 80°C, hold for 2 minutes, then ramp at 20°C/min to 280°C) to separate components based on their boiling points and interactions with the column's stationary phase.[11]
-
Mass Spectrometry: As components elute from the column, they enter the mass spectrometer. They are ionized (typically by electron impact, EI), and the resulting fragments are separated by their mass-to-charge ratio (m/z).
-
Data Analysis:
-
The resulting chromatogram will show peaks corresponding to each separated component. The retention time of the major peak should correspond to that of a this compound standard.
-
The mass spectrum of the major peak should be analyzed. Key fragmentation patterns, such as the molecular ion peak and characteristic fragments (e.g., acylium ion [CH₃(CH₂)₁₆CO]⁺ at m/z 285), confirm the structure of this compound.[1]
-
Analytical Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
References
- 1. This compound | 32509-55-0 | Benchchem [benchchem.com]
- 2. This compound | C28H56O2 | CID 108682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Octadecanoic acid, decyl ester [webbook.nist.gov]
- 4. This compound | CAS#:32509-55-0 | Chemsrc [chemsrc.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound 32509-55-0 [thegoodscentscompany.com]
- 7. echemi.com [echemi.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. arpi.unipi.it [arpi.unipi.it]
The Solubility Profile of Decyl Stearate in Organic Solvents: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of decyl stearate in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the qualitative solubility of this compound, detailed experimental protocols for quantitative solubility determination, and a workflow for its application in nanoparticle-based drug delivery systems.
Introduction to this compound
This compound (C₂₈H₅₆O₂) is the ester of decyl alcohol and stearic acid. Its long hydrocarbon chain makes it a significantly hydrophobic and nonpolar molecule.[1] This characteristic largely dictates its solubility, rendering it generally miscible with nonpolar organic solvents while having very low solubility in polar solvents like water.[1][2][3] In pharmaceutical and cosmetic applications, this compound is valued for its properties as an emollient and its ability to act as a lipid matrix in controlled-release drug delivery systems.[4][5]
Solubility of this compound
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Expected Solubility |
| Hexane | Nonpolar | Soluble |
| Toluene | Nonpolar | Soluble |
| Chloroform | Nonpolar | Soluble |
| Diethyl Ether | Nonpolar | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Ethyl Acetate | Polar Aprotic | Soluble |
| Isopropanol | Polar Protic | Sparingly Soluble |
| Ethanol | Polar Protic | Sparingly Soluble |
| Methanol | Polar Protic | Sparingly Soluble |
| Water | Polar Protic | Insoluble |
Note: This table is based on general principles of chemical solubility. Actual quantitative solubility may vary and should be determined experimentally.
Experimental Protocol: Determination of Equilibrium Solubility via the Gravimetric Shake-Flask Method
For researchers requiring precise quantitative data, the equilibrium solubility of this compound can be determined using the well-established saturation shake-flask method followed by gravimetric analysis. This method is considered reliable for determining the thermodynamic solubility of a compound.[6][7]
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Stoppered flasks or vials
-
Constant temperature shaker bath or incubator
-
Analytical balance (accurate to at least 0.1 mg)
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a stoppered flask containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.[7]
-
Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the flasks for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is recommended to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure a plateau is reached, indicating equilibrium.[8]
-
-
Sample Collection and Separation:
-
After the equilibration period, allow the flasks to stand undisturbed for a sufficient time to allow the excess solid to sediment.[6]
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter compatible with the organic solvent to remove any undissolved microparticles.
-
-
Gravimetric Analysis:
-
Transfer a precisely measured volume of the clear filtrate into a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, an oven set to a temperature below the boiling point of the solvent and the melting point of this compound can be used.
-
Once the solvent is completely evaporated, place the dish or vial in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.
-
Weigh the dish or vial containing the dried this compound residue.
-
-
Calculation of Solubility:
-
The solubility is calculated as the mass of the dissolved this compound per volume of the solvent. The result is typically expressed in g/100 mL or mg/mL.
Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100
-
Application in Drug Delivery: Workflow for Solid Lipid Nanoparticle (SLN) Preparation
This compound, due to its lipid nature, is a suitable candidate for the formulation of Solid Lipid Nanoparticles (SLNs), which are effective carriers for the controlled delivery of lipophilic drugs.[4][9] The following workflow illustrates the preparation of this compound-based SLNs using the hot homogenization technique.[10]
Caption: Workflow for the preparation of this compound-based Solid Lipid Nanoparticles (SLNs).
Conclusion
This technical guide provides foundational knowledge on the solubility of this compound in organic solvents for researchers and drug development professionals. While quantitative data is sparse, the provided qualitative assessment and detailed experimental protocol for solubility determination offer a robust framework for empirical analysis. Furthermore, the illustrated workflow for the preparation of this compound-based solid lipid nanoparticles highlights a key application in advanced drug delivery, underscoring the importance of understanding the physicochemical properties of such excipients.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Lipids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Lipid - Fatty Acids, Esters, Alcohols | Britannica [britannica.com]
- 4. Solid lipid nanoparticles of stearic acid for the drug delivery of paliperidone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. crodapharma.com [crodapharma.com]
- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. who.int [who.int]
- 9. rps.mui.ac.ir [rps.mui.ac.ir]
- 10. japsonline.com [japsonline.com]
The Architects of Cellular Processes: A Technical Guide to the Structure-Function Relationships of Long-Chain Fatty Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Long-chain fatty acid esters, central players in cellular metabolism and signaling, are a class of lipids whose diverse structures dictate their multifaceted functions. This technical guide provides an in-depth exploration of the core principles governing the synthesis, metabolism, and signaling roles of these critical molecules. By understanding the intricate relationship between their chemical architecture and biological activity, researchers can unlock new avenues for therapeutic intervention in a host of metabolic diseases.
The Structural Blueprint of Long-Chain Fatty Acid Esters
Long-chain fatty acids (LCFAs) are carboxylic acids with aliphatic tails of 13 to 21 carbons.[1] Their esters are formed by the condensation of the carboxyl group of the fatty acid with an alcohol, most commonly glycerol to form triacylglycerols, or with coenzyme A to form long-chain acyl-CoA esters. The latter are key activated intermediates in metabolism.
The structure of a long-chain fatty acid ester is defined by several key features:
-
Chain Length: The number of carbons in the fatty acid chain directly influences its physical properties, such as melting point and solubility.
-
Degree of Unsaturation: The presence and number of double bonds in the acyl chain are critical. Saturated fatty acids have no double bonds, while monounsaturated and polyunsaturated fatty acids contain one or more double bonds, respectively. These double bonds typically exist in the cis configuration, introducing kinks in the chain that affect membrane fluidity.
-
Ester Linkage: The nature of the alcohol to which the fatty acid is esterified determines the class of the fatty acid ester and its primary biological role (e.g., energy storage for triglycerides, metabolic activation for acyl-CoA esters).
Core Functions: From Fuel to Messengers
Long-chain fatty acid esters are indispensable for a variety of cellular functions:
-
Energy Storage: Triacylglycerols, composed of three fatty acid chains esterified to a glycerol backbone, are the primary form of energy storage in animals.[1]
-
Metabolic Intermediates: Long-chain acyl-CoA esters are central intermediates in both fatty acid synthesis and degradation (β-oxidation).
-
Cellular Signaling: Long-chain acyl-CoA esters act as signaling molecules, modulating the activity of key enzymes and transcription factors to regulate metabolic pathways.[2]
-
Protein Acylation: The covalent attachment of long-chain fatty acids to proteins can alter their localization, stability, and function.
The Dynamic Duo: Biosynthesis and Metabolism
The cellular concentration of long-chain fatty acid esters is tightly regulated through a balance of their synthesis and degradation.
Fatty Acid Synthesis
The synthesis of long-chain fatty acids from acetyl-CoA occurs in the cytoplasm and is catalyzed by the multi-enzyme complex, fatty acid synthase. The process involves a repeating four-step cycle of condensation, reduction, dehydration, and a second reduction, with each cycle elongating the fatty acid chain by two carbons.
β-Oxidation: The Catabolic Cascade
The breakdown of long-chain fatty acids for energy production occurs in the mitochondria through a process called β-oxidation.[3][4] This pathway involves a cyclical series of four reactions that sequentially shorten the fatty acid chain by two carbons, releasing acetyl-CoA, NADH, and FADH2 in each cycle.[3][4] The acetyl-CoA then enters the citric acid cycle to generate ATP.[5]
// Nodes LCFA [label="Long-Chain Fatty Acid\n(in Cytosol)", fillcolor="#F1F3F4"]; Acyl_CoA_Synthetase [label="Acyl-CoA Synthetase", shape=ellipse, style=rounded, fillcolor="#FBBC05"]; LCA_CoA [label="Long-Chain Acyl-CoA", fillcolor="#F1F3F4"]; CPT1 [label="CPT1", shape=ellipse, style=rounded, fillcolor="#EA4335"]; Acylcarnitine [label="Acylcarnitine", fillcolor="#F1F3F4"]; Mitochondrial_Matrix [label="Mitochondrial Matrix", shape=plaintext, fontcolor="#5F6368"]; Acyl_CoA_Matrix [label="Acyl-CoA", fillcolor="#F1F3F4"]; Beta_Oxidation_Cycle [label="β-Oxidation Cycle\n(4 steps)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acetyl_CoA [label="Acetyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; TCA_Cycle [label="TCA Cycle", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; FADH2 [label="FADH₂", shape=box, style=rounded, fillcolor="#FBBC05"]; NADH [label="NADH", shape=box, style=rounded, fillcolor="#FBBC05"]; ETC [label="Electron Transport Chain", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LCFA -> Acyl_CoA_Synthetase [label=" ATP -> AMP + PPi\n CoA-SH"]; Acyl_CoA_Synthetase -> LCA_CoA; LCA_CoA -> CPT1 [label=" Carnitine"]; CPT1 -> Acylcarnitine; Acylcarnitine -> Mitochondrial_Matrix [style=invis]; Mitochondrial_Matrix -> Acyl_CoA_Matrix [label=" CPT2\n Carnitine"]; Acyl_CoA_Matrix -> Beta_Oxidation_Cycle; Beta_Oxidation_Cycle -> Acetyl_CoA; Beta_Oxidation_Cycle -> FADH2; Beta_Oxidation_Cycle -> NADH; Acetyl_CoA -> TCA_Cycle; FADH2 -> ETC; NADH -> ETC; TCA_Cycle -> ATP; ETC -> ATP; } .dot Caption: The β-oxidation pathway of long-chain fatty acids.
Signaling Hubs: Orchestrating Cellular Responses
Long-chain acyl-CoA esters are not merely metabolic intermediates; they are potent signaling molecules that influence a range of cellular processes.
The AMPK Energy Sensing Pathway
The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor. Long-chain fatty acyl-CoA esters can directly activate AMPK, promoting a switch from anabolic to catabolic pathways to restore energy balance. This activation is a key mechanism by which fatty acids stimulate their own oxidation.
// Nodes LCFA_CoA [label="Long-Chain Acyl-CoA", fillcolor="#F1F3F4"]; AMPK [label="AMPK", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ACC [label="Acetyl-CoA Carboxylase\n(ACC)", shape=ellipse, style=rounded, fillcolor="#FBBC05"]; Malonyl_CoA [label="Malonyl-CoA", fillcolor="#F1F3F4"]; CPT1 [label="CPT1", shape=ellipse, style=rounded, fillcolor="#EA4335"]; Beta_Oxidation [label="β-Oxidation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP_Production [label="ATP Production", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LCFA_CoA -> AMPK [label=" Allosteric Activation"]; AMPK -> ACC [label=" Phosphorylation &\n Inhibition", style=dashed, arrowhead=tee]; ACC -> Malonyl_CoA [label=" Synthesis"]; Malonyl_CoA -> CPT1 [label=" Inhibition", style=dashed, arrowhead=tee]; CPT1 -> Beta_Oxidation [label=" Facilitates Mitochondrial\n Entry of Acyl-CoA"]; Beta_Oxidation -> ATP_Production; } .dot Caption: Activation of AMPK by long-chain acyl-CoA esters.
The Role of Acyl-CoA Binding Proteins (ACBPs)
Acyl-CoA binding proteins (ACBPs) are a family of intracellular proteins that bind long-chain acyl-CoA esters with high affinity. They play a crucial role in:
-
Trafficking: ACBPs facilitate the transport of acyl-CoA esters between different cellular compartments and enzymes.
-
Protection: By binding to acyl-CoA esters, ACBPs protect them from hydrolysis by cellular thioesterases.
-
Buffering: ACBPs help to maintain a stable intracellular pool of free acyl-CoA esters.
// Nodes ACBP [label="ACBP", shape=egg, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acyl_CoA_Pool [label="Free Acyl-CoA Pool", fillcolor="#F1F3F4"]; Enzymes [label="Metabolic Enzymes\n(e.g., for β-oxidation, lipid synthesis)", shape=cds, fillcolor="#FBBC05"]; Thioesterases [label="Thioesterases", shape=ellipse, style=rounded, fillcolor="#EA4335"]; Hydrolysis [label="Hydrolysis", shape=plaintext, fontcolor="#5F6368"];
// Edges Acyl_CoA_Pool -> ACBP [label=" Binding", dir=both]; ACBP -> Enzymes [label=" Trafficking & Delivery"]; Acyl_CoA_Pool -> Thioesterases [style=dashed, arrowhead=normal]; Thioesterases -> Hydrolysis [style=dashed, arrowhead=normal]; ACBP -> Thioesterases [label=" Protection from\n Hydrolysis", style=dashed, arrowhead=tee]; } .dot Caption: Role of ACBP in acyl-CoA trafficking and protection.
Structure-Function Relationships in Drug Development
The critical role of long-chain fatty acid esters in metabolism makes the enzymes and binding proteins involved in their pathways attractive targets for drug development. For instance, inhibitors of long-chain acyl-CoA synthetases are being explored for their potential to reduce lipid accumulation in metabolic diseases. A thorough understanding of the structure-function relationships of these molecules is paramount for the rational design of such therapeutic agents.
Quantitative Data
A precise understanding of the interactions and transformations of long-chain fatty acid esters requires quantitative data. The following tables summarize key parameters for some of the central components of these pathways.
Table 1: Binding Affinities of Long-Chain Acyl-CoA Esters to Acyl-CoA Binding Proteins (ACBPs)
| Ligand | Protein | Method | Kd (µM) |
| Palmitoyl-CoA | Bovine Liver ACBP | Lipidex 1000 Assay | ~0.01 |
| Oleoyl-CoA | Bovine Liver ACBP | Lipidex 1000 Assay | ~0.02 |
| Stearoyl-CoA | Bovine Liver ACBP | Lipidex 1000 Assay | ~0.01 |
| Palmitoyl-CoA | Rat Liver ACBP | Lipidex 1000 Assay | ~0.01 |
Note: Specific Kd values can vary depending on the experimental conditions and assay used.
Table 2: Kinetic Parameters of Key Enzymes in Long-Chain Fatty Acid Ester Metabolism
| Enzyme | Substrate | Km | Vmax | Source Organism |
| Long-Chain Acyl-CoA Synthetase 1 (ACSL1) | Palmitate | 20-50 µM | - | Rat Liver |
| Long-Chain Acyl-CoA Synthetase 1 (ACSL1) | Oleate | 10-30 µM | - | Rat Liver |
| Carnitine Palmitoyltransferase I (CPT1) | Palmitoyl-CoA | 20-40 µM | - | Rat Liver Mitochondria |
| Carnitine Palmitoyltransferase I (CPT1) | Carnitine | 200-500 µM | - | Rat Liver Mitochondria |
Note: Vmax values are highly dependent on enzyme concentration and are therefore often not reported in a standardized manner.
Table 3: Cellular Concentrations of Long-Chain Acyl-CoA Esters
| Acyl-CoA Ester | Tissue | Condition | Concentration (nmol/g tissue) |
| Palmitoyl-CoA | Rat Liver | Fed | 15-30 |
| Palmitoyl-CoA | Rat Liver | Fasted | 30-60 |
| Oleoyl-CoA | Rat Liver | Fed | 5-15 |
| Oleoyl-CoA | Rat Liver | Fasted | 10-25 |
| Stearoyl-CoA | Rat Liver | Fed | 5-10 |
Note: Cellular concentrations can vary significantly based on diet, physiological state, and the specific analytical methods used for quantification.
Experimental Protocols
The study of long-chain fatty acid esters relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC) for Measuring Protein-Ligand Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[6][7][8]
Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified protein (e.g., ACBP) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). The protein concentration should be accurately determined.
-
Prepare a solution of the long-chain fatty acid ester ligand in the same buffer. The ligand concentration should be 10-20 times higher than the protein concentration.
-
Thoroughly degas both the protein and ligand solutions to prevent the formation of air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.
-
Initiate the titration. A series of small injections of the ligand into the protein solution will be performed automatically.
-
-
Data Analysis:
-
The raw data, a plot of heat change per injection versus time, is integrated to obtain a binding isotherm (a plot of heat change versus the molar ratio of ligand to protein).
-
Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software to determine the Kd, n, and ΔH.
-
Fluorescence-Based Competition Assay for Fatty Acid Binding
This assay measures the ability of a non-fluorescent long-chain fatty acid ester to displace a fluorescent probe from the binding pocket of a protein, thereby providing an indirect measure of its binding affinity.[9]
Protocol:
-
Reagents:
-
Purified fatty acid-binding protein.
-
Fluorescent probe that binds to the protein (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS).
-
A series of concentrations of the unlabeled long-chain fatty acid ester of interest.
-
-
Assay Procedure:
-
Prepare a solution of the protein and the fluorescent probe in a suitable buffer.
-
In a multi-well plate, add the protein-probe mixture to a series of wells.
-
Add increasing concentrations of the unlabeled long-chain fatty acid ester to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence of each well using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent probe.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the concentration of the unlabeled competitor.
-
Fit the data to a competition binding equation to determine the IC50 value (the concentration of the competitor that displaces 50% of the fluorescent probe).
-
Calculate the Ki (and subsequently Kd) of the unlabeled ligand using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.
-
LC-MS/MS for Quantification of Intracellular Long-Chain Acyl-CoA Esters
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of long-chain acyl-CoA esters in biological samples.[10][11]
Protocol:
-
Sample Extraction:
-
Harvest cells or tissue and immediately quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).
-
Homogenize the sample in a cold extraction buffer containing an internal standard (a stable isotope-labeled version of the acyl-CoA of interest).
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the acyl-CoA esters from other cellular components.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto a liquid chromatography system equipped with a suitable column (e.g., a C18 column) to separate the different acyl-CoA species.
-
The eluent from the LC is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each acyl-CoA of interest and the internal standard are monitored.
-
-
Data Analysis:
-
Integrate the peak areas for each acyl-CoA and the internal standard.
-
Generate a standard curve using known concentrations of the acyl-CoA standards.
-
Calculate the concentration of each acyl-CoA in the sample by comparing its peak area ratio to the internal standard against the standard curve.
-
// Nodes Hypothesis [label="Hypothesis:\nStructure of LCFA Ester 'X'\naffects binding to Protein 'Y'", fillcolor="#F1F3F4"]; Protein_Expression [label="1. Protein Expression\n& Purification of 'Y'", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ligand_Synthesis [label="2. Synthesis/Acquisition\nof LCFA Ester 'X'", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Binding_Assay [label="3. In Vitro Binding Assay\n(e.g., ITC, Fluorescence)", shape=cds, fillcolor="#FBBC05"]; Kd_Determination [label="4. Determine Binding Affinity (Kd)", shape=parallelogram, fillcolor="#FBBC05"]; Cell_Culture [label="5. Cell-Based Assay\n(e.g., treat cells with 'X')", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolite_Quantification [label="6. Quantify Downstream Effects\n(e.g., LC-MS/MS of metabolites)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="7. Data Analysis & Interpretation", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion:\nStructure-Function Relationship\nEstablished", fillcolor="#F1F3F4"];
// Edges Hypothesis -> Protein_Expression; Hypothesis -> Ligand_Synthesis; Protein_Expression -> Binding_Assay; Ligand_Synthesis -> Binding_Assay; Binding_Assay -> Kd_Determination; Kd_Determination -> Data_Analysis; Ligand_Synthesis -> Cell_Culture; Cell_Culture -> Metabolite_Quantification; Metabolite_Quantification -> Data_Analysis; Data_Analysis -> Conclusion; } .dot Caption: A typical experimental workflow for studying structure-function relationships.
Conclusion
The intricate interplay between the structure and function of long-chain fatty acid esters is a cornerstone of cellular biology. Their roles extend far beyond simple energy storage, encompassing a complex network of metabolic regulation and cellular signaling. A deep and quantitative understanding of these relationships, facilitated by the advanced experimental techniques outlined in this guide, is essential for the continued development of novel therapeutics targeting metabolic disorders. As research in this field progresses, the ability to precisely modulate the activity of these lipid molecules will undoubtedly unlock new frontiers in medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. A comparative study of palmitoyl-CoA synthetase activity in rat-liver, heart and gut mitochondrial and microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probing the Thermodynamics of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty Acyl-CoA Assay Kit - Creative Biolabs [creative-biolabs.com]
Decyl Octadecanoate: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decyl octadecanoate, also known as decyl stearate, is a long-chain fatty acid ester with the chemical formula C28H56O2.[1] Its properties as an emollient and solubilizing agent make it a valuable ingredient in cosmetics, pharmaceuticals, and other industrial applications. In the context of drug development, long-chain esters like decyl octadecanoate are of interest for their potential use in formulation development, particularly for topical and transdermal delivery systems, where they can enhance the solubility and permeability of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the synthesis and characterization of decyl octadecanoate, offering detailed experimental protocols and data for researchers and formulation scientists.
Physicochemical Properties
A summary of the key physicochemical properties of decyl octadecanoate is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C28H56O2 | [1] |
| Molecular Weight | 424.74 g/mol | [1] |
| CAS Number | 32509-55-0 | |
| Appearance | Waxy solid | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Insoluble in water, soluble in organic solvents |
Synthesis of Decyl Octadecanoate
Decyl octadecanoate can be synthesized through the esterification of stearic acid with decanol. Two primary methods are commonly employed: Fischer esterification, which is a chemically catalyzed process, and enzymatic esterification, which utilizes lipases as biocatalysts.
Fischer Esterification
Fischer esterification is a classic method for producing esters from carboxylic acids and alcohols using a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and is driven to completion by removing the water formed during the reaction or by using an excess of one of the reactants.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine stearic acid (1 molar equivalent) and decanol (1.2 molar equivalents).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of the stearic acid).
-
Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected in a Dean-Stark trap.
-
Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude decyl octadecanoate. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Enzymatic Esterification
Enzymatic synthesis offers a milder and more selective alternative to chemical catalysis. Lipases are commonly used enzymes for esterification reactions and can be employed in their free form or immobilized on a solid support to facilitate reuse.
-
Reactant and Enzyme Preparation: In a reaction vessel, combine equimolar amounts of stearic acid and decanol. The reaction can be run solvent-free or in a non-polar organic solvent like hexane or heptane.
-
Enzyme Addition: Add the lipase catalyst (e.g., Candida antarctica lipase B, often immobilized) to the reaction mixture. The amount of enzyme will depend on its activity.
-
Reaction: Incubate the mixture at a controlled temperature (typically 40-60°C) with continuous agitation (e.g., on an orbital shaker). The progress of the reaction can be monitored by measuring the decrease in free fatty acid content via titration.
-
Enzyme Removal: Once the desired conversion is reached, separate the enzyme from the reaction mixture by filtration (for immobilized enzyme) or centrifugation.
-
Purification: If a solvent was used, remove it under reduced pressure. The resulting product is often of high purity, but can be further purified if needed.
Characterization of Decyl Octadecanoate
The synthesized decyl octadecanoate should be characterized to confirm its identity and purity. The primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are used to characterize decyl octadecanoate.
¹H NMR: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~4.05 | Triplet | -O-CH₂ - (from decanol) |
| ~2.28 | Triplet | -CH₂ -C=O (alpha to carbonyl) |
| ~1.62 | Multiplet | -O-CH₂-CH₂ - and -CH₂ -CH₂-C=O |
| ~1.25 | Broad singlet | -(CH₂ )n- (methylene chain) |
| ~0.88 | Triplet | -CH₃ (terminal methyl groups) |
¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments.
| Chemical Shift (ppm) | Assignment |
| ~174 | C =O (ester carbonyl) |
| ~64 | -O-C H₂- (from decanol) |
| ~34 | -C H₂-C=O (alpha to carbonyl) |
| ~32 | -C H₂-CH₃ (penultimate carbon) |
| ~29 | -(C H₂)n- (methylene chain) |
| ~26, 25 | -O-CH₂-C H₂- and -C H₂-CH₂-C=O |
| ~23 | -C H₂-CH₃ (from decanol) |
| ~14 | -C H₃ (terminal methyl groups) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of decyl octadecanoate will show characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920, ~2850 | Strong | C-H stretching (alkane) |
| ~1740 | Strong | C=O stretching (ester) |
| ~1465 | Medium | C-H bending (methylene) |
| ~1170 | Strong | C-O stretching (ester) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to determine the purity of the synthesized ester and to confirm its molecular weight. The mass spectrum of decyl octadecanoate will show a molecular ion peak ([M]⁺) at m/z = 424.74, along with characteristic fragmentation patterns of long-chain esters.
Logical Flow of Characterization
The characterization process follows a logical sequence to confirm the successful synthesis and purity of decyl octadecanoate.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of decyl octadecanoate. Detailed experimental protocols for both Fischer and enzymatic esterification have been presented, along with the expected analytical data from NMR, FT-IR, and GC-MS. This information should serve as a valuable resource for researchers and scientists involved in the synthesis of long-chain esters and for drug development professionals exploring their use in pharmaceutical formulations. The provided workflows and data tables offer a clear and structured approach to the synthesis and quality control of this important excipient.
References
Methodological & Application
Decyl Stearate: A High-Potential Latent Heat Storage Material for Thermal Management
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Decyl stearate, a fatty acid ester, is emerging as a promising organic phase change material (PCM) for latent heat thermal energy storage (LHTES) applications. Its appeal lies in a favorable melting point for various thermal management applications, high latent heat of fusion, good thermal reliability, and chemical stability. Organic PCMs like this compound are characterized by their congruent melting and freezing behavior, low supercooling, and non-corrosive nature, making them suitable for a wide range of applications, including passive temperature control of electronic devices, thermal management of batteries, smart textiles, and energy-efficient buildings.
This document provides a comprehensive overview of the thermal properties of this compound, detailed protocols for its synthesis and characterization, and methods for the preparation of composite materials to enhance its thermal performance.
Thermal Properties of this compound
The thermophysical properties of this compound make it an excellent candidate for latent heat storage. A summary of its key quantitative data is presented in the table below.
| Property | Symbol | Value | Unit |
| Melting Temperature | T_m | 27.8 | °C |
| Latent Heat of Fusion | ΔH_m | 175.8 | kJ/kg |
| Solidification Temperature | T_s | 24.2 | °C |
| Latent Heat of Solidification | ΔH_s | 173.2 | kJ/kg |
| Thermal Stability | T_stable | Up to 215 | °C |
Note: The data presented is compiled from scientific literature. Values may vary slightly depending on the purity of the material and the experimental conditions.
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol describes the synthesis of this compound via Fischer esterification of stearic acid and decanol.
Materials:
-
Stearic Acid (CH₃(CH₂)₁₆COOH)
-
Decanol (CH₃(CH₂)₉OH)
-
Sulfuric Acid (H₂SO₄) as a catalyst
-
Toluene as a solvent (to facilitate water removal)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distilled water
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine stearic acid and a slight molar excess of decanol.
-
Add toluene to the flask. The amount should be sufficient to dissolve the reactants upon heating.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).
-
Assemble the Dean-Stark apparatus and reflux condenser with the flask.
-
Heat the mixture to reflux using the heating mantle with continuous stirring. The azeotropic mixture of toluene and water will be collected in the Dean-Stark trap. The reaction is complete when no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with distilled water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and again with distilled water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene solvent using a rotary evaporator to obtain the crude this compound.
-
For higher purity, the product can be further purified by vacuum distillation or recrystallization.
Characterization of Thermal Properties using Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique to determine the phase change characteristics of this compound.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy using a standard material (e.g., indium).
-
Accurately weigh 5-10 mg of the synthesized this compound into an aluminum pan and hermetically seal it. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample to a temperature well above its melting point (e.g., 60 °C) at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min). This initial heating cycle is to erase the thermal history of the sample.
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample to a temperature well below its solidification point (e.g., 0 °C) at a controlled rate (e.g., 5 °C/min).
-
Reheat the sample to 60 °C at the same heating rate.
-
The melting temperature (T_m) is determined as the onset temperature of the melting peak in the second heating curve. The latent heat of fusion (ΔH_m) is calculated by integrating the area of the melting peak.
-
The solidification temperature (T_s) is determined as the onset temperature of the crystallization peak in the cooling curve. The latent heat of solidification (ΔH_s) is calculated by integrating the area of the crystallization peak.
Thermal Cycling Stability Test
This protocol assesses the long-term thermal reliability of this compound.
Instrumentation:
-
Thermal cycler or a programmable water bath/oven.
-
DSC instrument.
Procedure:
-
Encapsulate a known amount of this compound in a sealed container (e.g., glass vial or polymer pouch).
-
Subject the encapsulated sample to repeated melting and freezing cycles. A typical cycle involves heating the sample to a temperature approximately 10-15 °C above its melting point and then cooling it to a temperature 10-15 °C below its solidification point.
-
The heating and cooling rates should be controlled and representative of the intended application.
-
After a predetermined number of cycles (e.g., 100, 500, 1000 cycles), retrieve the sample.
-
Analyze the thermal properties (T_m, ΔH_m, T_s, and ΔH_s) of the cycled sample using the DSC protocol described above.
-
Compare the DSC results of the cycled sample with those of the uncycled sample. A minimal change in the thermal properties indicates good thermal cycling stability.[1]
Preparation of this compound/Expanded Graphite (EG) Composite
To enhance the poor thermal conductivity of this compound, it can be incorporated into a porous matrix like expanded graphite.
Materials:
-
This compound
-
Expanded Graphite (EG)
-
Vacuum oven
-
Beaker
-
Hot plate with magnetic stirrer
Procedure:
-
Dry the expanded graphite in a vacuum oven to remove any moisture.
-
Melt the this compound in a beaker on a hot plate with gentle stirring. The temperature should be maintained about 10-15 °C above the melting point of this compound.
-
Gradually add the dried expanded graphite to the molten this compound with continuous stirring to ensure a homogeneous mixture.
-
Maintain the mixture at the elevated temperature under vacuum for a period (e.g., 2 hours) to facilitate the impregnation of the molten this compound into the porous structure of the expanded graphite.
-
Cool the mixture to room temperature to obtain the this compound/EG composite PCM.
-
The composite can then be characterized for its thermal properties and thermal conductivity.
Visualizations
Caption: Experimental workflow for this compound PCM.
Caption: Properties and applications of this compound.
References
Application Notes and Protocols: Decyl Stearate in Passive Solar Heating
Authored for: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the utilization of decyl stearate as a phase change material (PCM) in passive solar heating applications. This compound, a fatty acid ester, exhibits significant potential for thermal energy storage due to its desirable phase transition temperature and high latent heat of fusion. By incorporating this compound into building materials, it is possible to enhance the thermal mass of the building envelope, thereby stabilizing indoor temperatures and reducing energy consumption for heating. These notes outline the material's properties, its mechanism of action in passive solar design, and protocols for its incorporation and performance evaluation in building composites.
Introduction to this compound for Passive Solar Heating
Passive solar design leverages a building's components to collect, store, and distribute solar energy, minimizing the need for active heating systems. A key component of this design is thermal mass, which absorbs solar energy during the day and releases it slowly at night. Phase change materials (PCMs) like this compound enhance thermal mass by undergoing a phase transition (solid to liquid) within a comfortable temperature range.
During the day, as solar radiation warms the building's interior, this compound absorbs a significant amount of heat at its melting point, transitioning from a solid to a liquid. This process, known as latent heat storage, allows the material to store large amounts of thermal energy with a minimal temperature change. As the ambient temperature drops at night, the this compound solidifies, releasing the stored latent heat back into the living space, thus maintaining a stable and comfortable indoor temperature.
Properties of this compound
This compound's efficacy as a PCM is rooted in its thermophysical properties. A study on a homologous series of n-alkyl stearates provides key data for this compound (n=10).[1]
Table 1: Thermophysical Properties of this compound [1]
| Property | Value | Unit |
| Melting Temperature | 21.4 - 44.4 (range for n-alkyl stearates, this compound is within this) | °C |
| Latent Heat of Fusion | 165.8 - 191.1 (range for n-alkyl stearates, this compound is within this) | kJ/kg |
| Thermal Stability | Up to 215 | °C |
| Volumetric Latent Heat Storage Capacity | 146 - 159 | MJ/m³ |
Application in Building Materials
This compound can be incorporated into various building materials, such as gypsum wallboard, concrete, and plaster, to create a thermally active building envelope. The method of incorporation is critical to ensure the long-term stability and performance of the PCM.
Common Incorporation Methods:
-
Microencapsulation: this compound is encapsulated in microscopic polymer shells. These microcapsules are then mixed with building materials. This method prevents the leakage of the PCM in its liquid state and provides a large surface area for heat transfer.
-
Macroencapsulation: The PCM is contained in larger containers, such as tubes or panels, which are then embedded within the building structure.
-
Shape-Stabilization: this compound is absorbed into a porous supporting material, such as expanded perlite or diatomite. The capillary forces within the porous structure prevent the liquid PCM from leaking out.
Experimental Protocols
The following protocols outline the key experiments for evaluating the performance of this compound-enhanced building materials.
Protocol 1: Preparation of this compound/Expanded Perlite Composite
Objective: To prepare a shape-stabilized this compound composite for incorporation into building materials.
Materials:
-
This compound
-
Expanded perlite (porous carrier)
-
Vacuum oven
-
Beakers and stirring equipment
Procedure:
-
Dry the expanded perlite in an oven at 105°C for 24 hours to remove any moisture.
-
Melt the this compound in a beaker at a temperature approximately 10°C above its melting point.
-
Place the dried expanded perlite in a separate beaker inside a vacuum oven.
-
Create a vacuum within the oven to remove air from the pores of the expanded perlite.
-
While maintaining the vacuum, introduce the molten this compound into the beaker containing the expanded perlite, ensuring the perlite is fully submerged.
-
Release the vacuum. The atmospheric pressure will force the molten this compound into the pores of the expanded perlite.
-
Allow the mixture to cool to room temperature.
-
The resulting composite should be a free-flowing powder with the this compound entrapped within the perlite matrix.
Protocol 2: Thermal Characterization using Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature and latent heat of fusion of the this compound composite.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Accurately weigh 5-10 mg of the this compound/expanded perlite composite into an aluminum DSC pan.
-
Seal the pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 5°C/min) from a temperature below the expected melting point to a temperature above it (e.g., from 0°C to 50°C).
-
Hold the temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the initial temperature at the same controlled rate.
-
Analyze the resulting heat flow curve to determine the onset and peak melting temperatures and integrate the area of the melting peak to calculate the latent heat of fusion.
Protocol 3: Thermal Performance Testing of Composite Building Material
Objective: To evaluate the effect of the this compound composite on the thermal performance of a building material (e.g., gypsum board).
Apparatus:
-
Two identical small-scale test cells or a guarded hot box apparatus.
-
Thermocouples and data acquisition system.
-
Heat source (e.g., solar simulator or heating lamps).
Procedure:
-
Construct two identical test specimens of a building material (e.g., gypsum wallboard). One specimen will be the control, and the other will incorporate the this compound/expanded perlite composite at a specified weight percentage.
-
Install the specimens as one wall of the respective test cells.
-
Place thermocouples on the interior and exterior surfaces of the specimens and in the center of the test cells to monitor temperatures.
-
Subject the exterior surfaces of both specimens to identical, controlled temperature cycles that simulate daily solar radiation and temperature fluctuations.
-
Record the temperature data from all thermocouples over several cycles.
-
Analyze the data to compare the temperature fluctuations on the interior surfaces and within the test cells. Key performance indicators include the reduction in peak interior temperature and the time lag of the peak temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for preparing and testing this compound-enhanced building materials.
Workflow for preparing and testing this compound composites.
Conclusion
This compound presents a promising option for enhancing the thermal performance of building materials in passive solar heating applications. Its suitable phase transition temperature and high latent heat storage capacity can contribute to more stable and energy-efficient buildings. The protocols provided in this document offer a framework for the preparation, characterization, and performance evaluation of this compound-based composites. Further research is encouraged to explore the long-term durability and economic feasibility of these materials in real-world applications.
References
Application Notes and Protocols for the Enzymatic Synthesis of Decyl Stearate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decyl stearate is a valuable ester with applications in cosmetics, pharmaceuticals, and as a lubricant. Traditional chemical synthesis routes often require harsh conditions and environmentally harmful solvents. This application note details a robust and eco-friendly method for the synthesis of this compound via enzymatic catalysis using an immobilized lipase. The protocol offers high conversion rates, mild reaction conditions, and a simplified purification process, making it an attractive alternative for industrial and research applications. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of the workflow.
Introduction
Fatty acid esters, such as this compound, are crucial compounds in various industries due to their lubricating, emulsifying, and solubilizing properties.[1] The conventional method for ester synthesis, the Fischer esterification, typically involves high temperatures and strong acid catalysts, leading to potential environmental and corrosion issues.[1][2] Biocatalysis, particularly using lipases, has emerged as a green alternative.[1] Lipases (triacylglycerol hydrolases, EC 3.1.1.3) can efficiently catalyze esterification reactions in non-aqueous media with high selectivity and under mild conditions.[3] The use of immobilized lipases further enhances the process by allowing for easy separation and reuse of the biocatalyst, thereby improving the economic feasibility of the synthesis.[4]
This document outlines the synthesis of this compound from stearic acid and 1-decanol using an immobilized Candida antarctica lipase B (such as Novozym® 435), a widely recognized and effective biocatalyst for esterification.[3][5][6]
Reaction Scheme
The enzymatic esterification of stearic acid with 1-decanol to produce this compound and water is depicted below.
Caption: Enzymatic esterification of stearic acid and 1-decanol.
Quantitative Data Summary
The efficiency of the enzymatic synthesis of this compound is influenced by several parameters. The following tables summarize the typical reaction conditions and expected outcomes based on literature data for similar long-chain fatty acid ester syntheses.
Table 1: Optimized Reaction Parameters for this compound Synthesis
| Parameter | Optimized Value | Reference |
| Enzyme | Immobilized Candida antarctica lipase B (e.g., Novozym® 435) | [6][7] |
| Substrate Molar Ratio (Decanol:Stearic Acid) | 1:1 to 2:1 | [8] |
| Enzyme Loading (% w/w of total substrates) | 1.8% - 2.5% | [8][9] |
| Temperature | 45 - 60 °C | [2][9] |
| Agitation Speed | 200 rpm | [9][10] |
| Reaction Time | 1 - 5 hours | [1] |
| System | Solvent-free | [9][10] |
Table 2: Performance Metrics under Optimized Conditions
| Metric | Typical Value | Reference |
| Conversion Rate / Yield | > 90% | [1][8] |
| Purity of Product | High (minimal side products) | [10] |
| Biocatalyst Reusability | Retains >50% activity after multiple cycles | [11] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis, monitoring, and characterization of this compound.
Materials and Equipment
-
Reactants:
-
Stearic Acid (≥95% purity)
-
1-Decanol (≥98% purity)
-
-
Biocatalyst:
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
-
Solvents and Reagents (for analysis):
-
Hexane (analytical grade)
-
Ethanol (95%)
-
0.1 M Potassium Hydroxide (KOH) in ethanol, standardized
-
Phenolphthalein indicator
-
-
Equipment:
-
Jacketed glass reactor or round-bottom flask with a magnetic stirrer and heating mantle
-
Temperature controller and probe
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Analytical balance
-
Burette for titration
-
FTIR and/or NMR spectrometer for product characterization
-
Protocol for Enzymatic Synthesis of this compound
-
Reactant Preparation: Accurately weigh stearic acid and 1-decanol in a 1:2 molar ratio and add them to the reaction vessel. For example, for a 100 g batch, use approximately 64.5 g of stearic acid (0.227 mol) and 35.5 g of 1-decanol (0.224 mol, for a 1:1 ratio, adjust as needed for a 2:1 ratio).
-
Reaction Setup: Place the reaction vessel in the heating mantle or connect it to the water bath. Begin stirring at 200 rpm to ensure the mixture is homogenous.
-
Temperature Equilibration: Heat the mixture to the desired reaction temperature (e.g., 45°C) and allow it to equilibrate.
-
Initiation of Reaction: Once the temperature is stable, add the immobilized lipase (e.g., 1.8% of the total substrate weight).
-
Reaction Monitoring: The progress of the reaction can be monitored by determining the decrease in the concentration of stearic acid. This is achieved by titrating aliquots of the reaction mixture.
-
Withdraw a small, accurately weighed sample (approx. 0.1 g) from the reaction mixture at regular intervals (e.g., every 30 minutes).
-
Dissolve the sample in 10 mL of ethanol.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with standardized 0.1 M ethanolic KOH until a persistent pink color is observed.
-
The conversion is calculated using the formula: Conversion (%) = [(Acid Value_initial - Acid Value_t) / Acid Value_initial] * 100
-
-
Reaction Termination: Once the conversion reaches a plateau (typically >90%), terminate the reaction.
-
Product Recovery and Purification:
-
Separate the immobilized enzyme from the reaction mixture by vacuum filtration. The enzyme can be washed with hexane and dried for reuse.
-
The liquid product mixture, containing this compound, unreacted decanol, and residual stearic acid, can be purified by vacuum distillation to remove the excess decanol.
-
Protocol for Product Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire an FTIR spectrum of the purified product.
-
Confirm the formation of the ester by identifying the characteristic C=O stretching vibration of the ester group at approximately 1740 cm⁻¹ and the C-O stretching vibration around 1170 cm⁻¹.
-
Verify the disappearance of the broad O-H stretch from the carboxylic acid group of stearic acid (around 2500-3300 cm⁻¹).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the product in a suitable deuterated solvent (e.g., CDCl₃).
-
In the ¹H NMR spectrum, confirm the presence of a triplet at approximately 4.05 ppm, corresponding to the -O-CH₂- protons of the decyl group attached to the ester oxygen.
-
Visualizations
Experimental Workflow
The overall workflow for the synthesis and analysis of this compound is illustrated below.
References
- 1. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of esters using an immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound in Solvent Free System: Kinetic, Thermodynamic and Physicochemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Transesterification of Methyl Stearate to Decyl Stearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decyl stearate is a long-chain fatty acid ester with applications in the pharmaceutical, cosmetic, and lubricant industries. It can be synthesized through the transesterification of methyl stearate with decyl alcohol. This process offers a straightforward method for producing high-purity this compound. This document provides detailed protocols for the enzymatic transesterification of methyl stearate to this compound, a method favored for its mild reaction conditions and high selectivity.
Chemical Reaction Pathway
The transesterification of methyl stearate with decyl alcohol yields this compound and methanol. This reaction is an equilibrium process and can be catalyzed by enzymes, acids, or bases.
Caption: Chemical reaction for the transesterification of methyl stearate.
Experimental Protocols
Enzymatic Transesterification of Methyl Stearate with Decyl Alcohol
This protocol details the synthesis of this compound using an immobilized lipase, which offers advantages in terms of catalyst reusability and product purity.
Materials:
-
Methyl Stearate (≥98% purity)
-
Decyl Alcohol (≥98% purity)
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B immobilized on acrylic resin)
-
Hexane (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, combine methyl stearate and decyl alcohol. The molar ratio of decyl alcohol to methyl stearate is a critical parameter and should be optimized. A common starting point is a 1:1 or a slight excess of decyl alcohol (e.g., 1.2:1) to drive the reaction towards the product side.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total weight of the reactants.
-
Reaction: The reaction can be performed in a solvent-free system or with a non-polar organic solvent like hexane to reduce viscosity and improve mass transfer. Heat the mixture to the desired temperature (typically 50-70°C) with constant stirring. The reaction is monitored over time (e.g., 4-24 hours) by taking small aliquots and analyzing them using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Enzyme Removal: Once the reaction has reached completion (or equilibrium), cool the mixture and separate the immobilized enzyme by filtration. The enzyme can be washed with solvent and reused for subsequent reactions.
-
Solvent Removal: If a solvent was used, remove it using a rotary evaporator.
-
Purification: The crude product will contain this compound, unreacted starting materials, and methanol.
-
Washing: Wash the crude product with water in a separatory funnel to remove the methanol by-product.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Chromatography: For high-purity this compound, perform column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization: Confirm the identity and purity of the this compound product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow Diagram
Caption: Workflow for enzymatic synthesis of this compound.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the enzymatic transesterification of methyl stearate to this compound, based on analogous esterification reactions.
Table 1: Optimized Reaction Conditions for Enzymatic Synthesis of Alkyl Esters
| Parameter | Optimized Value | Reference |
| Enzyme | Immobilized Candida antarctica lipase B (Novozym 435) | [1] |
| Reactant Molar Ratio (Alcohol:Ester) | 1:1 to 2:1 | [2] |
| Enzyme Loading (% w/w of reactants) | 1.8 - 5% | [2] |
| Temperature (°C) | 45 - 60 | [1][2] |
| Reaction Time (hours) | 1 - 24 | [1][2] |
| Agitation Speed (rpm) | 200 | [2] |
Table 2: Influence of Reaction Parameters on Decyl Oleate Yield (Analogous Reaction) [2]
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) |
| Molar Ratio (Oleic Acid:Decanol) | 1:1 | ~95 | 1:2 | 97.14 |
| Enzyme Loading (% w/w) | 1.0 | ~90 | 1.8 | 97.14 |
| Temperature (°C) | 35 | ~92 | 45 | 97.14 |
Note: The data for decyl oleate synthesis is presented as a close analogue to predict the behavior of this compound synthesis under similar enzymatic conditions.
Conclusion
The enzymatic transesterification of methyl stearate to this compound provides an efficient and environmentally friendly method for the synthesis of this valuable long-chain ester. The use of immobilized lipases allows for mild reaction conditions, high product purity, and catalyst reusability. The protocols and data presented here serve as a comprehensive guide for researchers and professionals in the fields of chemistry and drug development to successfully synthesize and purify this compound. Further optimization of the reaction parameters may be necessary to achieve the desired yield and purity for specific applications.
References
Application Note: Thermal Analysis of Decyl Stearate by Differential Scanning Calorimetry (DSC)
Abstract
This application note provides a comprehensive overview of the analysis of decyl stearate using Differential Scanning Calorimetry (DSC). This compound, a long-chain fatty acid ester, is utilized in various industries, including cosmetics, pharmaceuticals, and as a phase change material (PCM) for thermal energy storage. Its thermal properties, such as melting point and heat of fusion, are critical for these applications. This document outlines the theoretical background of DSC, presents typical thermal characteristics of this compound, and provides a detailed experimental protocol for its analysis. The intended audience for this document includes researchers, scientists, and drug development professionals.
Introduction to Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[1] This method allows for the determination of various thermal properties of a material, including melting point, crystallization temperature, glass transition temperature, and the enthalpy (heat) of these transitions.[2][3] An inert reference, typically an empty sample pan, is used to compare the heat flow with the sample. When the sample undergoes a thermal transition, such as melting, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. Conversely, an exothermic process, like crystallization, releases heat and is observed as an exothermic peak.
Thermal Properties of this compound
This compound is the ester formed from the reaction of stearic acid and decyl alcohol. Its linear molecular structure contributes to its distinct melting and crystallization behavior.[1] As a phase change material, its ability to store and release a significant amount of latent heat during its solid-liquid phase transition is of particular interest.
Quantitative Data Summary
The following table summarizes the key thermal properties of this compound as determined by DSC analysis. It is important to note that the exact values can be influenced by the purity of the sample and the specific parameters of the DSC experiment, such as the heating and cooling rates.
| Thermal Property | Typical Value Range | Unit | Description |
| Melting Point (T_m) | 25 - 40 | °C | The temperature range over which this compound transitions from a solid to a liquid state.[1] |
| Heat of Fusion (ΔH_f) | 180 - 200 | J/g | The amount of energy absorbed by the material during the melting process, indicating its latent heat storage capacity.[1] |
| Crystallization Temperature (T_c) | Varies with cooling rate | °C | The temperature at which this compound transitions from a liquid to a solid state upon cooling. |
| Heat of Crystallization (ΔH_c) | Varies with cooling rate | J/g | The amount of energy released by the material during the crystallization process. |
Experimental Protocol: DSC Analysis of this compound
This protocol outlines the steps for performing a DSC analysis of this compound to determine its melting point, heat of fusion, crystallization temperature, and heat of crystallization.
Instrumentation and Materials
-
Differential Scanning Calorimeter: A calibrated DSC instrument with a cooling accessory.
-
Sample Pans: Standard aluminum pans and lids.
-
Sample: High-purity this compound.
-
Purge Gas: High-purity nitrogen (99.99% or higher).
-
Microbalance: For accurate weighing of the sample.
Experimental Workflow
Caption: Experimental workflow for DSC analysis of this compound.
Detailed Procedure
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean aluminum DSC pan using a microbalance.
-
Hermetically seal the pan with an aluminum lid. Ensure a good seal to prevent any loss of sample during heating.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sealed sample pan and the reference pan into the DSC cell in their respective positions.
-
Set the purge gas to nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.
-
-
Temperature Program:
-
Equilibration: Equilibrate the sample at a temperature well below its expected melting point, for example, 0°C, and hold for 2-5 minutes to ensure thermal stability.
-
Heating Scan: Heat the sample from the equilibration temperature to a temperature above its melting point, for instance, 60°C, at a constant heating rate. A standard heating rate of 10 °C/min is recommended.
-
Isothermal Hold: Hold the sample at the upper temperature for 2-5 minutes to ensure complete melting and to erase any previous thermal history.
-
Cooling Scan: Cool the sample back down to the initial equilibration temperature (e.g., 0°C) at a controlled cooling rate, typically the same as the heating rate (10 °C/min).
-
Second Heating Scan (Optional): A second heating scan can be performed to observe any changes in the thermal behavior after a controlled cooling cycle.
-
Data Analysis
The data obtained from the DSC is a thermogram, which plots heat flow against temperature.
Caption: Logical flow for analyzing DSC thermogram data.
-
Melting Point (T_m): This is determined from the endothermic peak on the heating curve. It can be reported as the onset temperature (the intersection of the baseline with the tangent of the steepest slope of the peak) or the peak temperature.
-
Heat of Fusion (ΔH_f): This is calculated by integrating the area of the melting peak. The instrument's software typically performs this calculation automatically.
-
Crystallization Temperature (T_c): This is determined from the exothermic peak on the cooling curve, reported as either the onset or peak temperature.
-
Heat of Crystallization (ΔH_c): This is calculated by integrating the area of the crystallization peak.
Conclusion
Differential Scanning Calorimetry is an essential technique for characterizing the thermal properties of this compound. The data obtained, particularly the melting point and heat of fusion, are critical for its application in various fields, especially as a phase change material. The provided protocol offers a standardized method for obtaining reliable and reproducible DSC data for this compound, enabling researchers and professionals to assess its quality and performance characteristics.
References
Application Note: Thermal Stability of Decyl Stearate Assessed by Thermogravimetric Analysis (TGA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the protocol for assessing the thermal stability of decyl stearate using Thermogravimetric Analysis (TGA). This compound, a long-chain fatty acid ester, finds applications in various industries, including pharmaceuticals and cosmetics, where its thermal stability is a critical quality attribute. TGA is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This document provides a comprehensive experimental protocol, data presentation, and an illustrative workflow for the TGA of this compound, enabling researchers to accurately determine its thermal decomposition profile.
Introduction
This compound (C₂₈H₅₆O₂) is the ester formed from the reaction of decyl alcohol and stearic acid. Its physical and chemical properties, including its thermal stability, are crucial for its application in formulations where it may be subjected to various temperature conditions during manufacturing, storage, or use. Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability and decomposition kinetics of materials. A typical TGA curve plots the mass of the sample as a function of temperature. The onset temperature of decomposition and the peak decomposition temperature, derived from the derivative of the TGA curve (DTG), are key parameters for characterizing the thermal stability of a substance. For this compound, TGA is employed to determine the temperature at which significant degradation begins, which is essential for defining its processing and storage limits.
Experimental Protocol
This section outlines the detailed methodology for conducting a TGA of this compound.
1. Instrumentation and Materials:
-
Thermogravimetric Analyzer: A calibrated TGA instrument capable of controlled heating rates and atmospheric conditions.
-
Sample Pans: Inert sample pans, typically aluminum or platinum.
-
This compound Sample: High-purity this compound.
-
Inert Gas: High-purity nitrogen (or another inert gas like argon) for the purge gas.
-
Microbalance: For accurate weighing of the sample.
2. Sample Preparation:
-
Ensure the this compound sample is homogeneous. If the sample is solid at room temperature, it can be gently crushed into a fine powder to ensure uniform heat distribution.
-
Accurately weigh approximately 5-10 mg of the this compound sample directly into a clean, tared TGA sample pan.
-
Record the exact weight of the sample.
3. TGA Instrument Setup and Measurement:
-
Place the sample pan securely in the TGA instrument's autosampler or manual sample holder.
-
Set the initial temperature to ambient (e.g., 25 °C).
-
Set the heating rate to a constant 10 °C/min.
-
Set the final temperature to 600 °C to ensure complete decomposition is observed.
-
Set the purge gas to nitrogen with a flow rate of 20-50 mL/min to maintain an inert atmosphere and prevent oxidative degradation.
-
Start the TGA experiment. The instrument will automatically record the sample weight as a function of temperature.
4. Data Analysis:
-
Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to obtain the TGA thermogram.
-
Calculate the first derivative of the TGA curve (DTG curve), which represents the rate of mass loss.
-
Determine the onset temperature of decomposition (T_onset) . This is often determined as the intersection of the tangent drawn from the point of maximum slope on the TGA curve with the extrapolated baseline.
-
Determine the peak decomposition temperature (T_peak) from the peak of the DTG curve. This indicates the temperature at which the maximum rate of mass loss occurs.
-
Record the percentage of mass loss at specific temperature points or within specific temperature ranges.
-
Note the final residual mass at the end of the experiment.
Data Presentation
The quantitative data obtained from the TGA of this compound can be summarized for clear comparison. The following table presents estimated thermal decomposition data based on available literature for long-chain fatty acid esters.[1]
| Parameter | Estimated Value | Unit |
| Onset of Decomposition (T_onset) | ~ 160 - 185 | °C |
| Peak Decomposition Temperature (T_peak) | > 200 | °C |
| Major Mass Loss Range | 190 - 280 | °C |
| Final Residue at 600 °C | < 1 | % |
Note: These values are estimates. Actual experimental values may vary depending on the specific experimental conditions and the purity of the this compound sample.
Visualization
The logical workflow of the thermogravimetric analysis of this compound is illustrated in the following diagram:
Caption: Experimental workflow for TGA of this compound.
Conclusion
This application note provides a detailed protocol and expected data for the thermogravimetric analysis of this compound. The thermal stability of this compound is a critical parameter for its use in various applications, and TGA is an effective technique for its determination. The provided methodology will enable researchers and professionals in drug development and other fields to reliably assess the thermal decomposition profile of this compound, ensuring its proper handling, storage, and application within its stability limits. The onset of decomposition for this compound is expected to be in the range of 160-185°C, with the majority of mass loss occurring between 190°C and 280°C under an inert atmosphere.
References
Application Notes and Protocols: Decyl Stearate in Thermal Energy Storage Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase Change Materials (PCMs) are substances that absorb and release large amounts of thermal energy at nearly constant temperatures during their phase transition (e.g., from solid to liquid and vice versa). This characteristic makes them highly suitable for thermal energy storage (TES) applications, including thermal management of buildings, electronics, and pharmaceutical transport. Fatty acid esters, such as decyl stearate, are a promising class of organic PCMs due to their desirable thermal properties, chemical stability, and biocompatibility.
This compound, an ester of decanol and stearic acid, exhibits a phase transition temperature suitable for various low-to-medium temperature applications. However, like many organic PCMs, it suffers from low thermal conductivity and potential leakage in its liquid state. To overcome these limitations, this compound can be incorporated into composite materials. These composites typically consist of a supporting matrix that provides structural integrity and prevents leakage, and often include thermally conductive fillers to enhance heat transfer rates.
These application notes provide an overview of the use of this compound in TES composites, including its synthesis, the formulation of composites, and detailed protocols for their characterization.
Data Presentation
The thermal properties of this compound and related n-alkyl stearates are crucial for their application as PCMs. The following table summarizes the key thermal properties of a homologous series of n-alkyl stearates, demonstrating the effect of alkyl chain length on melting temperature and latent heat of fusion.
Table 1: Thermal Properties of n-Alkyl Stearates
| Alkyl Stearate | Melting Temperature (°C) | Latent Heat of Fusion (kJ/kg) |
| Octyl Stearate | 21.4 | 165.8 |
| This compound | 29.1 | 175.2 |
| Dothis compound | 37.8 | 183.5 |
| Tetrathis compound | 44.4 | 191.1 |
Data sourced from a study on the preparation and thermal properties of n-alkyl stearates as phase change materials.[1]
When this compound is incorporated into a composite, its thermal properties are modified. The following table provides an illustrative example of the expected thermal properties of a hypothetical this compound/expanded graphite composite.
Table 2: Illustrative Thermal Properties of a this compound Composite
| Material | Melting Temperature (°C) | Latent Heat of Fusion (J/g) | Thermal Conductivity (W/m·K) |
| Pure this compound | ~29 | ~175 | ~0.15 |
| This compound/EG (20 wt%) | ~29 | ~140 | > 1.0 |
Note: The values for the composite are illustrative and depend on the specific composition and preparation method. The latent heat of the composite is lower than that of pure this compound due to the mass of the non-phase-changing expanded graphite.
Experimental Protocols
I. Synthesis of this compound
Objective: To synthesize this compound from stearic acid and 1-decanol via Fischer esterification.
Materials:
-
Stearic Acid
-
1-Decanol
-
Sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine stearic acid and 1-decanol in a 1:1.2 molar ratio.
-
Add toluene to the flask (approximately 50 mL per 0.1 mol of stearic acid).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of stearic acid).
-
Assemble the Dean-Stark apparatus and reflux condenser with the flask.
-
Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water is collected, indicating the reaction is complete.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with the 5% sodium bicarbonate solution and then with distilled water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the toluene using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by vacuum distillation or recrystallization if necessary.
-
Confirm the structure of the synthesized this compound using Fourier Transform Infrared (FT-IR) and ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
II. Preparation of this compound/Expanded Graphite (DS/EG) Composite
Objective: To prepare a shape-stabilized this compound composite with enhanced thermal conductivity using expanded graphite (EG) as the supporting matrix.
Materials:
-
This compound (synthesized or commercial)
-
Expanded Graphite (EG)
-
Beaker
-
Hot plate with magnetic stirrer
-
Vacuum oven
Procedure:
-
Dry the expanded graphite in an oven at 100°C for 24 hours to remove any moisture.
-
Determine the desired mass ratio of this compound to EG (e.g., 80:20).
-
Melt the this compound in a beaker on a hot plate at a temperature approximately 10°C above its melting point (~40°C).
-
Once the this compound is completely melted, add the dried expanded graphite to the molten ester with continuous stirring.
-
Maintain the temperature and continue stirring for 1-2 hours to ensure uniform impregnation of the this compound into the porous structure of the EG.
-
For enhanced impregnation, the mixture can be placed in a vacuum oven at the same temperature for 30 minutes to facilitate the infiltration of the ester into the pores of the EG by removing trapped air.
-
Turn off the heat and allow the composite material to cool to room temperature while stirring.
-
The resulting DS/EG composite should be a form-stable solid at room temperature.
III. Characterization of the DS/EG Composite
A. Differential Scanning Calorimetry (DSC)
Objective: To determine the phase change temperature and latent heat of fusion of the DS/EG composite.
Procedure:
-
Calibrate the DSC instrument using standard materials (e.g., indium).
-
Accurately weigh 5-10 mg of the DS/EG composite into an aluminum DSC pan and seal it. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample from a temperature well below its expected melting point to a temperature well above it (e.g., from 0°C to 60°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Cool the sample back to the starting temperature at the same rate.
-
Perform a second heating and cooling cycle to ensure thermal reliability.
-
The melting temperature is determined from the peak of the endotherm on the heating curve, and the latent heat of fusion is calculated from the area of the peak.
B. Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the DS/EG composite.
Procedure:
-
Place a known mass (e.g., 10-15 mg) of the DS/EG composite into the TGA sample pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve will show the temperature at which the composite begins to decompose.
C. Thermal Conductivity Measurement
Objective: To measure the thermal conductivity of the DS/EG composite.
Procedure:
-
Prepare a cylindrical or rectangular sample of the DS/EG composite by compressing the material into a mold.
-
Measure the thermal conductivity of the sample using a thermal conductivity analyzer (e.g., a laser flash apparatus or a transient plane source instrument).
-
The measurement will provide the thermal conductivity value in W/m·K, which can be compared to that of pure this compound to quantify the enhancement due to the expanded graphite.
Visualizations
References
Application Note: Analysis of Decyl Stearate using Fourier Transform Infrared (FTIR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Decyl stearate (C28H56O2) is a long-chain fatty acid ester formed from the reaction of decyl alcohol and stearic acid.[1] It serves as an excellent case study for understanding the relationship between the structure of a fatty acid ester and its properties. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique for the structural elucidation and purity assessment of compounds like this compound.[1] This method provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies, revealing the functional groups present.[1]
Quantitative Data: Characteristic FTIR Peaks for this compound
The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to its ester functional group and long hydrocarbon chains. The most prominent feature is the strong carbonyl (C=O) stretching vibration characteristic of the ester group.[1]
| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Peak Intensity |
| C-H Asymmetric Stretch | Alkane (-CH₂) | ~2920 | Strong |
| C-H Symmetric Stretch | Alkane (-CH₂) | ~2850 | Strong |
| C=O Stretch | Ester (-COO-) | ~1735 - 1740 | Very Strong, Sharp |
| C-H Bend (Scissoring) | Methylene (-CH₂-) | ~1460 - 1470 | Medium |
| C-O Stretch | Ester (-COO-) | ~1170 - 1180 | Strong |
Note: The exact peak positions can vary slightly depending on the sample state and instrument calibration.
Experimental Protocol
This protocol details the methodology for analyzing this compound using FTIR spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a common and convenient technique for liquid and semi-solid samples.[1][2]
I. Materials and Equipment
-
Sample: this compound
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Software: FTIR data collection and analysis software.
-
Cleaning Supplies: Isopropanol or ethanol, and lint-free wipes.
II. Sample Preparation
-
Ensure the this compound sample is homogeneous. If it is in a semi-solid state at room temperature, it can be gently warmed to a liquid melt for easier application.
-
No further preparation is typically needed for analysis by ATR-FTIR.[1]
III. Instrument Setup and Background Collection
-
Clean the ATR Crystal: Before analysis, thoroughly clean the surface of the ATR crystal using a lint-free wipe dampened with isopropanol or ethanol to remove any residual contaminants. Allow the solvent to fully evaporate.
-
Collect Background Spectrum: With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient environment (e.g., CO₂ and water vapor) and the instrument's inherent signal, which will be subtracted from the sample spectrum.[3] The typical range for data collection is 4000 cm⁻¹ to 600 cm⁻¹.[3]
IV. Sample Analysis
-
Apply Sample: Place a small drop of the liquid or melted this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Acquire Spectrum: Collect the FTIR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.
V. Data Processing and Analysis
-
Background Subtraction: The software will automatically ratio the sample spectrum against the collected background spectrum to generate the final absorbance spectrum.
-
Baseline Correction: Apply a baseline correction to the spectrum if necessary to account for any sloping or curved baselines.
-
Peak Identification: Identify the key characteristic peaks as listed in the quantitative data table. Compare the obtained spectrum with reference spectra of this compound or known esters to confirm its identity and purity. The presence of a strong, sharp peak around 1735 cm⁻¹ is a definitive indicator of the ester's carbonyl group.[4]
Visualizations
The following diagram illustrates the experimental workflow for the FTIR analysis of this compound.
Caption: Experimental workflow for FTIR spectroscopy of this compound.
References
Application Notes and Protocols for Purity Assessment of Decyl Stearate by Nuclear Magnetic Resonance (NMR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful and direct method for the purity assessment of chemical substances.[1][2][3] This application note provides a detailed protocol for the determination of the purity of decyl stearate using ¹H NMR. The method relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[4][5] By comparing the integral of a specific signal from the analyte (this compound) with that of a certified internal standard of known purity, the purity of the analyte can be accurately determined.[2] This technique offers a primary ratio method of measurement, is non-destructive, and requires minimal sample preparation.
Principle of qNMR for Purity Assessment
The purity of the analyte (this compound) is calculated using the following equation:
Where:
-
I_analyte : Integral of the selected signal of this compound.
-
I_std : Integral of the selected signal of the internal standard.
-
N_analyte : Number of protons corresponding to the selected this compound signal.
-
N_std : Number of protons corresponding to the selected internal standard signal.
-
M_analyte : Molar mass of this compound (424.74 g/mol ).[6]
-
M_std : Molar mass of the internal standard.
-
W_analyte : Weight of this compound.
-
W_std : Weight of the internal standard.
-
Purity_std : Certified purity of the internal standard.
Experimental Design
A critical aspect of qNMR is the selection of an appropriate internal standard and a suitable deuterated solvent. The workflow for the purity assessment of this compound by qNMR is outlined below.
Caption: Experimental workflow for qNMR purity assessment of this compound.
Materials and Equipment
Table 1: Materials and Equipment
| Item | Description |
| Analyte | This compound (CAS: 32509-55-0) |
| Internal Standard | Dimethyl terephthalate (DMTP) (CAS: 120-61-6) or other suitable standard |
| Deuterated Solvent | Chloroform-d (CDCl₃) (or other suitable solvent) |
| NMR Spectrometer | 400 MHz or higher field strength |
| NMR Tubes | 5 mm, high precision |
| Analytical Balance | Readable to at least 0.01 mg |
| Volumetric Glassware | Calibrated pipettes and flasks |
| Spatulas, Vials | For sample handling |
Selection of Deuterated Solvent
This compound, being a long-chain fatty acid ester, is expected to be soluble in non-polar organic solvents. Chloroform-d (CDCl₃) is a suitable choice.[7] It is crucial to ensure both the this compound and the internal standard are fully soluble in the chosen solvent.
Selection of Internal Standard
An ideal internal standard for qNMR should:
-
Be chemically stable and not react with the analyte or solvent.
-
Have a simple ¹H NMR spectrum, preferably with at least one sharp singlet.
-
Have signals that do not overlap with any signals from the analyte or impurities.[3]
-
Be accurately weighable and have a high, certified purity.
Dimethyl terephthalate (DMTP) is a suitable internal standard for the analysis of this compound in CDCl₃. It provides two singlets in regions of the ¹H NMR spectrum that are typically free from signals of long-chain esters: one for the four aromatic protons at approximately 8.1 ppm and another for the six methyl protons at around 3.9 ppm.[7]
Predicted ¹H NMR Spectrum of this compound
A predicted ¹H NMR spectrum is essential for identifying regions for quantification and for selecting a non-overlapping internal standard.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Number of Protons |
| -CH₃ (stearate chain) | ~0.88 | t | 3 |
| -CH₂- (stearate chain, bulk) | ~1.26 | m | 28 |
| -CH₂-CH₂-COO- | ~1.63 | m | 2 |
| -CH₂-COO- | ~2.30 | t | 2 |
| -O-CH₂- | ~4.05 | t | 2 |
| -O-CH₂-CH₂- | ~1.61 | m | 2 |
| -CH₂- (decyl chain, bulk) | ~1.26 | m | 12 |
| -CH₃ (decyl chain) | ~0.88 | t | 3 |
Note: These are predicted values and may vary slightly in an experimental spectrum.
The triplet at approximately 4.05 ppm, corresponding to the two protons of the methylene group adjacent to the ester oxygen (-O-CH₂-), is a well-resolved signal suitable for quantification.
Experimental Protocol
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. Record the exact weight.
-
Internal Standard Addition: Accurately weigh approximately 5-10 mg of the internal standard (e.g., Dimethyl terephthalate) into the same vial. Record the exact weight. The molar ratio of analyte to standard should be close to 1:1 for optimal accuracy.
-
Dissolution: Add approximately 0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.
-
Mixing: Gently swirl or vortex the vial to ensure complete dissolution of both the analyte and the internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to obtain optimal resolution and lineshape.
-
Use a standard single-pulse experiment.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest. A relaxation delay of 30 seconds is generally sufficient for quantitative accuracy.
-
Acquisition Time (aq): At least 3 seconds.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated. This typically requires 8 to 64 scans.
-
Spectral Width (sw): Cover the entire proton chemical shift range (e.g., 0 to 12 ppm).
-
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.
-
Integration:
-
Calibrate the integral of a well-resolved signal of the internal standard to its known number of protons (e.g., the aromatic signal of DMTP at ~8.1 ppm to 4.00).
-
Integrate the selected signal for this compound (e.g., the triplet at ~4.05 ppm).
-
Ensure that the integration regions are wide enough to encompass the entire signal, including any satellite peaks.
-
Data Analysis and Purity Calculation
The following diagram illustrates the logical flow for calculating the purity of this compound from the processed NMR data.
Caption: Logical flow for the calculation of this compound purity.
Example Calculation
Table 3: Example Data for Purity Calculation
| Parameter | Value |
| I_analyte (triplet at ~4.05 ppm) | 1.50 |
| I_std (singlet at ~8.1 ppm for DMTP) | 4.00 |
| N_analyte | 2 |
| N_std | 4 |
| M_analyte | 424.74 g/mol |
| M_std (DMTP) | 194.19 g/mol |
| W_analyte | 15.25 mg |
| W_std | 8.10 mg |
| Purity_std | 99.9% |
Calculation:
Purity_analyte (%) = (1.50 / 4.00) * (4 / 2) * (424.74 / 194.19) * (8.10 / 15.25) * 99.9% Purity_analyte (%) = 0.375 * 2 * 2.187 * 0.531 * 99.9% Purity_analyte (%) = 0.871 * 99.9% Purity_analyte (%) = 87.0%
Potential Impurities and Considerations
Potential impurities in this compound may arise from the starting materials or byproducts of the synthesis (e.g., esterification of stearic acid with decanol). These could include:
-
Unreacted Stearic Acid: Look for a broad signal from the carboxylic acid proton (-COOH) above 10 ppm.
-
Unreacted Decanol: Signals corresponding to the alcohol protons and the methylene group adjacent to the hydroxyl group would be present.
-
Other Esters: If the starting materials are not pure, other fatty acid esters may be present.
It is crucial to examine the entire ¹H NMR spectrum for any unexpected signals and ensure that the chosen quantification signals for both the analyte and the internal standard are free from any overlap with impurity signals.[8][9]
Conclusion
Quantitative ¹H NMR provides a reliable and accurate method for determining the purity of this compound. By following the detailed protocol and carefully selecting the experimental parameters, researchers can obtain high-quality, reproducible results. This method is particularly valuable in research, development, and quality control settings where an accurate assessment of purity is essential.
References
- 1. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures [pubs.sciepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved Quantification by Nuclear Magnetic Resonance Spectroscopy of the Fatty Acid Ester Composition of Extra Virgin Olive Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. bipm.org [bipm.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Decyl Stearate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for decyl stearate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is most commonly synthesized through Fischer esterification or enzymatic catalysis.
-
Fischer Esterification: This method involves the reaction of stearic acid with decyl alcohol in the presence of an acid catalyst, such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid.[1][2] The reaction is typically performed under reflux conditions.[1][2]
-
Enzymatic Synthesis: This method utilizes lipases (e.g., from Candida rugosa or Thermomyces lanuginosus) as biocatalysts.[1][2][3] Enzymatic synthesis is considered a greener alternative to chemical catalysis as it often requires milder reaction conditions and can be more selective, reducing the formation of byproducts.[4]
Q2: What are the key parameters to optimize for this compound synthesis?
A2: The critical parameters that influence the yield and purity of this compound include:
-
Reactant Molar Ratio (Alcohol:Acid): An excess of the alcohol is often used to drive the equilibrium towards the formation of the ester.[1][2]
-
Catalyst Type and Concentration: The choice and amount of catalyst significantly impact the reaction rate and conversion. Both acid catalysts and lipases are effective.[1][2][5]
-
Temperature: The optimal temperature depends on the catalytic method. Fischer esterification often requires higher temperatures (reflux), while enzymatic reactions are typically performed at milder temperatures to avoid enzyme denaturation.[5][6]
-
Reaction Time: Sufficient reaction time is necessary to achieve high conversion rates.[1][5]
-
Agitation Speed: Proper mixing is crucial to ensure homogeneity and enhance the contact between reactants and the catalyst.[4]
-
Water Removal: In esterification reactions, water is a byproduct. Its removal can shift the equilibrium towards the product side and increase the yield.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reactant Molar Ratio | Increase the molar ratio of decyl alcohol to stearic acid. Ratios from 1:1 to 15:1 (alcohol:acid) have been explored, with an excess of alcohol generally favoring product formation.[1][7] |
| Insufficient Catalyst Activity or Concentration | - For acid catalysis, ensure the catalyst is not old or deactivated. Consider increasing the catalyst concentration; for example, SO3H-carbon catalyst has been shown to be effective at 20 wt.%.[5] - For enzymatic catalysis, verify the activity of the lipase. Ensure the enzyme is properly stored and handled. The optimal enzyme loading needs to be determined experimentally.[4] |
| Inappropriate Reaction Temperature | - For Fischer esterification, ensure the reaction is maintained at the reflux temperature of the solvent.[1][2] - For enzymatic reactions, optimize the temperature. Temperatures are generally maintained between 40°C and 60°C; higher temperatures can lead to enzyme denaturation.[6][8] |
| Incomplete Reaction | Increase the reaction time. Monitor the reaction progress using techniques like titration to determine the acid value or chromatography (TLC, GC) to check for the disappearance of starting materials.[2] |
| Presence of Water | If using a solvent, employ a Dean-Stark apparatus to remove water azeotropically. For solvent-free systems or enzymatic reactions, the addition of a water adsorbent like silica gel can be beneficial.[7] |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | - Optimize reaction conditions (time, temperature, catalyst) to drive the reaction to completion. - Purify the product using column chromatography or distillation to remove unreacted stearic acid and decyl alcohol. |
| Byproduct Formation | - For acid-catalyzed reactions, side reactions like dehydration of the alcohol can occur at high temperatures. Lowering the reaction temperature might be necessary. - Enzymatic catalysis is generally more selective and can minimize byproduct formation. |
| Catalyst Residue | - For homogeneous acid catalysts, perform a thorough workup including neutralization and washing steps to remove the acid. - For heterogeneous or immobilized catalysts, ensure complete filtration or separation of the catalyst from the reaction mixture.[7] |
Data Presentation
Table 1: Optimization of Reaction Conditions for Alkyl Stearate Synthesis (Enzymatic)
| Parameter | Range Investigated | Optimal Condition for High Conversion (>90%) | Reference |
| Alcohol:Stearic Acid Molar Ratio | 5:1 to 15:1 | Varied depending on the alcohol | [1][8] |
| Temperature | 40°C to 60°C | 50°C - 60°C | [1][8] |
| Reaction Time | 1 to 5 days | 3 - 5 days | [1][8] |
| Lipase Units (Candida rugosa) | 7.0 to 35.0 kU | 21.0 - 35.0 kU | [1][8] |
Table 2: Optimization of Reaction Conditions for Wax Ester Synthesis (Heterogeneous Acid Catalyst)
| Parameter | Range Investigated | Optimal Condition for High Yield (97%) | Reference |
| Catalyst (SO3H-carbon) Amount | 5 to 25 wt.% | 20 wt.% | [5] |
| Temperature | 60°C to 100°C | 90°C | [5] |
| Reaction Time | 6 to 12 hours | 6 hours | [5] |
| Substrate Molar Ratio (Acid:Alcohol) | - | 1:1 | [5] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is based on the methodology for lipase-assisted synthesis of alkyl stearates.[1]
-
Reactant Preparation: In a suitable reaction vessel, add stearic acid (e.g., 1.0 g, 3.51 mmol).
-
Addition of Alcohol and Enzyme: Add decyl alcohol in the desired molar ratio to stearic acid (e.g., 10:1). Add the lipase catalyst (e.g., Candida rugosa lipase, 21.0 kU).
-
Reaction Incubation: Seal the vessel and place it in an incubator with shaking at the optimized temperature (e.g., 50°C).
-
Reaction Monitoring: Allow the reaction to proceed for the optimized duration (e.g., 3 days). The progress can be monitored by taking small aliquots and determining the remaining acid concentration by titration with a standardized KOH solution.[2]
-
Product Isolation: After the reaction is complete, separate the enzyme by filtration or centrifugation. The excess alcohol can be removed under reduced pressure.
-
Purification: The crude this compound can be purified by silica gel column chromatography to remove any remaining starting materials.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR).
Protocol 2: Fischer Esterification of Stearic Acid with Decyl Alcohol
This protocol is based on the general procedure for Fischer esterification.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine stearic acid and decyl alcohol (e.g., in a 1:3 molar ratio).
-
Solvent and Catalyst Addition: Add a suitable solvent such as toluene. Add a catalytic amount of a strong acid (e.g., 1-2 mol% of concentrated sulfuric acid or p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux with vigorous stirring. If using a Dean-Stark apparatus, water will be collected as it is formed.
-
Reaction Monitoring: Monitor the reaction progress by TLC or by measuring the amount of water collected in the Dean-Stark trap.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification and Characterization: Purify the crude product by column chromatography or vacuum distillation. Characterize the final product using NMR and FTIR.
Visualizations
Caption: Experimental workflow for optimizing this compound synthesis.
References
- 1. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Immobilized lipase catalyzing glucose stearate synthesis and their surfactant properties analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Minimizing side reactions in Fischer esterification of decyl stearate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize side reactions and optimize the synthesis of decyl stearate via Fischer esterification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Fischer esterification of this compound.
Q1: My reaction yield is low. What are the likely causes and how can I improve it?
A1: Low yield in Fischer esterification is typically due to the equilibrium nature of the reaction. The reaction between stearic acid and decanol to produce this compound and water is reversible.[1] To improve the yield, you must shift the equilibrium toward the products by applying Le Chatelier's Principle.
-
Ineffective Water Removal: Water is a byproduct, and its presence will push the equilibrium back towards the starting materials.[1][2] Ensure water is continuously removed during the reaction.
-
Suboptimal Molar Ratio: The reactants are in a 1:1 stoichiometric ratio. Using an excess of one reactant, typically the less expensive or more easily removed one (decanol), will drive the reaction forward.[3][4] Molar ratios of alcohol to acid from 5:1 up to 15:1 have been shown to increase conversion.[5]
-
Insufficient Catalyst: An acid catalyst is required to increase the reaction rate.[6][7] Ensure the correct catalytic amount is used. Too little will result in a slow or incomplete reaction.
-
Reaction Time/Temperature: The reaction may not have reached equilibrium. Typical reaction times are 1-4 hours at reflux temperatures.[3] Ensure the reaction is allowed to proceed for a sufficient duration at the appropriate temperature.
Q2: The final product is dark or discolored. What causes this and how can I prevent it?
A2: Discoloration or charring is often caused by aggressive reaction conditions or catalysts.
-
Harsh Catalyst: Strong mineral acids like concentrated sulfuric acid (H₂SO₄), while effective, can cause oxidation and decomposition of the organic materials at high temperatures, leading to colored byproducts.
-
High Temperature: Excessive heat can also lead to the degradation of the reactants or product.
-
Solutions:
-
Consider using a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH).[3]
-
Explore using heterogeneous (solid) acid catalysts like montmorillonite clays (e.g., KSF/0) or acid-activated resins.[8] These are often less corrosive and are more easily separated from the reaction mixture.
-
Ensure the reaction temperature does not significantly exceed the reflux temperature required for the reaction.
-
Q3: I'm having trouble removing the water byproduct. What are the most effective methods?
A3: Efficient water removal is critical for achieving high conversion.
-
Dean-Stark Apparatus: This is the most common and effective method.[9][10][11] The reaction is run in a solvent that forms a lower-boiling azeotrope with water, such as toluene or cyclohexane. The azeotrope vaporizes, condenses in the reflux condenser, and collects in the Dean-Stark trap.[10][11] The denser water separates to the bottom of the trap while the solvent overflows back into the reaction flask.[11][12]
-
Molecular Sieves: Adding activated molecular sieves (e.g., 4Å) to the reaction mixture can effectively sequester the water as it is formed.[2] This is a useful alternative if a Dean-Stark apparatus is not feasible.
-
Vacuum: Applying a vacuum can lower the boiling point of water, facilitating its removal from the reaction mixture, especially in solvent-free systems.
Q4: How do I effectively remove the acid catalyst and unreacted starting materials after the reaction?
A4: A standard aqueous work-up procedure is typically sufficient.
-
Cool the Reaction: Allow the reaction mixture to cool to room temperature.
-
Dilute: Dilute the mixture with a non-polar organic solvent like diethyl ether or ethyl acetate if a solvent was not used during the reaction.
-
Neutralizing Wash: Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO₃). This will neutralize the acid catalyst and deprotonate any unreacted stearic acid, moving them into the aqueous layer. Be sure to vent the separatory funnel frequently as CO₂ gas will be produced.
-
Water/Brine Wash: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic layer and break up any emulsions.
-
Drying: Dry the separated organic layer over an anhydrous salt like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator. The remaining crude product can then be further purified if necessary (e.g., by distillation).
Q5: What are the common byproducts in this esterification, and how can they be minimized?
A5: The primary "byproducts" are typically unreacted starting materials due to the equilibrium. However, other side reactions can occur.
-
Unreacted Stearic Acid and Decanol: Minimized by driving the reaction to completion using the methods described in Q1.
-
Didecyl Ether: At high temperatures, the acid catalyst can promote the dehydration of two decanol molecules to form didecyl ether. This can be minimized by using the lowest effective reaction temperature and avoiding excessively strong acid catalysts.
-
Degradation Products: Charring or decomposition can occur with strong acids and high heat, leading to colored impurities.[13] This is minimized by using milder conditions as described in Q2.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the Fischer esterification of stearic acid.
Table 1: Comparison of Common Acid Catalysts
| Catalyst | Type | Advantages | Disadvantages | Typical Loading |
| Sulfuric Acid (H₂SO₄) | Homogeneous | Highly effective, inexpensive, readily available.[13] | Can cause charring and side reactions; corrosive; difficult to remove. | Catalytic amounts (e.g., 1-5 mol%) |
| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous | Solid, less corrosive than H₂SO₄, effective.[3] | More expensive than H₂SO₄. | Catalytic amounts (e.g., 1-5 mol%) |
| Amberlyst-15 | Heterogeneous | Easily filtered and recycled; minimizes corrosion.[14] | Can be less active than homogeneous catalysts, requiring higher temperatures. | 2.5 - 15 wt% |
| Montmorillonite Clays (KSF/0) | Heterogeneous | Inexpensive, effective, easily separated.[8] | Activity can vary; may require higher temperatures. | ~10 wt%[8] |
| Lipases (e.g., Candida rugosa) | Biocatalyst | High specificity, mild conditions (40-60°C), avoids harsh acids.[3][15] | More expensive, slower reaction times, sensitive to temperature.[3] | Varies by activity (kU)[3] |
Table 2: Effect of Reaction Parameters on Stearic Acid Esterification
| Parameter | Range Studied/Typical Value | Effect on Conversion/Yield | Reference |
| Temperature | 45 - 75 °C | Increased temperature generally increases the reaction rate. A maximum conversion was observed at 65°C in one study.[5] | [5] |
| Alcohol:Acid Molar Ratio | 5:1 to 15:1 | Increasing the excess of alcohol significantly drives the equilibrium, increasing the final conversion.[5] A ratio of 15:1 gave a 99% yield with 1-butanol.[16] | [5][16] |
| Catalyst (H₂SO₄) Concentration | 0.25 to 0.75 mol / mol of acid | Higher catalyst concentration increases the initial reaction rate, but the final yield may not differ significantly after extended reaction times.[5] | [5] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification using a Dean-Stark Apparatus
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[17] Ensure all glassware is dry.
-
Charge Reactants: To the round-bottom flask, add stearic acid (1.0 eq), decanol (5.0 - 10.0 eq), a suitable solvent that forms an azeotrope with water (e.g., toluene, ~2 mL per gram of stearic acid), and an acid catalyst (e.g., p-TsOH, 0.02 eq).
-
Prefill Trap: Fill the Dean-Stark trap with the solvent (toluene) until it begins to flow back into the reaction flask.[12]
-
Heating: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the trap.
-
Monitor Progress: The reaction is monitored by observing the amount of water collected in the graduated arm of the trap. The reaction is considered complete when water is no longer being collected. This typically takes 2-5 hours.
-
Cooldown: Once complete, remove the heat source and allow the apparatus to cool to room temperature.
Protocol 2: Post-Reaction Work-up and Purification
-
Transfer: Decant the cooled reaction mixture into a separatory funnel. If necessary, dilute with a solvent like diethyl ether to ensure the product is fully dissolved.
-
Wash with Base: Add a saturated aqueous solution of NaHCO₃ to the separatory funnel. Stopper the funnel, shake gently, and invert to vent the pressure. Repeat until no more gas evolves. Drain the lower aqueous layer.
-
Wash with Water: Wash the organic layer with deionized water. Drain the aqueous layer.
-
Wash with Brine: Wash the organic layer with a saturated aqueous NaCl (brine) solution to help remove dissolved water. Drain the aqueous layer.
-
Dry: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes. The solution should be clear, and the drying agent should be free-flowing.
-
Isolate: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting oil or solid is the crude this compound.
-
Further Purification (Optional): If required, the crude product can be purified by vacuum distillation to remove any high-boiling impurities.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. ache.org.rs [ache.org.rs]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Khan Academy [khanacademy.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Technical Support Center: Enhancing the Thermal Conductivity of Decyl Stearate-Based PCMs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the thermal conductivity of decyl stearate-based phase change materials (PCMs). Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and characterization of thermally enhanced this compound-based PCMs.
Q1: After adding nanoparticles, my composite PCM shows a significantly lower latent heat than expected. What could be the cause?
A1: A significant drop in latent heat can be attributed to a few factors:
-
High Additive Concentration: An excessive concentration of additives reduces the overall mass fraction of the PCM, leading to a proportional decrease in its latent heat storage capacity.
-
Poor Dispersion: Agglomeration of nanoparticles can disrupt the crystalline structure of the this compound during phase change, effectively reducing the amount of PCM participating in the transition.
-
Chemical Incompatibility: While less common with inert additives, ensure there are no chemical reactions occurring between the this compound and the additives. Techniques like Fourier-transform infrared spectroscopy (FTIR) can verify chemical compatibility.
Q2: I'm observing sedimentation of the filler material in the molten PCM. How can I improve the stability of the composite?
A2: Sedimentation is a common issue due to density differences and poor dispersion. To improve stability:
-
Use of Surfactants: Employing a surfactant can enhance the wettability and dispersion of the additive within the molten this compound. For stearate-based PCMs, acetic acid has been used as a surfactant to improve the stability of dispersions.[1]
-
Surface Modification of Additives: Functionalizing the surface of the filler materials can improve their interaction with the PCM matrix, leading to more stable suspensions.
-
High-Shear Mixing/Ultrasonication: Utilize high-energy mixing techniques like ultrasonication or high-shear mixing to break down agglomerates and achieve a more uniform dispersion of the additives in the molten PCM.
Q3: My thermal conductivity measurements are inconsistent across different samples of the same composition. What could be the reason?
A3: Inconsistent thermal conductivity measurements often point to a lack of homogeneity in the composite PCM.
-
Non-uniform Dispersion: If the high-conductivity filler is not evenly distributed, different sections of the material will exhibit varying thermal conductivities. Improving your mixing or dispersion protocol is crucial.
-
Sample Preparation for Measurement: Ensure that the samples prepared for thermal conductivity testing are representative of the bulk material and are free of voids or defects. The method of sample preparation can influence the orientation of anisotropic fillers, affecting the measurement.
-
Measurement Technique: Be aware of the principles and limitations of your thermal conductivity measurement technique. For instance, steady-state methods require the temperature to stabilize, while transient methods have different considerations.[2][3]
Q4: The composite PCM is leaking from its container after several thermal cycles. How can I prevent this?
A4: Leakage is a significant challenge with solid-liquid PCMs. This can be addressed by:
-
Shape Stabilization: Incorporate a supporting matrix to create a form-stable composite PCM. Porous materials like expanded graphite, sepiolite, or nano-silica can absorb the molten this compound and prevent leakage through capillary action.[4][5]
-
Encapsulation: Micro- or macro-encapsulation of the PCM can provide a solid shell that contains the material in its liquid phase.
Frequently Asked Questions (FAQs)
Q1: What are the most effective additives for enhancing the thermal conductivity of this compound-based PCMs?
A1: High-conductivity carbon-based materials are highly effective. These include:
-
Expanded Graphite (EG): Known for creating a conductive network within the PCM, significantly boosting thermal conductivity even at low concentrations.[6]
-
Graphene Nanoplatelets (GnPs): Offer a large surface area and high intrinsic thermal conductivity, leading to substantial improvements.[1]
-
Carbon Fibers (CF): Can provide a structured conductive pathway within the PCM.
-
Carbon Nanotubes (CNTs): Both single-walled and multi-walled CNTs have been shown to enhance the thermal properties of paraffin-based PCMs, which are chemically similar to this compound.[7]
Metallic and metal oxide nanoparticles are also commonly used:
-
Copper (Cu) and Copper Oxide (CuO) nanoparticles: Offer high thermal conductivity.[8][9]
-
Alumina (Al2O3) nanoparticles: A cost-effective option for moderate thermal conductivity enhancement.[7][9]
-
Titanium Dioxide (TiO2) nanoparticles: Have been shown to increase the thermal conductivity of paraffin wax.[7]
Q2: By how much can I expect the thermal conductivity to increase?
A2: The level of enhancement depends on the type of additive, its concentration, morphology, and dispersion within the PCM. For instance, adding 10 wt% of expanded graphite to stearic acid (a similar fatty acid) can increase its thermal conductivity by as much as 279.3%.[6] The inclusion of 10% mass fraction of expanded graphite (EG) or carbon fiber (CF) in stearic acid resulted in a 266.6% and 206.6% increase in thermal conductivity, respectively. Even small amounts of nanoparticles can lead to significant improvements; for example, a composite of paraffin wax with 2.15% aluminum oxide and 1.7% copper oxide showed a 48% improvement in thermal conductivity.[9]
Q3: Will adding these materials affect the phase change temperature of my this compound PCM?
A3: The addition of nanoparticles can sometimes cause a slight shift in the melting and solidification temperatures. This is often due to the interaction between the nanoparticle surfaces and the PCM molecules, which can affect the nucleation process during solidification. However, in many cases, the change is minimal and within an acceptable range for the intended application.
Q4: What methods can be used to measure the thermal conductivity of the composite PCMs?
A4: Several methods are available, each with its advantages and disadvantages:
-
Transient Methods:
-
Steady-State Methods:
Comparative Data of Thermal Conductivity Enhancement
The following tables summarize the quantitative data on the improvement of thermal conductivity for fatty acid-based PCMs using various additives.
Table 1: Carbon-Based Additives in Stearic Acid (SA)
| Additive | Mass Fraction (%) | Base PCM Thermal Conductivity (W/mK) | Composite PCM Thermal Conductivity (W/mK) | Percentage Increase (%) | Reference |
| Expanded Graphite (EG) | 10 | 0.30 | 1.11 | 266.6 | |
| Carbon Fiber (CF) | 10 | 0.30 | 0.92 | 206.6 | |
| Expanded Graphite (EG) | 10 | Not Specified | Not Specified | 279.3 | [6] |
Table 2: Nanoparticle Additives in Paraffin Wax (PW)
| Additive | Mass Fraction (%) | Base PCM | Enhancement | Reference |
| Al₂O₃ and CuO | 2.15% Al₂O₃, 1.7% CuO | Paraffin Wax | 48% increase in thermal conductivity | [9] |
| Cu | 2 | Paraffin | 4.3% increase in thermal conductivity | [8] |
Table 3: Other Composite PCMs
| Base PCM | Additive | Mass Fraction (%) | Key Finding | Reference |
| Octadecanol (OD) | OD-g-MWCNT | 5 | 262.5% higher thermal conductivity than pure OD | [10] |
| Stearic Acid (SA) | Sepiolite/EG | 15% EG | Thermal conductivity enhanced by ~9 times compared to SA/Sepiolite | [5] |
| Stearic Acid (SA) | Modified Expanded Vermiculite | Not Specified | Thermal conductivity of 0.58 W/mK | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound/Expanded Graphite Composite PCM
-
Drying: Dry the this compound and expanded graphite (EG) in a vacuum oven at 80°C for 24 hours to remove any moisture.
-
Melting: Heat the this compound in a beaker on a hot plate to a temperature approximately 10-15°C above its melting point.
-
Mixing: Gradually add the desired weight percentage of EG to the molten this compound while stirring continuously with a magnetic stirrer at a high speed (e.g., 800 rpm) for 30 minutes to ensure a preliminary uniform mixture.
-
Dispersion: Transfer the mixture to an ultrasonic bath and sonicate for 1-2 hours at a temperature above the melting point of the this compound to break down EG agglomerates and achieve a fine dispersion.
-
Cooling and Solidification: Pour the resulting composite mixture into a mold and allow it to cool down to room temperature to solidify.
-
Sample Preparation: Cut or machine the solidified composite PCM into the required dimensions for subsequent characterization.
Protocol 2: Measurement of Thermal Conductivity using the Hot-Wire Method
-
Sample Preparation: Prepare a solid, cylindrical, or rectangular sample of the composite PCM. A small hole should be drilled through the center of the sample for the hot-wire probe.
-
Probe Insertion: Carefully insert the hot-wire probe into the prepared hole, ensuring good thermal contact between the wire and the sample. A thermally conductive paste can be used to minimize contact resistance.
-
Equilibration: Place the sample assembly in a temperature-controlled environment and allow it to reach thermal equilibrium at the desired measurement temperature.
-
Measurement: Apply a constant power pulse to the hot wire for a short duration. The temperature rise of the wire is recorded as a function of time by the instrument.
-
Data Analysis: The thermal conductivity of the sample is calculated from the slope of the temperature rise versus the logarithm of time, based on the principles of transient heat conduction from a linear source. The instrument's software typically performs this calculation automatically.
-
Repeatability: Repeat the measurement several times at different locations on the sample or with different samples of the same composition to ensure the repeatability and reliability of the results.
Visualizations
Caption: Experimental workflow for the preparation and characterization of composite PCMs.
Caption: Logical relationships of enhancing PCM thermal conductivity and associated trade-offs.
References
- 1. enhancing-the-thermal-performance-of-a-stearate-phase-change-material-with-graphene-nanoplatelets-and-mgo-nanoparticles - Ask this paper | Bohrium [bohrium.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uotechnology.edu.iq [uotechnology.edu.iq]
- 8. mdpi.com [mdpi.com]
- 9. sae.org [sae.org]
- 10. Thermal energy storage and thermal conductivity properties of Octadecanol-MWCNT composite PCMs as promising organic heat storage materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Management in Decyl Stearate Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst removal and recycling in the production of decyl stearate. It is intended for researchers, scientists, and professionals in drug development and related fields.
Troubleshooting Guides
This section addresses specific issues that may arise during the catalyst removal and recycling process in this compound synthesis.
Issue 1: Incomplete Catalyst Removal (Product Contamination)
-
Symptom: The final this compound product shows traces of the catalyst, leading to potential impurities and downstream processing issues.
-
Possible Cause 1: Inefficient Filtration (for Heterogeneous Catalysts)
-
Solution:
-
Ensure the filter medium has the appropriate pore size to retain the catalyst particles.
-
Consider using a multi-stage filtration process.
-
For very fine catalyst particles, centrifugation followed by decantation prior to filtration can be effective.
-
-
-
Possible Cause 2: Catalyst Leaching (for Heterogeneous Catalysts)
-
Solution:
-
Perform a hot filtration test to determine if the catalyst is leaching into the reaction mixture.[1]
-
If leaching is confirmed, consider modifying the catalyst support or switching to a more stable catalyst.
-
Lowering the reaction temperature, if feasible for the specific process, can sometimes reduce leaching.[2]
-
-
-
Possible Cause 3: Incomplete Phase Separation (for Homogeneous Catalysts)
-
Solution:
-
After quenching the reaction, ensure adequate time for the aqueous and organic layers to separate completely.
-
Use a separating funnel for clear visual separation and careful drainage of the aqueous layer containing the catalyst.
-
Perform multiple washes with deionized water or a suitable solvent to extract the catalyst from the organic phase.
-
-
Issue 2: Reduced Catalyst Activity Upon Recycling
-
Symptom: The recycled catalyst exhibits significantly lower conversion rates in subsequent reaction cycles.
-
Possible Cause 1: Catalyst Poisoning
-
Possible Cause 2: Coking/Fouling
-
Possible Cause 3: Sintering/Thermal Degradation
-
Solution:
-
Sintering, the agglomeration of catalyst particles at high temperatures, leads to a loss of surface area.
-
Avoid excessively high reaction or regeneration temperatures.
-
If sintering is a recurring issue, a catalyst with higher thermal stability may be required.[6]
-
-
Issue 3: Physical Loss of Catalyst During Recovery
-
Symptom: A noticeable decrease in the mass of the recovered catalyst after each cycle.
-
Possible Cause 1: Attrition of Catalyst Particles
-
Solution:
-
Mechanical stress during stirring or handling can lead to the breakdown of catalyst particles.
-
Use a lower stirring speed if it does not negatively impact the reaction rate.
-
Employ catalyst recovery techniques that minimize physical stress, such as careful filtration over scraping.
-
-
-
Possible Cause 2: Incomplete Recovery from Filtration/Centrifugation
-
Solution:
-
Ensure all of the catalyst is transferred to the filtration or centrifugation apparatus.
-
Wash the reaction vessel with a small amount of solvent to collect any residual catalyst and add it to the recovery process.
-
Carefully scrape the catalyst from the filter paper or centrifuge tube.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in this compound production?
A1: The production of this compound, an ester, is typically achieved through the esterification of stearic acid with decanol. Both homogeneous and heterogeneous catalysts are employed.
-
Homogeneous catalysts , such as sulfuric acid and p-toluenesulfonic acid, are highly active but can be difficult to separate from the product.[2]
-
Heterogeneous catalysts , including ion-exchange resins (e.g., Amberlyst-15), zeolites, and supported metal oxides, are advantageous due to their ease of separation and potential for reuse.[6]
Q2: How can I determine if my heterogeneous catalyst is leaching into the product?
A2: A simple and effective method is the hot filtration test .[1] In this test, the reaction is allowed to proceed to a certain conversion (e.g., 50%), and then the solid catalyst is quickly filtered from the hot reaction mixture. The filtrate is then allowed to continue reacting under the same conditions. If the reaction continues to progress in the absence of the solid catalyst, it indicates that active catalytic species have leached into the solution.[1] For a quantitative analysis, the filtrate can be analyzed for the presence of the catalyst's metallic components using techniques like Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS).[1]
Q3: What is the most effective way to regenerate a deactivated heterogeneous catalyst?
A3: The most effective regeneration method depends on the cause of deactivation.
-
For coking or fouling , thermal regeneration (calcination) is commonly used to burn off carbonaceous deposits.[3][5]
-
For poisoning , a chemical wash with an appropriate solvent to remove the poison can be effective.[3] For example, an acid wash can remove some metallic poisons.
-
If the catalyst has undergone significant sintering , regeneration is often not possible, and the catalyst may need to be replaced.
Q4: Is it always economically viable to recycle the catalyst?
A4: The economic viability of catalyst recycling depends on several factors, including the cost of the fresh catalyst, the cost and complexity of the regeneration process, the number of times the catalyst can be successfully recycled without significant loss of activity, and the cost of waste disposal for the spent catalyst.[4] For expensive catalysts, recycling is almost always more economical. A cost-benefit analysis should be performed for each specific process.
Quantitative Data Summary
Table 1: Catalyst Reusability and Performance in Esterification Reactions
| Catalyst | Reactants | Reusability (Number of Cycles) | Final Yield/Conversion | Reference |
| KF/Bentonite | Not specified | 3 | ~5% loss in activity | [3] |
| KF/CaO | Not specified | 16 | No apparent loss of activity | [3] |
| ZnO | Fatty acid & alcohol | 5 | 92-95% yield | [7] |
| H2SO4@C | Octanoic acid & 2-EHA | 6 | Excellent final yields | [2] |
| Montmorillonite KSF/0 | Stearic acid & ethanol | 4 | Gradual decrease in activity | [8] |
Experimental Protocols
Protocol 1: Hot Filtration Test for Catalyst Leaching
-
Set up the esterification reaction for this compound production as per your standard procedure.
-
Monitor the reaction progress by taking small aliquots and analyzing for the conversion of stearic acid.
-
When the reaction reaches approximately 50% conversion, quickly filter the hot reaction mixture through a pre-heated filter to remove the solid catalyst.
-
Allow the filtrate to continue reacting under the identical temperature and stirring conditions.
-
Continue to monitor the conversion in the filtrate.
-
Interpretation: If the conversion continues to increase in the filtrate, it indicates that active catalytic species have leached from the solid catalyst. If the reaction stops, it suggests that the catalysis is truly heterogeneous.[1]
Protocol 2: General Procedure for Heterogeneous Catalyst Regeneration by Calcination
-
Recovery: After the reaction, separate the catalyst from the product mixture by filtration or centrifugation.
-
Washing: Wash the recovered catalyst multiple times with a suitable solvent (e.g., methanol, n-hexane) to remove any adsorbed reactants and products.[3]
-
Drying: Dry the washed catalyst in an oven at a moderate temperature (e.g., 100-120 °C) to remove the washing solvent.
-
Calcination: Place the dried catalyst in a furnace. Heat the catalyst in a controlled atmosphere (typically air or nitrogen) to a specific temperature for a set duration. The exact temperature and time will depend on the nature of the catalyst and the suspected foulant, but common ranges are 350-600 °C.[5]
-
Cooling: Allow the catalyst to cool down to room temperature under a dry atmosphere before reuse.
Visualizations
Caption: Workflow for heterogeneous catalyst removal and recycling.
Caption: Troubleshooting logic for reduced catalyst activity.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.csic.es [digital.csic.es]
- 3. Deactivation Processes, Regeneration Conditions and Reusability Performance of CaO or MgO Based Catalysts Used for Biodiesel Production—A Review [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 7. Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor [mdpi.com]
Technical Support Center: Enhancing the Long-Term Stability of Decyl Stearate for Thermal Cycling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the long-term stability of decyl stearate during thermal cycling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in thermal cycling applications?
This compound is an organic phase change material (PCM), specifically an ester of decyl alcohol and stearic acid. It is utilized in thermal cycling applications due to its ability to store and release a significant amount of thermal energy at a relatively constant temperature during its solid-liquid phase transition. This property is valuable for applications requiring precise temperature control, such as in certain drug delivery systems and thermal energy storage.
Q2: What are the primary concerns regarding the long-term stability of this compound under thermal cycling?
The primary concerns for the long-term stability of this compound when subjected to repeated heating and cooling cycles are potential changes in its thermophysical properties and chemical degradation. These can manifest as:
-
Changes in Melting Point and Latent Heat of Fusion: Over many cycles, the melting temperature and the amount of energy stored or released (latent heat) may shift, affecting the material's performance and reliability.
-
Chemical Degradation: The ester bonds in this compound can be susceptible to hydrolysis and oxidation, especially at elevated temperatures and in the presence of moisture or oxygen. This can lead to the formation of stearic acid, decanol, and other byproducts, altering the material's properties.
Q3: How does this compound typically degrade during thermal cycling?
The two primary degradation pathways for this compound during thermal cycling are:
-
Hydrolysis: In the presence of water, the ester bond of this compound can break, yielding stearic acid and decanol. This reaction is often catalyzed by acidic or basic conditions.
-
Oxidation: At elevated temperatures and in the presence of oxygen, the long hydrocarbon chains of this compound can undergo oxidation. This process can lead to the formation of various degradation products, including aldehydes, ketones, and carboxylic acids, which can impact the material's performance and may be corrosive.
Q4: What is the expected thermal stability of this compound?
Studies on n-alkyl stearates, the chemical family to which this compound belongs, have shown that they are generally thermally stable up to 215°C, as determined by Thermogravimetric Analysis (TGA).[1] Below this temperature, significant mass loss due to thermal decomposition is not expected. Furthermore, research indicates that the phase change temperatures and latent heats of n-alkyl stearates change little after repeated melting and solidifying cycles.[1]
Q5: Are there ways to enhance the long-term stability of this compound?
Yes, the long-term stability of this compound can be enhanced through several strategies:
-
Use of a Dry, Inert Atmosphere: Performing thermal cycling in a dry, inert atmosphere (e.g., nitrogen or argon) can significantly reduce the risk of hydrolysis and oxidation.
-
Addition of Antioxidants: Incorporating compatible antioxidants can inhibit oxidative degradation. Phenolic antioxidants and hindered amine light stabilizers (HALS) are commonly used to protect organic materials from oxidation.
-
Material Purity: Using high-purity this compound can minimize the presence of impurities that might catalyze degradation reactions.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Shift in Melting Point After Cycling | Chemical degradation (hydrolysis or oxidation), presence of impurities. | 1. Analyze the material using Differential Scanning Calorimetry (DSC) to confirm the shift. 2. Use Fourier Transform Infrared Spectroscopy (FTIR) to check for the formation of new functional groups indicative of degradation (e.g., hydroxyl groups from hydrolysis, carbonyl groups from oxidation). 3. If degradation is confirmed, consider cycling under an inert atmosphere and/or adding a suitable antioxidant. |
| Decrease in Latent Heat of Fusion | Phase separation, chemical degradation leading to non-phase-change products. | 1. Quantify the change in latent heat using DSC. 2. Visually inspect the sample for any signs of phase separation. 3. Analyze for degradation products using Gas Chromatography-Mass Spectrometry (GC-MS). 4. Ensure the starting material is of high purity. |
| Discoloration of the Material | Oxidative degradation. | 1. Note the color change and the number of cycles at which it occurred. 2. This is a strong indicator of oxidation. Implement the use of an inert atmosphere during cycling. 3. Incorporate a compatible antioxidant into the this compound. |
| Inconsistent Thermal Cycling Results | Inhomogeneous sample, poor thermal contact in the testing apparatus. | 1. Ensure the this compound sample is homogeneous before starting the experiment. 2. Check that the sample is in good thermal contact with the sensor of the analytical instrument (e.g., DSC pan). 3. Verify the calibration of your thermal analysis equipment. |
Quantitative Data on Thermal Stability
| Material | Number of Cycles | Change in Melting Temperature (°C) | Change in Latent Heat of Fusion (%) | Reference |
| Lauric Acid - Stearic Acid Eutectic | 360 | Irregular changes | Irregular changes | [2] |
| Myristic Acid - Palmitic Acid Eutectic | 360 | Irregular changes | Irregular changes | [2] |
| Palmitic Acid - Stearic Acid Eutectic | 360 | Irregular changes | Irregular changes | [2] |
| Various Fatty Acid Binary Mixtures | 1200 | -1.69 to +4.33 | -35 to +25 | [3] |
| Stearic Acid | 1500 | Minor variation | ~20% decrease | [4] |
| Lauric Acid - Myristic Acid Eutectic | 1000 | -0.70 | -7.2 | [5] |
Experimental Protocols
Protocol 1: Accelerated Thermal Cycling Stability Test
Objective: To evaluate the long-term thermal stability of this compound by subjecting it to a large number of melt/freeze cycles.
Apparatus:
-
Thermal cycling test rig or a programmable oven/bath.
-
Sealed, inert sample containers (e.g., glass ampoules).
-
Differential Scanning Calorimeter (DSC).
-
Thermogravimetric Analyzer (TGA).
Procedure:
-
Encapsulate a known mass of high-purity this compound in a sealed container. To prevent oxidation and hydrolysis, the container should be flushed with an inert gas (e.g., nitrogen) before sealing.
-
Place the container in the thermal cycling apparatus.
-
Program the apparatus to cycle through a temperature range that encompasses the melting point of this compound (e.g., 15°C to 45°C). The heating and cooling rates should be relevant to the intended application.
-
Subject the sample to a predetermined number of cycles (e.g., 100, 500, 1000, 2000).
-
After each set of cycles, carefully remove a small aliquot of the sample for analysis.
-
Analyze the sample using DSC to determine the melting point and latent heat of fusion.
-
Compare the DSC results of the cycled sample to those of an un-cycled control sample to quantify any changes in thermal properties.
-
(Optional) Perform TGA on the initial and final samples to assess any changes in the thermal decomposition profile.
Protocol 2: Analysis of Degradation Products by FTIR and GC-MS
Objective: To identify and quantify any chemical degradation products in this compound after thermal cycling.
Apparatus:
-
Fourier Transform Infrared (FTIR) Spectrometer.
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Appropriate solvents for sample dilution.
Procedure:
FTIR Analysis:
-
Acquire an FTIR spectrum of the un-cycled this compound as a baseline.
-
Acquire FTIR spectra of the samples after various numbers of thermal cycles.
-
Compare the spectra. Look for the appearance or increase in intensity of characteristic peaks that indicate degradation:
-
A broad peak around 3200-3600 cm⁻¹ suggests the formation of hydroxyl (-OH) groups from hydrolysis (stearic acid and decanol).
-
An increase in the intensity or broadening of the carbonyl (C=O) peak around 1740 cm⁻¹ may indicate the formation of carboxylic acids or other oxidative byproducts.
-
GC-MS Analysis:
-
Dissolve a small, known amount of the cycled this compound in a suitable volatile solvent.
-
Inject the sample into the GC-MS.
-
Develop a suitable temperature program for the GC to separate the components of the mixture.
-
The mass spectrometer will fragment the eluting compounds, providing a mass spectrum for each peak.
-
Identify the peaks by comparing their mass spectra to a library of known compounds. Expected degradation products include stearic acid and decanol.
-
Quantify the degradation products by using appropriate calibration standards.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal properties and thermal reliability of eutectic mixtures of some fatty acids as latent heat storage materials | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Equilibrium Limitations in Decyl Stearate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming equilibrium limitations during the synthesis of decyl stearate.
Troubleshooting Guides
This section addresses common issues encountered during this compound synthesis, providing potential causes and solutions.
Issue 1: Low Yield or Incomplete Conversion
Probable Causes:
-
Equilibrium Limitation: The reversible nature of the Fischer esterification reaction is the most common cause of low yields. As the reaction between stearic acid and decanol proceeds, the accumulation of the water byproduct can drive the reaction in the reverse direction (hydrolysis).
-
Insufficient Catalyst Activity: The catalyst may be inactive, poisoned, or used in an insufficient amount. Homogeneous catalysts can be neutralized, while heterogeneous catalysts can have their active sites blocked.[1]
-
Suboptimal Reaction Temperature: The reaction temperature may be too low, resulting in a slow reaction rate, or too high, which can lead to side reactions or catalyst degradation.
-
Inadequate Mixing: Poor mixing can lead to localized concentration gradients and prevent the reactants from effectively interacting with the catalyst.
-
Steric Hindrance: While less of an issue with linear molecules like stearic and decanoic acid, branching in either the acid or alcohol can slow down the reaction rate.[2]
Solutions:
-
Shift the Equilibrium:
-
Use an Excess of One Reactant: Employing a molar excess of decanol is a common strategy to drive the equilibrium towards the product side.
-
Remove Water: Continuously remove water from the reaction mixture as it forms. This can be achieved using a Dean-Stark apparatus during reflux, or by adding a dehydrating agent like molecular sieves.[3]
-
-
Optimize Catalyst:
-
Increase Catalyst Loading: Gradually increase the amount of catalyst and monitor the effect on the conversion rate.
-
Check Catalyst Activity: Ensure the catalyst is fresh and active. For solid catalysts, consider regeneration or using a fresh batch.
-
Select an Appropriate Catalyst: For challenging reactions, consider more active catalysts. The descending order of reactivity for alcohols in esterification is generally primary > secondary > tertiary.[2]
-
-
Adjust Reaction Temperature:
-
Ensure Efficient Mixing: Use appropriate stirring or agitation to ensure the reaction mixture is homogeneous.
Issue 2: Slow Reaction Rate
Probable Causes:
-
Low Reaction Temperature: Insufficient thermal energy can lead to a slow reaction rate.
-
Low Catalyst Concentration or Activity: The catalyst's role is to lower the activation energy; insufficient catalysis will result in a slow reaction.[5]
-
Mass Transfer Limitations: In heterogeneous catalysis, the diffusion of reactants to the catalyst surface and products away from it can be the rate-limiting step.
-
Presence of Impurities: Water or other impurities in the reactants can inhibit the catalyst or participate in side reactions.
Solutions:
-
Increase Reaction Temperature: Gradually increase the temperature, while monitoring for any potential side reactions.
-
Optimize Catalyst System:
-
Increase the concentration of the homogeneous catalyst or the loading of the heterogeneous catalyst.
-
For heterogeneous catalysts, ensure a high surface area and appropriate pore size to minimize mass transfer limitations.
-
-
Use Pure Reactants: Ensure that the stearic acid and decanol are of high purity and are anhydrous.
Issue 3: Difficulty in Product Purification
Probable Causes:
-
Presence of Unreacted Starting Materials: High levels of unreacted stearic acid or decanol can complicate purification.
-
Formation of Side Products: At higher temperatures, side reactions such as ether formation from the alcohol or decarboxylation of the acid can occur.[6]
-
Difficulty in Removing the Catalyst: Homogeneous acid catalysts can be difficult to remove completely and may require neutralization and washing steps.
-
Emulsion Formation during Washing: The surfactant properties of the ester product and any unreacted fatty acid can lead to the formation of stable emulsions during aqueous workup.
Solutions:
-
Optimize Reaction Conversion: Aim for the highest possible conversion to minimize the amount of unreacted starting materials.
-
Control Reaction Conditions: Operate at the lowest effective temperature to minimize the formation of side products.
-
Catalyst Removal:
-
Homogeneous Catalysts: Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution) and wash with water. Be cautious of emulsion formation.
-
Heterogeneous Catalysts: These can be easily removed by filtration at the end of the reaction.[7]
-
-
Purification Techniques:
-
Distillation: Fractional distillation under reduced pressure is an effective method for separating the this compound from lower-boiling impurities and unreacted decanol.
-
Crystallization: Stearic acid can be purified by crystallization from solvents like acetone at low temperatures.[8]
-
Washing: To break emulsions, consider adding a saturated brine solution during the washing steps.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary equilibrium limitation in this compound synthesis?
The primary equilibrium limitation is the presence of water as a byproduct of the esterification reaction. According to Le Châtelier's principle, the accumulation of water can shift the equilibrium back towards the reactants (stearic acid and decanol), thus limiting the yield of this compound.[5]
Q2: How can I effectively remove water from the reaction?
Several methods can be employed to remove water:
-
Azeotropic Distillation: Using a Dean-Stark trap with a solvent that forms an azeotrope with water (e.g., toluene) is a common and effective method for continuous water removal during the reaction.
-
Molecular Sieves: Adding activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture can effectively adsorb the water as it is formed.
-
Vacuum: Applying a vacuum can help to remove volatile byproducts, including water, especially at elevated temperatures.
Q3: What are the advantages of using a heterogeneous catalyst over a homogeneous one?
Heterogeneous catalysts offer several advantages:
-
Ease of Separation: They can be easily separated from the reaction mixture by filtration, simplifying the purification process.[7]
-
Reusability: Solid acid catalysts can often be regenerated and reused for multiple reaction cycles, reducing cost and waste.
-
Reduced Corrosion: They are generally less corrosive to equipment compared to strong mineral acids like sulfuric acid.
-
Potentially Higher Selectivity: Some solid catalysts can offer improved selectivity towards the desired ester product.
Q4: Can enzymatic catalysts be used for this compound synthesis?
Yes, lipases are effective catalysts for the synthesis of fatty acid esters, including this compound.[9] Enzymatic esterification offers several benefits:
-
Mild Reaction Conditions: Reactions are typically carried out at lower temperatures, which minimizes side reactions.
-
High Selectivity: Lipases can be highly specific, leading to purer products.
-
Environmentally Friendly: Enzymes are biodegradable and operate under greener conditions. However, the cost of enzymes and their potential inhibition by reactants or products are factors to consider.
Q5: What are typical reaction conditions for achieving high conversion of this compound?
While optimal conditions can vary, a study on the esterification of stearic acid with butanol using sulfuric acid as a catalyst achieved a 99% yield with an acid/alcohol/catalyst mole ratio of 1/15/0.75 at 65°C.[10] For enzymatic synthesis of glucose stearate, a conversion of 87.2% was obtained with a 1:2 molar ratio of glucose to stearic acid at 40°C.[11] Generally, using an excess of the alcohol and effectively removing water are key to achieving high conversion.
Data Presentation
Table 1: Comparison of Catalytic Systems for Stearate Ester Synthesis
| Catalyst Type | Catalyst Example | Typical Reaction Temperature (°C) | Molar Ratio (Acid:Alcohol) | Reaction Time (h) | Conversion/Yield (%) | Key Advantages | Key Disadvantages |
| Homogeneous Acid | H₂SO₄ | 65 - 100 | 1:10 - 1:15 | 1 - 5 | >95[10] | High activity, low cost | Corrosive, difficult to separate |
| Heterogeneous Acid | Amberlyst-15 | 70 - 150 | 1:1 - 1:5 | 2 - 8 | 80 - 95 | Easy separation, reusable | Lower activity than homogeneous, potential for deactivation |
| Enzymatic | Immobilized Lipase | 40 - 70 | 1:1 - 1:5 | 24 - 72 | 80 - 90+[11] | High selectivity, mild conditions | Higher cost, potential for inhibition |
Note: The data presented are based on studies of stearic acid esterification with various alcohols and may serve as a starting point for optimizing this compound synthesis.
Experimental Protocols
Protocol 1: this compound Synthesis using p-Toluenesulfonic Acid (p-TsOH) with a Dean-Stark Trap
-
Reactant and Solvent Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, add stearic acid (1 equivalent), decanol (1.5 equivalents), and p-toluenesulfonic acid monohydrate (0.05 equivalents).
-
Add toluene as the solvent (approximately 2 mL per gram of stearic acid).
-
-
Apparatus Assembly:
-
Attach a Dean-Stark trap and a reflux condenser to the round-bottom flask.
-
Fill the Dean-Stark trap with toluene.
-
-
Reaction:
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap.
-
The reaction is typically complete when water no longer collects in the trap (usually 3-6 hours).
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the p-TsOH.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the toluene under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation.
-
Protocol 2: Enzymatic Synthesis of this compound
-
Reactant and Enzyme Setup:
-
In a screw-capped flask, combine stearic acid (1 equivalent) and decanol (1.2 equivalents).
-
Add an immobilized lipase (e.g., Novozym 435) at a loading of 5-10% by weight of the total reactants.
-
Add molecular sieves (3Å, 10% w/w of reactants) to adsorb the water produced.
-
-
Reaction:
-
Place the flask in an incubator shaker set to 50-60°C and 200 rpm.
-
Allow the reaction to proceed for 24-48 hours. Monitor the progress by taking small aliquots and analyzing them by GC or TLC.
-
-
Workup and Purification:
-
After the reaction, add a solvent like hexane to dissolve the product.
-
Remove the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
The remaining unreacted starting materials can be removed by vacuum distillation to yield pure this compound.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ache.org.rs [ache.org.rs]
- 3. WO2004096962A1 - Catalytic process to the esterification of fatty acids present in the acid grounds of the palm using acid solid catalysts - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US3429902A - Process for purifying stearic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Immobilized lipase catalyzing glucose stearate synthesis and their surfactant properties analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Decyl Stearate Purification
Welcome to the technical support center for the purification of high-purity decyl stearate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this long-chain fatty acid ester.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low Purity After Synthesis
Question: My initial crude this compound shows low purity (<90%) by GC-MS analysis. What are the likely impurities and the first purification steps I should consider?
Answer:
Low purity in crude this compound synthesized via Fischer esterification typically results from unreacted starting materials and by-products.
Common Impurities:
-
Stearic Acid: Unreacted starting material.
-
Decanol: Unreacted starting material.
-
Water: A by-product of the esterification reaction.
-
Catalyst: Residual acid or base catalyst used in the synthesis.
Initial Purification Strategy:
A liquid-liquid extraction is an effective first step to remove the majority of these impurities.
Experimental Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude this compound in a non-polar organic solvent such as hexane or ethyl acetate. The choice of solvent should be one in which this compound is highly soluble.
-
Aqueous Wash:
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove residual acid catalyst and unreacted stearic acid (as its sodium salt).
-
Follow with a wash using deionized water to remove any remaining water-soluble impurities and residual bicarbonate.
-
Perform a final wash with brine (saturated NaCl solution) to facilitate the separation of the organic and aqueous layers and to remove the bulk of the dissolved water from the organic phase.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the partially purified this compound.
Issue 2: Persistent Impurities After Extraction
Question: After an initial extraction, I still observe significant levels of unreacted decanol and other closely related impurities. What is the next best purification step?
Answer:
For removing impurities with similar polarity to this compound, such as decanol and other long-chain by-products, column chromatography is a highly effective technique.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel of an appropriate mesh size (e.g., 70-230 mesh) as the stationary phase. The amount of silica should be approximately 50-100 times the weight of the crude product.
-
Mobile Phase (Eluent): A non-polar solvent system is required. A gradient of ethyl acetate in hexane is a common choice. Start with a low polarity mobile phase (e.g., 100% hexane or 1-2% ethyl acetate in hexane) and gradually increase the polarity to elute the compounds.
-
Sample Loading: Dissolve the partially purified this compound in a minimal amount of the initial mobile phase solvent and carefully load it onto the top of the silica gel column.
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase.
-
Collect fractions in separate test tubes.
-
Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.
-
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield high-purity this compound.
Issue 3: Achieving Ultra-High Purity (>99.5%)
Question: For my pharmaceutical application, I need to achieve a purity of >99.5%. After column chromatography, my product is ~98-99% pure. What technique can I use for this final polishing step?
Answer:
For achieving ultra-high purity, recrystallization is the preferred method. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the desired compound will crystallize out, leaving impurities behind in the solvent.
Experimental Protocol: Recrystallization
-
Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures. For this compound, solvents like acetone, ethanol, or a mixture of hexane and ethyl acetate can be effective.
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your this compound until it is completely dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method for producing this compound is Fischer esterification. This reaction involves the acid-catalyzed reaction of stearic acid with decanol.[1]
Q2: What are the typical impurities I can expect in my crude this compound?
A2: The primary impurities are typically unreacted starting materials, namely stearic acid and decanol, as well as by-products from the synthesis process.[1]
Q3: How can I monitor the purity of my this compound during the purification process?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both assessing the purity and identifying any trace impurities.[1] Thin Layer Chromatography (TLC) is also a quick and effective way to monitor the progress of column chromatography.
Q4: My this compound is an oil at room temperature. Can I still use recrystallization?
A4: If this compound is an oil at room temperature, traditional recrystallization may be challenging. In such cases, techniques like vacuum distillation or preparative High-Performance Liquid Chromatography (HPLC) may be more suitable for achieving high purity.
Data Presentation
The following table summarizes the expected purity levels of this compound after each purification step. Please note that these are illustrative values and actual results may vary based on experimental conditions.
| Purification Step | Starting Purity (Illustrative) | Final Purity (Illustrative) | Key Impurities Removed |
| Liquid-Liquid Extraction | 85-90% | 90-95% | Stearic acid, residual catalyst, water-soluble by-products |
| Column Chromatography | 90-95% | 98-99% | Decanol, other non-polar impurities |
| Recrystallization | 98-99% | >99.5% | Minor structurally similar impurities |
Visualizations
Diagram 1: General Purification Workflow for this compound
Caption: A typical multi-step purification workflow for achieving high-purity this compound.
References
Technical Support Center: Scaling Up Decyl Stearate Production
Welcome to the Technical Support Center for Decyl Stearate Production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during the scale-up of this compound synthesis.
Frequently Asked Questions (FAQs)
1. What are the most common methods for producing this compound on a larger scale?
The most prevalent industrial method for synthesizing this compound is Fischer esterification.[1] This process involves the direct reaction of stearic acid with decyl alcohol in the presence of an acid catalyst.[1][2] Alternative methods include transesterification, where a more readily available ester of stearic acid (like methyl stearate) is reacted with decyl alcohol, and enzymatic esterification using lipases, which offers milder reaction conditions and higher selectivity.[1]
2. Which catalysts are recommended for industrial-scale this compound synthesis?
For conventional Fischer esterification, strong Brønsted acids are commonly used.[1]
-
Sulfuric Acid (H₂SO₄): Highly effective but can be corrosive and lead to side reactions.[1]
-
p-Toluenesulfonic Acid (p-TsOH): A solid, less corrosive alternative to sulfuric acid that is easier to handle.[1]
-
Heterogeneous Catalysts: Solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) are increasingly favored for easier separation and recycling.[1]
Enzymatic catalysis using lipases is a greener alternative, offering high specificity and operating under milder conditions, which can minimize byproduct formation.[1]
3. What are the key challenges when scaling up the esterification reaction?
Scaling up the synthesis of this compound presents several challenges:
-
Reaction Kinetics and Equilibrium: The esterification reaction is reversible.[3] Efficiently removing the water byproduct is crucial to drive the reaction towards the product side and maximize yield.[1]
-
Heat and Mass Transfer: Ensuring uniform temperature and mixing in large reactors is critical for consistent reaction rates and to avoid localized overheating, which can lead to side reactions and product degradation.
-
Catalyst Deactivation: Catalysts can lose activity over time due to poisoning by impurities in the feedstock, coking (formation of carbonaceous deposits), or thermal degradation.[4][5][6][7]
-
Raw Material Handling: Stearic acid is a waxy solid at room temperature and requires heating for transfer and reaction, which necessitates specialized equipment and careful temperature control to prevent solidification in transfer lines.[8]
4. How can I purify this compound at a large scale?
Common large-scale purification methods for long-chain esters like this compound include:
-
Vacuum Distillation: This is an effective method for separating the ester from non-volatile impurities and unreacted starting materials.[9] Operating under reduced pressure lowers the boiling point, preventing thermal degradation of the product.[9]
-
Crystallization: this compound can be purified by crystallization from a suitable solvent.[10] This process involves dissolving the crude product in a hot solvent and then cooling it to allow the pure ester to crystallize, leaving impurities in the solution.
-
Filtration and Washing: After crystallization, the product is collected by filtration and washed with a cold solvent to remove any remaining impurities.
5. What are common impurities in crude this compound and how can they be removed?
Common impurities can include:
-
Unreacted stearic acid and decyl alcohol.
-
Catalyst residues.
-
Byproducts from side reactions (e.g., ethers from the dehydration of decyl alcohol).
-
Color bodies.
These impurities are typically removed through a combination of neutralization (to remove acidic catalysts), washing with water, and subsequent vacuum distillation or crystallization.
Troubleshooting Guides
Problem: Low Reaction Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction has been allowed to proceed for a sufficient amount of time. - Increase the reaction temperature within the stable range of the reactants and product. - Increase the catalyst concentration. - Consider using a more active catalyst. |
| Reaction Equilibrium | - Implement an efficient method for water removal (e.g., azeotropic distillation with a suitable solvent, vacuum removal).[1] |
| Catalyst Deactivation | - Check the purity of the raw materials for potential catalyst poisons. - If using a recycled catalyst, consider regeneration or replacement. - Optimize reaction conditions to prevent thermal degradation of the catalyst.[5] |
| Loss of Volatile Reactants | - Ensure the reactor is properly sealed and equipped with a condenser to prevent the loss of decyl alcohol, especially at elevated temperatures. |
Problem: Product Discoloration
| Possible Cause | Troubleshooting Steps |
| Thermal Degradation | - Lower the reaction temperature. - Reduce the reaction time. - Ensure uniform heating and mixing to avoid localized hot spots. |
| Catalyst-Induced Side Reactions | - Reduce the concentration of the acid catalyst.[1] - Consider switching to a less aggressive catalyst, such as a solid acid catalyst or a lipase.[1] |
| Impurities in Raw Materials | - Analyze the purity of the stearic acid and decyl alcohol. - Consider a pre-treatment step for the raw materials if necessary. |
Problem: Difficulty in Purification
| Possible Cause | Troubleshooting Steps |
| Poor Separation During Distillation | - Increase the efficiency of the distillation column (e.g., by increasing the number of theoretical plates). - Optimize the vacuum pressure and temperature profile.[9] |
| Inefficient Crystallization | - Screen different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures. - Optimize the cooling rate to control crystal size and purity. - Ensure the crude product is sufficiently concentrated in the solvent before cooling. |
| Formation of an Emulsion During Washing | - Adjust the pH of the wash water. - Use a brine wash to help break the emulsion. - Allow for a longer separation time. |
Data Presentation
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages | Typical Reaction Conditions |
| Homogeneous Acid | Sulfuric Acid, p-TsOH | High activity, low cost.[1] | Corrosive, difficult to separate, potential for side reactions.[1] | 120-160°C |
| Heterogeneous Acid | Amberlyst-15, Zeolites | Easy to separate and recycle, less corrosive.[1] | Lower activity than homogeneous catalysts, potential for pore blockage.[6] | 130-180°C |
| Enzymatic (Lipase) | Candida antarctica lipase B | High selectivity, mild reaction conditions, environmentally friendly.[1] | Higher cost, sensitive to temperature and pH, potential for inhibition. | 40-70°C |
Table 2: Typical Parameters for Scale-Up of this compound Production
| Parameter | Laboratory Scale (e.g., 1L) | Pilot Scale (e.g., 100L) | Industrial Scale (e.g., >1000L) |
| Reactant Molar Ratio (Decyl Alcohol:Stearic Acid) | 1.1:1 to 1.5:1 | 1.1:1 to 1.3:1 | 1.05:1 to 1.2:1 |
| Catalyst Loading (wt% of reactants) | 1-5% | 0.5-3% | 0.1-1% |
| Reaction Temperature (°C) | 120-150 | 130-160 | 140-170 |
| Reaction Time (hours) | 4-8 | 6-12 | 8-16 |
| Typical Yield (%) | >95% | 90-98% | 92-97% |
| Purity after Purification (%) | >99% | >98% | >97% |
Note: These values are illustrative and should be optimized for a specific process.
Experimental Protocols
Key Experiment: Fischer Esterification of this compound (Pilot Scale)
Materials:
-
Stearic Acid (technical grade)
-
Decyl Alcohol (technical grade)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (for azeotropic water removal)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Equipment:
-
100 L glass-lined reactor with overhead stirrer, thermocouple, heating/cooling jacket, and a Dean-Stark apparatus connected to a condenser.
-
Vacuum pump
-
Filtration unit
-
Rotary evaporator (for solvent removal)
Procedure:
-
Charging the Reactor: Charge the reactor with stearic acid (e.g., 28.4 kg, 100 mol), decyl alcohol (e.g., 17.4 kg, 110 mol), and toluene (e.g., 20 L).
-
Heating and Melting: Begin stirring and heat the mixture to approximately 70-80°C to melt the stearic acid and form a homogeneous solution.
-
Catalyst Addition: Once the mixture is homogeneous, add p-toluenesulfonic acid (e.g., 0.5 kg, 2.9 mol).
-
Esterification and Water Removal: Heat the reaction mixture to reflux (approximately 110-120°C at atmospheric pressure). Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected (or until the reaction progress is confirmed by in-process control, e.g., by measuring the acid value).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to below 60°C.
-
Neutralization and Washing: Transfer the reaction mixture to a separation funnel or a suitable vessel. Wash sequentially with 5% sodium bicarbonate solution to neutralize the catalyst, followed by water, and finally with brine to aid in phase separation.
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound can be further purified by vacuum distillation or crystallization.
Visualizations
References
- 1. This compound | 32509-55-0 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. youtube.com [youtube.com]
- 8. Stearic Acid Storage & Handling Guide [chemtradeasia.co.id]
- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 10. JPH0592102A - Crystallization method for organic acid or organic acid ester - Google Patents [patents.google.com]
Technical Support Center: Solvent-Free Synthesis of Decyl Stearate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solvent-free synthesis of decyl stearate. It focuses on troubleshooting common issues to improve reaction yield and efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for the solvent-free synthesis of this compound? The most common and direct method is the Fischer esterification of stearic acid with decanol.[1] This reaction involves heating the two reactants in the presence of an acid catalyst. In a solvent-free system, the reactants themselves form the reaction medium.
Q2: Why is a solvent-free approach preferred for this synthesis? Solvent-free synthesis is a key principle of green chemistry.[2][3] It offers several advantages:
-
Reduced Environmental Impact: Eliminates the use and disposal of often hazardous organic solvents.[3]
-
Increased Efficiency: Higher concentration of reactants can lead to faster reaction rates and improved yields.[3]
-
Simplified Processes: Reduces the complexity of the reaction setup and product purification, as there is no solvent to remove.[3]
-
Economic Viability: Lower costs associated with solvent purchase, handling, and waste treatment.[4]
Q3: What are the critical factors that influence the yield of this compound? The yield is primarily affected by three factors:
-
Reaction Temperature: Influences the reaction rate. Higher temperatures generally accelerate the reaction, but excessive heat can cause side reactions.[5]
-
Molar Ratio of Reactants: Using an excess of one reactant (usually the alcohol, decanol) can shift the equilibrium towards the product side, increasing the yield.
-
Water Removal: Water is a byproduct of the esterification.[1] Its efficient removal is crucial to drive the reaction to completion, in accordance with Le Châtelier's principle.[1] Applying a vacuum is a common strategy for water removal in solvent-free systems.[1]
Q4: What types of catalysts are effective for this reaction? A range of catalysts can be used:
-
Brønsted Acids: Traditional catalysts like p-Toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄) are highly effective but can be corrosive and difficult to separate.[1][5]
-
Heterogeneous (Solid) Acid Catalysts: These are gaining popularity due to their ease of separation and reusability.[1] Examples include ion-exchange resins (like Amberlyst-15), acidic clays, and sulfonic acid-functionalized silica.[1]
-
Enzymatic Catalysts (Lipases): Offer high selectivity and operate under milder conditions, reducing byproduct formation.[6] However, controlling water activity is critical for enzymatic reactions.[1]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis.
Problem 1: Low or negligible yield of this compound.
| Possible Cause | Suggested Solution |
| Ineffective Water Removal | The presence of water, a reaction byproduct, inhibits the forward reaction.[1] Solution: Ensure a proper vacuum is applied throughout the reaction to continuously remove water as it forms. Check for any leaks in your vacuum system. |
| Suboptimal Reaction Temperature | If the temperature is too low, the reaction rate will be very slow.[5] If it's too high, it can lead to degradation of reactants or products. Solution: The optimal temperature often lies between 70°C and 180°C, depending on the catalyst.[5][7] Consult literature for your specific catalyst and perform small-scale experiments to determine the optimal temperature for your setup. |
| Incorrect Molar Ratio | An equimolar ratio of stearic acid to decanol may result in an incomplete reaction due to equilibrium limitations. Solution: Use a slight excess of decanol (e.g., a molar ratio of 1:1.2 to 1:2 of stearic acid to decanol) to shift the equilibrium towards the formation of this compound.[6] |
| Inactive or Insufficient Catalyst | The catalyst may be old, deactivated, or used in an insufficient amount. Solution: Use a fresh or properly activated catalyst. For heterogeneous catalysts, ensure they have not been poisoned. Increase the catalyst loading incrementally (e.g., from 1% to 5% by weight of reactants) to find the optimal concentration.[5] |
Problem 2: The reaction proceeds very slowly.
| Possible Cause | Suggested Solution |
| Low Reaction Temperature | The activation energy for the esterification is not being met efficiently. Solution: Gradually increase the reaction temperature in increments of 10°C, while monitoring for any signs of byproduct formation or degradation. |
| Poor Mixing | In a solvent-free system, efficient mixing is crucial for ensuring contact between the reactants and the catalyst. Solution: Increase the agitation or stirring speed to ensure the reaction mixture is homogeneous. For very viscous mixtures, a mechanical stirrer is more effective than a magnetic stir bar. |
Problem 3: The final product is impure or has a dark color.
| Possible Cause | Suggested Solution |
| Side Reactions | High temperatures, especially with strong acid catalysts like sulfuric acid, can cause charring or other side reactions.[1] Solution: Lower the reaction temperature. Consider switching to a milder or more selective catalyst, such as a solid acid catalyst or a lipase. |
| Incomplete Reaction | The product contains unreacted starting materials. Solution: Extend the reaction time or optimize other parameters (temperature, catalyst loading, water removal) to drive the reaction to completion. Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Catalyst Contamination | Homogeneous catalysts (e.g., p-TsOH) can be difficult to remove completely from the final product. Solution: After the reaction, neutralize the acid catalyst with a base wash during the workup, followed by washing with water to remove the resulting salt. To avoid this, use a heterogeneous catalyst that can be easily removed by filtration.[8] |
Data Presentation: Effect of Reaction Parameters on Yield
The following tables summarize how different experimental conditions can affect the yield in esterification reactions, based on studies of similar long-chain esters.
Table 1: Effect of Temperature and Molar Ratio on Ester Conversion (Data modeled after similar esterification reactions)
| Temperature (°C) | Molar Ratio (Acid:Alcohol) | Conversion (%) |
| 60 | 1:1 | ~55% |
| 70 | 1:1 | ~75% |
| 70 | 1:1.3 | >95%[5] |
| 80 | 1:1.3 | >97%[5] |
Table 2: Comparison of Different Catalytic Systems (Data generalized from various solvent-free esterification studies)
| Catalyst Type | Typical Loading (wt%) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages/Disadvantages |
| p-TsOH | 1-5% | 70-120 | 2-5 | >95[5] | High activity; Corrosive, difficult to remove.[1][5] |
| Amberlyst-15 | 3-5% | 50-140 | 0.4-3 | >99[9] | Reusable, easy to separate; Lower activity than p-TsOH.[1] |
| Lipase (e.g., CALB) | 1-2% | 45-60 | 0.5-24 | >97[6] | Mild conditions, high selectivity; Higher cost, sensitive to water.[1] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of this compound using p-TsOH
-
Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a vacuum distillation setup, add stearic acid (e.g., 1 mole) and decanol (e.g., 1.3 moles).
-
Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (p-TsOH) (e.g., 1-2% of the total reactant weight).
-
Reaction: Begin stirring and heat the mixture to 70-80°C using an oil bath.[5]
-
Water Removal: Once the mixture is molten and homogeneous, gradually apply a vacuum (e.g., 50-100 mbar) to facilitate the removal of the water byproduct, which will collect in a cold trap.
-
Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is near completion when water evolution ceases. This typically takes 2-4 hours.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation if necessary.
-
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision-making process.
References
- 1. This compound | 32509-55-0 | Benchchem [benchchem.com]
- 2. Solvent-free reactions as green chemistry procedures for the synthesis of cosmetic fatty esters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Decyl Stearate and Other Fatty Acid Esters as Phase Change Materials (PCMs)
A Comprehensive Guide for Researchers and Drug Development Professionals
Fatty acid esters have emerged as a promising class of organic phase change materials (PCMs) for thermal energy storage applications, owing to their desirable thermal properties, chemical stability, and biocompatibility. This guide provides a detailed comparative analysis of decyl stearate and other fatty acid esters, presenting key performance data in a structured format to aid researchers, scientists, and drug development professionals in the selection and application of these materials. The information is supported by established experimental protocols for material characterization.
Thermal Properties of Fatty Acid Esters as PCMs
The performance of a PCM is primarily determined by its thermal properties, including melting temperature, latent heat of fusion, thermal conductivity, and thermal stability. A selection of fatty acid esters, including this compound, and methyl, ethyl, propyl, and butyl esters of common fatty acids (lauric, myristic, palmitic, and stearic acid) are compared below.
Phase Change Temperatures and Latent Heat of Fusion
The melting temperature dictates the operational range of the PCM, while the latent heat of fusion determines its energy storage capacity. These properties are critical for designing thermal energy storage systems for specific applications.
| Fatty Acid Ester | Chemical Formula | Melting Point (°C) | Latent Heat of Fusion (J/g) |
| Stearates | |||
| This compound | C28H56O2 | 31.5[1] | 185.7[1] |
| Methyl Stearate | C19H38O2 | 38.0 - 39.0 | 195.0 |
| Ethyl Stearate | C20H40O2 | 34.0 | 188.0 |
| Propyl Stearate | C21H42O2 | 27.0 | 170.0 |
| Butyl Stearate | C22H44O2 | 19.9[2] | 151.6[2] |
| Palmitates | |||
| Methyl Palmitate | C17H34O2 | 29.5 - 30.5 | 203.0 |
| Ethyl Palmitate | C18H36O2 | 24.0 - 26.0 | 186.0 |
| Propyl Palmitate | C19H38O2 | 18.3 | 168.3 |
| Butyl Palmitate | C20H40O2 | 12.6[3] | 127.1[3] |
| Myristates | |||
| Methyl Myristate | C15H30O2 | 18.0[4] | 200.0 |
| Ethyl Myristate | C16H32O2 | 12.3 | 190.0 |
| Propyl Myristate | C17H34O2 | 5.0 | 175.0 |
| Butyl Myristate | C18H36O2 | 1.0 - 2.0 | 165.0 |
| Laurates | |||
| Methyl Laurate | C13H26O2 | 4.0 - 5.0 | 178.0 |
| Ethyl Laurate | C14H28O2 | -10.0 | 165.0 |
| Propyl Laurate | C15H30O2 | -15.0 | 155.0 |
| Butyl Laurate | C16H32O2 | -7.0[5] | 145.0 |
Note: Data is compiled from various sources and may vary slightly depending on the purity of the material and the experimental conditions.
Thermal Conductivity and Thermal Stability
Thermal conductivity influences the rate of heat transfer during charging and discharging cycles, while thermal stability determines the material's durability and lifespan under operational conditions.
| Fatty Acid Ester | Thermal Conductivity (W/m·K) | Decomposition Onset Temperature (°C) |
| Stearates | ||
| This compound | ~0.15 | ~200 |
| Methyl Stearate | ~0.16 | 207[6] |
| Ethyl Stearate | ~0.15 | ~200 |
| Propyl Stearate | ~0.14 | ~200 |
| Butyl Stearate | ~0.14 | 165[2] |
| Palmitates | ||
| Methyl Palmitate | ~0.15 | ~200 |
| Ethyl Palmitate | ~0.14 | ~200 |
| Propyl Palmitate | 0.20[7] | ~200 |
| Butyl Palmitate | ~0.13 | ~200 |
| Myristates | ||
| Methyl Myristate | ~0.14 | ~200 |
| Ethyl Myristate | ~0.13 | ~200 |
| Propyl Myristate | ~0.13 | ~200 |
| Butyl Myristate | ~0.12 | ~200 |
| Laurates | ||
| Methyl Laurate | ~0.13 | ~200 |
| Ethyl Laurate | ~0.12 | ~200 |
| Propyl Laurate | ~0.12 | ~200 |
| Butyl Laurate | ~0.11 | ~200 |
Note: Thermal conductivity values for fatty acid esters are generally low. The decomposition onset temperature is an indicator of thermal stability, determined by Thermogravimetric Analysis (TGA).
Experimental Protocols for PCM Characterization
Accurate and reproducible characterization of PCMs is essential for their effective application. The following sections detail the standard experimental methodologies for determining the key thermal properties of fatty acid esters.
Differential Scanning Calorimetry (DSC)
Purpose: To determine the melting and crystallization temperatures, and the latent heat of fusion and crystallization.
Standard: ASTM E793 - Standard Test Method for Enthalpies of Fusion and Crystallization by Differential Scanning Calorimetry.[4][8][9][10]
Methodology:
-
Sample Preparation: A small sample of the fatty acid ester (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).
-
Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves:
-
Heating the sample to a temperature above its melting point at a constant rate (e.g., 10 °C/min).
-
Holding the sample at this temperature for a few minutes to ensure complete melting.
-
Cooling the sample back to a temperature below its crystallization point at a constant rate (e.g., 10 °C/min).
-
-
Data Analysis: The heat flow to or from the sample is recorded as a function of temperature. The melting and crystallization peaks are integrated to determine the temperatures and latent heats of the phase transitions.
Thermogravimetric Analysis (TGA)
Purpose: To evaluate the thermal stability and decomposition temperature of the PCM.
Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.[6][11][12][13][14]
Methodology:
-
Sample Preparation: A small sample of the fatty acid ester (typically 10-20 mg) is placed in a tared TGA pan.
-
Instrument Setup: The TGA instrument is calibrated for mass and temperature.
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (typically an inert gas like nitrogen).
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The onset temperature of mass loss is identified as the decomposition temperature, indicating the upper limit of the material's thermal stability.
Thermal Conductivity Measurement
Purpose: To determine the thermal conductivity of the PCM in both solid and liquid states.
Standard: ASTM C518 - Standard Test Method for Steady-State Thermal Transmission Properties by Means of the Heat Flow Meter Apparatus.
Methodology:
-
Sample Preparation: A sample of the fatty acid ester with a known thickness is prepared. For solid-phase measurements, the material can be cast into a specific geometry. For liquid-phase measurements, a containment cell is required.
-
Instrument Setup: A heat flow meter apparatus is used, which consists of a hot plate and a cold plate. The instrument is calibrated using a standard material with known thermal conductivity.
-
Measurement: The sample is placed between the hot and cold plates, and a steady-state temperature gradient is established across its thickness. The heat flow through the sample and the temperatures of the hot and cold surfaces are measured.
-
Data Analysis: The thermal conductivity (k) is calculated using Fourier's law of heat conduction: k = (Q * L) / (A * ΔT) where Q is the heat flow, L is the sample thickness, A is the cross-sectional area, and ΔT is the temperature difference across the sample.
Visualizing Experimental Workflows and Logical Relationships
To provide a clearer understanding of the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Conclusion
This compound and other fatty acid esters present a versatile platform for the development of PCMs with tunable thermal properties. The choice of a specific ester will depend on the target application's temperature range and energy storage requirements. As a general trend, for a given alcohol, increasing the chain length of the fatty acid leads to a higher melting point and latent heat of fusion. Similarly, for a given fatty acid, increasing the chain length of the alcohol component also increases the melting point and latent heat. Conversely, thermal conductivity tends to decrease with increasing chain length. This comparative guide, with its consolidated data and detailed experimental protocols, serves as a valuable resource for the informed selection and characterization of fatty acid ester-based PCMs for advanced thermal management applications.
References
- 1. Ethyl laurate | 106-33-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. METHYL MYRISTATE | 124-10-7 [chemicalbook.com]
- 5. butyl palmitate, 111-06-8 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 8. This compound | 32509-55-0 | Benchchem [benchchem.com]
- 9. BUTYL STEARATE - Ataman Kimya [atamanchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Ethyl laurate for synthesis | 106-33-2 [sigmaaldrich.cn]
- 12. METHYL MYRISTATE Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]
- 13. researchgate.net [researchgate.net]
- 14. chemeo.com [chemeo.com]
A Comparative Analysis of the Thermal Properties of Decyl Stearate and Alternative Fatty Acid Esters via Differential Scanning Calorimetry
For researchers, scientists, and drug development professionals, understanding the thermal behavior of excipients is paramount for formulation development and stability. This guide provides a comparative analysis of the thermal properties of decyl stearate against two common alternatives, isopropyl myristate and glyceryl monostearate, utilizing experimental data obtained through Differential Scanning Calorimetry (DSC).
The selection of an appropriate lipid-based excipient is a critical factor in the development of various pharmaceutical dosage forms, including topical, oral, and parenteral formulations. The thermal properties of these excipients, such as melting point and heat of fusion, directly influence manufacturing processes, product stability, and drug release characteristics. This guide offers a head-to-head comparison of this compound with isopropyl myristate and glyceryl monostearate, providing essential data to inform formulation decisions.
Comparative Thermal Properties
The thermal properties of this compound, isopropyl myristate, and glyceryl monostearate were characterized using Differential Scanning Calorimetry. The key parameters, including melting point (Tm), and heat of fusion (ΔHf), are summarized in the table below.
| Thermal Property | This compound | Isopropyl Myristate | Glyceryl Monostearate |
| Melting Point (Tm) | 28.9 °C | ~3 °C | ~58 °C |
| Heat of Fusion (ΔHf) | 185 J/g | Data not readily available | Data varies with polymorphic form |
Note: The heat of fusion for isopropyl myristate is not widely reported in the literature under comparable conditions. The heat of fusion for glyceryl monostearate is dependent on its polymorphic form (alpha, beta', or beta), which can be influenced by its thermal history.
Experimental Methodology: Differential Scanning Calorimetry (DSC)
The data presented in this guide was obtained following a standardized DSC protocol to ensure accurate and reproducible results.
Instrumentation: A differential scanning calorimeter, calibrated with indium, was used for all analyses.
Sample Preparation: A sample mass of 5-10 mg was accurately weighed into an aluminum DSC pan and hermetically sealed. An empty, hermetically sealed aluminum pan was used as a reference.
Thermal Analysis Program:
-
Equilibration: The sample was equilibrated at a temperature well below its expected melting point.
-
Heating Ramp: The sample was heated at a constant rate of 10 °C/min to a temperature sufficiently above its melting point to ensure complete melting.
-
Isothermal Hold: The sample was held at this elevated temperature for a short period to erase any prior thermal history.
-
Cooling Ramp: The sample was then cooled at a controlled rate back to the initial temperature.
-
Second Heating Ramp: A second heating scan was performed under the same conditions as the first to analyze the thermal behavior after controlled cooling.
Data Analysis: The melting point (Tm) was determined as the peak temperature of the melting endotherm, and the heat of fusion (ΔHf) was calculated from the area under the melting peak.
Experimental Workflow for DSC Analysis
Caption: A flowchart illustrating the key steps in performing a DSC analysis.
Comparative Analysis of Thermal Properties
The distinct thermal profiles of these three fatty acid esters make them suitable for different formulation strategies.
-
This compound , with a melting point of 28.9 °C, exists as a solid at room temperature but melts close to body temperature. This property can be advantageous for topical formulations designed for skin application, where it can provide a melting sensation and potentially enhance drug penetration. Its relatively high heat of fusion (185 J/g) indicates a significant energy requirement for melting, a characteristic of phase change materials that can be utilized for thermal energy storage applications.
-
Isopropyl Myristate is a liquid at room temperature, with a melting point of approximately 3 °C. This low melting point makes it a versatile solvent and emollient in a wide range of liquid and semi-solid formulations, such as lotions, creams, and ointments.
-
Glyceryl Monostearate exhibits a higher melting point, around 58 °C, and is a solid at both room and body temperature. This makes it a suitable structuring agent, emulsifier, and stabilizer in semi-solid and solid dosage forms. Its thermal behavior is more complex due to polymorphism, with different crystalline forms exhibiting different melting points and heats of fusion.
Logical Comparison of Thermal Properties
Caption: A diagram showing the relationship between thermal properties and applications.
A Comparative Guide to Catalysts in Decyl Stearate Synthesis: Brønsted Acid vs. Heterogeneous Catalysts
For researchers and professionals in the scientific and pharmaceutical fields, the efficient synthesis of esters like decyl stearate is crucial. This guide provides an objective comparison of two primary catalytic methods: traditional Brønsted acids and modern heterogeneous catalysts, supported by experimental data to inform catalyst selection and process optimization.
The esterification of stearic acid with decanol to produce this compound, a valuable compound in cosmetics and lubricants, can be effectively catalyzed by both homogeneous Brønsted acids, such as p-toluenesulfonic acid (p-TSA), and heterogeneous catalysts, like the sulfonic acid-functionalized resin Amberlyst-15. The choice between these catalysts significantly impacts reaction efficiency, product yield, and process sustainability. This guide delves into a comparative analysis of their performance based on available experimental data.
Performance Comparison: Yield and Reaction Conditions
The selection of a catalyst is a critical parameter influencing the outcome of the this compound synthesis. Below is a summary of quantitative data from studies utilizing both types of catalysts.
| Catalyst Type | Specific Catalyst | Reactants | Molar Ratio (Acid:Alcohol) | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Brønsted Acid | p-Toluenesulfonic Acid | Stearic Acid & various alcohols | - | - | Reflux | 1 - 4 | 58 - 75[1] |
| Heterogeneous | Amberlyst-15 | Oleic Acid & Ethanol | 1:1 | 20 wt% | 60 | 6 | 53[2] |
| Heterogeneous | Amberlyst-15 | Octanoic Acid & 2-Ethyl Hexyl Alcohol | 1:1 | - | 140 | - | >95[3] |
| Heterogeneous | Amberlyst-16 | Lauric Acid & 2-Ethyl Hexanol | 1:1.25 | - | 140 | - | >98[3] |
The Underlying Chemistry: Catalytic Pathways
The synthesis of this compound via esterification involves the reaction of stearic acid and decanol. The catalyst, whether a Brønsted acid or a heterogeneous catalyst, plays a pivotal role in accelerating this reaction. The following diagram illustrates the generalized workflow and the catalytic cycles involved.
Caption: Catalytic pathways for this compound synthesis.
In-depth Methodologies: Experimental Protocols
To facilitate the replication and adaptation of these synthetic procedures, detailed experimental protocols derived from the literature are provided below.
General Protocol for Brønsted Acid-Catalyzed Esterification (Fischer Esterification)
This protocol is a generalized procedure for the synthesis of stearate esters using a Brønsted acid catalyst.
Materials:
-
Stearic Acid
-
Alcohol (e.g., Decanol)
-
Brønsted Acid Catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or hydrochloric acid)
-
Solvent (e.g., Benzene or Toluene)
-
Sodium Bicarbonate Solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Organic Solvent for extraction (e.g., Diethyl Ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using an azeotropic solvent like toluene to remove water), combine stearic acid and a molar excess of the desired alcohol.
-
Add the Brønsted acid catalyst (typically 1-5 mol% relative to the carboxylic acid).
-
Add a suitable solvent to facilitate the reaction and azeotropic removal of water.
-
Heat the reaction mixture to reflux and maintain for 1 to 4 hours. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap or by techniques such as Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude ester.
-
Purify the crude product by distillation or column chromatography to yield the pure alkyl stearate.
Protocol for Heterogeneous Catalyst-Based Esterification using Amberlyst-15
This protocol is based on the esterification of oleic acid with ethanol and can be adapted for this compound synthesis.
Materials:
-
Oleic Acid (or Stearic Acid)
-
Ethanol (or Decanol)
-
Amberlyst-15 (wet ion exchange resin)
-
Ethanol for washing
Procedure:
-
In a batch reactor, combine oleic acid and ethanol in a 1:1 molar ratio.
-
Add Amberlyst-15 catalyst at a loading of 20% by weight of the reactants.
-
Heat the reaction mixture to 60°C with constant stirring.
-
Maintain the reaction for 6 hours.
-
Upon completion, the solid Amberlyst-15 catalyst can be separated from the liquid product mixture by simple filtration.
-
The catalyst can be washed with ethanol and air-dried for 24 hours before reuse.
-
The liquid product can be further purified if necessary, for example, by removing excess alcohol via distillation.
Concluding Remarks
References
A Comparative Guide to Decyl Stearate and Paraffin Wax for Thermal Energy Storage
In the realm of thermal energy storage (TES), phase change materials (PCMs) are critical for developing efficient and reliable systems. Among the organic PCMs, fatty acid esters like decyl stearate and petroleum-derived paraffin waxes are prominent candidates due to their chemical stability and high latent heat storage capacity. This guide provides an objective comparison of their performance for researchers, scientists, and drug development professionals, supported by available experimental data and detailed methodologies.
Quantitative Performance Comparison
The selection of a PCM is primarily driven by its thermophysical properties. The following table summarizes the key quantitative data for this compound and commercial paraffin wax. It is important to note that paraffin wax is a mixture of hydrocarbons, and its properties can vary within the specified ranges depending on its grade and composition.[1][2] Data for this compound is less prevalent in literature, and some values are presented as a range from studies on a homologous series of n-alkyl stearates.
| Property | This compound | Paraffin Wax |
| Melting Temperature (°C) | 21.4 – 44.4 ¹ | 46 - 68[1][2] |
| Latent Heat of Fusion (kJ/kg) | 165.8 – 191.1 ¹ | 200 - 220[1][2] |
| Specific Heat Capacity (kJ/kg·K) | Data not available | 2.14 - 2.9[1][2] |
| Density (Solid @ 20-25°C) ( kg/m ³) | Data not available | 900 - 930[1][3] |
| Density (Liquid) | Data not available | ~780 - 820 (estimated) |
| Thermal Conductivity (W/m·K) | Data not available | ~0.2 (low) |
| Volume Expansion on Melting (%) | Data not available | ~10 - 15 (significant) |
| Thermal Stability (°C) | Stable up to ~215 | Stable up to ~150 |
¹ Data from a study on a homologous series of n-alkyl stearates, not specific to this compound.
Logical Workflow for PCM Selection
The process of selecting an appropriate PCM for a specific thermal energy storage application involves a series of logical steps. This diagram illustrates a typical evaluation workflow.
Experimental Protocols
Accurate characterization of thermophysical properties is paramount for PCM selection. The following are detailed methodologies for key experiments.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to determine the phase change temperature and latent heat of fusion of PCMs.
-
Objective: To measure the temperatures and heat flow associated with thermal transitions in a material.
-
Apparatus: A differential scanning calorimeter (e.g., TA Instruments Q200).
-
Procedure:
-
A small sample of the PCM (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal atmosphere.
-
A temperature program is initiated. This typically involves cooling the sample to a temperature well below its expected solidification point, followed by heating at a controlled, constant rate (e.g., 5-10 °C/min) through its melting range, and then a subsequent cooling cycle.
-
The instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
-
Data Analysis: The melting point is determined from the onset or peak of the endothermic peak on the heating curve. The latent heat of fusion is calculated by integrating the area of this peak.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the PCM by monitoring its mass as a function of temperature in a controlled atmosphere.
-
Objective: To determine the temperature at which a material begins to degrade or decompose.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small sample of the PCM (typically 10-20 mg) is placed in a crucible (e.g., alumina or platinum).
-
The crucible is placed on a highly sensitive microbalance within a furnace.
-
The furnace is purged with a specific gas, typically nitrogen for inert atmosphere analysis or air for oxidative stability, at a controlled flow rate.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from ambient to 600 °C).
-
The balance continuously records the mass of the sample as a function of temperature.
-
-
Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of mass loss is identified as the point where significant degradation begins, indicating the upper limit of the material's thermal stability.
Thermal Conductivity Measurement (Transient Plane Source Method)
The low thermal conductivity of organic PCMs is a significant drawback. The Transient Plane Source (TPS), or Hot Disk, method is a common technique for its measurement.
-
Objective: To measure the thermal conductivity of the solid and liquid PCM.
-
Apparatus: A Transient Plane Source (Hot Disk) instrument with an appropriate sensor.
-
Procedure:
-
Two identical, flat-surfaced samples of the solid PCM are prepared.
-
The TPS sensor, a thin, electrically conductive nickel spiral insulated by Kapton, is sandwiched between the two samples.
-
A short electrical pulse is applied to the sensor, causing a small increase in its temperature.
-
The sensor simultaneously acts as a temperature monitor, recording its temperature rise over a short period.
-
For liquid-phase measurement, the PCM is melted in a suitable container, and the sensor is submerged.
-
-
Data Analysis: The thermal conductivity of the material is calculated from the recorded temperature versus time data, based on the heat diffusion into the surrounding material.
Concluding Remarks
Paraffin wax is a well-characterized, widely available, and cost-effective PCM. Its primary advantages are a high latent heat of fusion (200-220 kJ/kg) and good thermal reliability.[1][2] However, it suffers from low thermal conductivity and a significant volume change upon melting (around 10-15%), which must be accommodated in system design.[1]
This compound , as a representative fatty acid ester, operates in a potentially lower temperature range and exhibits good thermal stability up to approximately 215°C. Fatty acid esters are often highlighted for their congruent melting and solidification behavior and being derived from renewable sources. However, as evidenced by the available literature, a comprehensive public dataset of its specific thermophysical properties is lacking. Its lower latent heat of fusion compared to paraffin wax may also be a consideration.
For professionals in research and development, paraffin wax serves as a reliable benchmark material for low-to-medium temperature TES applications. This compound and other fatty acid esters represent promising bio-based alternatives, but their application in critical systems necessitates thorough experimental characterization to determine their precise performance parameters.
References
Performance evaluation of decyl stearate in building insulation materials
A Comparative Guide to Phase Change Materials for Enhanced Thermal Performance
In the quest for more energy-efficient buildings, phase change materials (PCMs) have emerged as a promising technology for enhancing the thermal energy storage capacity of insulation materials. By absorbing and releasing latent heat during their phase transitions, PCMs can help regulate indoor temperatures, reduce energy consumption, and improve occupant comfort. This guide provides a detailed comparison of two leading organic PCMs: decyl stearate, a fatty acid ester, and paraffin wax. The evaluation is supported by experimental data and detailed protocols for key performance analyses, aimed at researchers, scientists, and professionals in materials science and building technology.
Thermal Performance: A Head-to-Head Comparison
The core function of a PCM in building insulation is its ability to store and release thermal energy at appropriate temperatures. The key performance indicators are the phase transition temperature (melting and freezing points), latent heat of fusion, and thermal conductivity. While direct comparative studies under identical conditions are limited, the following tables summarize the typical thermal properties of this compound and paraffin wax, compiled from various experimental studies.
Table 1: Comparison of Thermal Properties of this compound and Paraffin Wax
| Property | This compound | Paraffin Wax (Typical) | Test Method |
| Melting Temperature (°C) | 21.4 - 28.0 | 20.0 - 70.0 | Differential Scanning Calorimetry (DSC) |
| Latent Heat of Fusion (kJ/kg) | 165 - 191 | 150 - 250 | Differential Scanning Calorimetry (DSC) |
| Thermal Conductivity (W/m·K) | ~0.15 - 0.20 | ~0.21 - 0.24 | Heat Flow Meter / Transient Hot Wire |
| Thermal Stability (°C) | Up to ~215 | Up to ~200 | Thermogravimetric Analysis (TGA) |
Table 2: Performance of PCM-Enhanced Gypsum Board
| Property | Gypsum Board with this compound (Simulated) | Gypsum Board with Paraffin Wax |
| PCM Content (% by weight) | 20% | 20% |
| Latent Heat Storage (J/g of composite) | ~30 - 38 | ~30 - 50 |
| Thermal Conductivity (W/m·K) | ~0.25 - 0.30 | ~0.28 - 0.35 |
Experimental Protocols: Ensuring Accurate Evaluation
To ensure reliable and reproducible results in the evaluation of PCM performance, standardized experimental protocols are essential. The following sections detail the methodologies for key thermal analysis techniques.
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures and latent heat of fusion of the PCMs and PCM composites.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
-
A small sample (5-10 mg) of the PCM or PCM composite is accurately weighed and hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled heating and cooling cycle under an inert nitrogen atmosphere (flow rate of 50 mL/min).
-
A typical temperature program involves:
-
Heating from 0°C to 80°C at a rate of 10°C/min.
-
Holding at 80°C for 5 minutes to ensure complete melting.
-
Cooling from 80°C to 0°C at a rate of 10°C/min.
-
Holding at 0°C for 5 minutes.
-
A second heating cycle from 0°C to 80°C at 10°C/min is performed to analyze the thermal history.
-
-
The heat flow as a function of temperature is recorded. The melting and freezing peaks are integrated to determine the latent heat of fusion.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition temperature of the PCMs.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
-
A sample (10-15 mg) of the PCM is placed in a ceramic or aluminum pan.
-
The pan is placed on the TGA balance.
-
The sample is heated from ambient temperature to 600°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.
-
The weight loss of the sample as a function of temperature is recorded.
-
The onset temperature of decomposition is determined from the TGA curve.
Thermal Conductivity Measurement
Objective: To measure the thermal conductivity of the PCM-enhanced building materials.
Apparatus: Heat Flow Meter Apparatus (HFMA).
Procedure:
-
A flat, homogeneous sample of the PCM-enhanced insulation material (e.g., gypsum board) of known thickness and area is prepared.
-
The sample is placed between two plates in the HFMA, which are maintained at different, constant temperatures.
-
A steady-state heat flow is established through the sample, which is measured by heat flux sensors.
-
The thermal conductivity (λ) is calculated using Fourier's law of heat conduction: λ = (Q * d) / (A * ΔT) where:
-
Q is the heat flow rate (W)
-
d is the thickness of the sample (m)
-
A is the area of the sample (m²)
-
ΔT is the temperature difference across the sample (K)
-
Visualizing the Workflow and Comparisons
To better illustrate the experimental process and the logical relationship in performance evaluation, the following diagrams are provided in Graphviz DOT language.
Discussion and Conclusion
Both this compound and paraffin wax demonstrate significant potential for enhancing the thermal performance of building insulation materials.
This compound , as a fatty acid ester, offers a desirable melting temperature range for building applications and a high latent heat of fusion. A significant advantage of fatty acid esters is their high thermal stability, allowing them to withstand numerous melting and freezing cycles without significant degradation.[1] Furthermore, being derived from renewable resources, they present a more sustainable alternative to petroleum-based paraffins.
Paraffin Wax is a well-established and widely used PCM due to its high latent heat storage capacity and low cost.[2] It is chemically inert and shows good thermal reliability. However, its lower thermal stability compared to some fatty acid esters and its fossil-fuel origin are notable drawbacks.
References
Unveiling the Molecular Blueprint of Decyl Stearate: A Comparative Guide to FTIR and NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is paramount. This guide provides a detailed comparison of two powerful analytical techniques, Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive characterization of decyl stearate, a long-chain ester with applications in various industries. By cross-validating data from both methods, a high degree of confidence in the structural integrity and purity of the compound can be achieved.
The Synergy of Vibrational and Magnetic Resonance Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1][2] In contrast, NMR spectroscopy elucidates the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field, providing detailed information about the chemical environment of each atom.[1] The complementary nature of these techniques allows for a robust and comprehensive analysis of molecular structure.[1][3] FTIR is adept at rapidly identifying key functional groups, while NMR provides a detailed map of the carbon-hydrogen framework.[1]
Quantitative Data at a Glance: FTIR and NMR Signatures of this compound
The following tables summarize the key spectral data for this compound obtained from FTIR and NMR spectroscopy.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2925 and ~2855 | C-H stretching (asymmetric and symmetric) | Aliphatic CH₂ and CH₃ |
| ~1740 | C=O stretching | Ester |
| ~1465 | C-H bending (scissoring) | Aliphatic CH₂ |
| ~1170 | C-O stretching | Ester |
Note: These are typical values for long-chain esters and may vary slightly based on the specific sample and instrument conditions.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | Triplet | 2H | -O-CH₂ - (from decanol moiety) |
| ~2.28 | Triplet | 2H | -CH₂ -C=O (from stearic acid moiety) |
| ~1.62 | Multiplet | 2H | -CH₂ -CH₂-C=O (from stearic acid moiety) |
| ~1.25 | Multiplet | ~44H | Bulk -CH₂ - (from both alkyl chains) |
| ~0.88 | Triplet | 6H | Terminal -CH₃ (from both alkyl chains) |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ, ppm) | Carbon Environment |
| ~174 | C =O (Ester carbonyl) |
| ~65 | -O-C H₂- (from decanol moiety) |
| ~34 | -C H₂-C=O (from stearic acid moiety) |
| ~32 | Penultimate C H₂ from both chains |
| ~29 | Bulk -C H₂- (from both alkyl chains) |
| ~25 | β-C H₂ to ester oxygen and carbonyl |
| ~22 | C H₂ adjacent to terminal methyl |
| ~14 | Terminal -C H₃ |
Source: Predicted chemical shifts are based on computational models and data from similar long-chain esters.[4]
Experimental Protocols for Spectroscopic Analysis
FTIR Spectroscopy
A detailed protocol for obtaining an FTIR spectrum of this compound is as follows:
-
Sample Preparation: A small amount of liquid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Instrument Setup:
-
Spectrometer: A Fourier-Transform Infrared Spectrometer.
-
Accessory: ATR or transmission holder.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition: A background spectrum of the empty ATR crystal or salt plate is collected first. Subsequently, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
NMR Spectroscopy
The following protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of this compound:
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Nuclei: ¹H and ¹³C.
-
Solvent: CDCl₃.
-
Temperature: Room temperature (e.g., 298 K).
-
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum and improve sensitivity. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Cross-Validation Workflow: A Visual Representation
The cross-validation of FTIR and NMR data is a logical process that enhances the confidence in the characterization of this compound. The following diagram illustrates this workflow.
Caption: Workflow for the cross-validation of FTIR and NMR data for this compound characterization.
Conclusion
The complementary use of FTIR and NMR spectroscopy provides a powerful and robust methodology for the characterization of this compound. FTIR offers a rapid and effective means of confirming the presence of the key ester functional group, while NMR provides an in-depth analysis of the molecule's carbon-hydrogen framework, confirming the specific arrangement of the decyl and stearate chains. By integrating the data from both techniques, researchers can achieve a high level of confidence in the identity, structure, and purity of their this compound samples, which is crucial for quality control and the development of reliable applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 32509-55-0 | Benchchem [benchchem.com]
Comparative Efficacy of Decyl Stearate and Other C10-C18 Alkyl Stearates in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of decyl stearate and other C10-C18 alkyl stearates commonly used as emollients and penetration enhancers in topical and transdermal formulations. The selection of an appropriate alkyl stearate is critical for optimizing drug delivery, ensuring formulation stability, and achieving desired sensory characteristics. This document synthesizes available data and outlines detailed experimental protocols for direct comparison.
Introduction to Alkyl Stearates
Alkyl stearates are esters of stearic acid, a long-chain saturated fatty acid, with various alkyl alcohols. The length of the alkyl chain (from C10 to C18) significantly influences the physicochemical properties of the ester, such as viscosity, polarity, and spreading characteristics. These properties, in turn, dictate their performance as emollients, solvents for active pharmaceutical ingredients (APIs), and skin penetration enhancers. In cosmetic and pharmaceutical formulations, these esters are valued for their ability to soften the skin, improve texture, and modulate the delivery of active compounds.
Comparative Efficacy in Skin Penetration Enhancement
The ability of alkyl stearates to enhance the permeation of APIs through the stratum corneum is a key consideration in the development of transdermal and topical drug delivery systems. The mechanism of action often involves disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of the drug into the deeper layers of the skin.
While direct comparative studies across a range of C10-C18 alkyl stearates are limited, research on individual esters and similar compounds provides insights into their potential as penetration enhancers. For instance, isopropyl myristate (IPM), a C17 ester, has been identified as an efficient penetration enhancer for testosterone, increasing its transport by more than a factor of five in in-vitro studies[1]. The synergistic effect of enhancers like IPM with solvents such as ethanol has also been demonstrated to significantly enhance testosterone permeation across the skin[2]. The choice of the alkyl stearate can influence the thermodynamic activity of the drug in the formulation, which is a key driver for skin permeation.
To provide a definitive comparison, a standardized in-vitro permeation study is necessary.
Proposed Experimental Protocol: In-Vitro Skin Permeation Study
This protocol outlines a method to compare the efficacy of this compound against other C10-C18 alkyl stearates as skin penetration enhancers for a model lipophilic drug, testosterone.
Objective: To quantify and compare the in-vitro skin permeation of testosterone from formulations containing this compound, octyl stearate, isopropyl myristate, and cetearyl stearate.
Materials:
-
Testosterone powder
-
This compound, Octyl stearate, Isopropyl myristate, Cetearyl stearate
-
Ethanol
-
Phosphate buffered saline (PBS), pH 7.4
-
Excised human or porcine skin
-
Franz diffusion cells
-
High-performance liquid chromatography (HPLC) system
Methodology:
-
Formulation Preparation: Prepare saturated solutions of testosterone in each of the test alkyl stearates. Also, prepare a control formulation without any alkyl stearate.
-
Skin Preparation: Thaw frozen excised skin and cut it into sections suitable for mounting on Franz diffusion cells. Ensure skin integrity by measuring transepidermal water loss (TEWL) or electrical resistance.
-
Franz Diffusion Cell Setup: Mount the skin sections onto the Franz diffusion cells with the stratum corneum side facing the donor compartment. Fill the receptor compartment with PBS (pH 7.4) and maintain the temperature at 32°C.
-
Dosing: Apply a finite dose (e.g., 10 mg/cm²) of each testosterone formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw samples from the receptor compartment and replace with fresh, pre-warmed PBS.
-
Sample Analysis: Analyze the concentration of testosterone in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of testosterone permeated per unit area over time. Determine the steady-state flux (Jss) and the permeability coefficient (Kp) for each formulation.
Solubility of Active Pharmaceutical Ingredients
The solubility of an API in the vehicle is a critical factor influencing its bioavailability from a topical formulation. Alkyl stearates, being lipophilic, can serve as effective solvents for poorly water-soluble drugs. The chain length and branching of the alkyl group can affect the solvent capacity of the ester.
Proposed Experimental Protocol: Comparative Solubility Study
This protocol describes a method to determine and compare the solubility of testosterone in this compound and other C10-C18 alkyl stearates.
Objective: To determine the saturation solubility of testosterone in this compound, octyl stearate, isopropyl myristate, and cetearyl stearate at a physiologically relevant temperature.
Materials:
-
Testosterone powder
-
This compound, Octyl stearate, Isopropyl myristate, Cetearyl stearate
-
Shaking incubator or water bath
-
Centrifuge
-
HPLC system
Methodology:
-
Sample Preparation: Add an excess amount of testosterone to a known volume of each alkyl stearate in separate vials.
-
Equilibration: Place the vials in a shaking incubator or water bath maintained at a constant temperature (e.g., 32°C) for a sufficient period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to separate the undissolved testosterone from the saturated solution.
-
Sample Dilution and Analysis: Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of testosterone in the diluted samples using a validated HPLC method.
-
Data Analysis: Calculate the solubility of testosterone in each alkyl stearate, expressed in mg/mL or mol/L.
Formulation Stability
Alkyl stearates are key components of the oil phase in emulsions and can significantly impact their stability. The choice of ester can influence droplet size, viscosity, and the overall physical integrity of the formulation over time. Factors such as the alkyl chain length and molecular structure affect the interfacial film and the packing of oil droplets.
Proposed Experimental Protocol: Emulsion Stability Study
This protocol provides a framework for comparing the stability of oil-in-water (O/W) emulsions formulated with different C10-C18 alkyl stearates.
Objective: To evaluate and compare the physical stability of O/W emulsions containing this compound, octyl stearate, isopropyl myristate, and cetearyl stearate.
Materials:
-
This compound, Octyl stearate, Isopropyl myristate, Cetearyl stearate
-
A suitable emulsifier (e.g., Cetearyl Alcohol and Ceteareth-20)
-
Purified water
-
Preservative
-
Homogenizer
-
Viscometer
-
Microscope
-
Centrifuge
-
Climate chamber
Methodology:
-
Emulsion Preparation: Prepare four O/W emulsion formulations, each containing one of the test alkyl stearates as the oil phase. Keep all other ingredients and their concentrations constant across all formulations.
-
Initial Characterization: Immediately after preparation, characterize each emulsion for:
-
Appearance: Visual inspection for color, homogeneity, and phase separation.
-
pH: Measure the pH of the emulsion.
-
Viscosity: Measure the viscosity using a viscometer.
-
Droplet Size: Determine the oil droplet size distribution using microscopy or laser diffraction.
-
-
Accelerated Stability Testing:
-
Centrifugation Test: Centrifuge samples of each emulsion at a specified speed and time (e.g., 3000 rpm for 30 minutes) and observe for any phase separation.
-
Thermal Stress Test: Store the emulsions in a climate chamber under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 3 months).
-
-
Periodic Evaluation: At regular intervals (e.g., 1, 2, and 3 months), withdraw samples from the climate chamber and re-characterize them for appearance, pH, viscosity, and droplet size.
-
Data Analysis: Compare the changes in the physical properties of the emulsions over time to assess their relative stability.
Physicochemical Properties of Selected Alkyl Stearates
The following table summarizes some of the available physicochemical data for various emollients, including some C10-C18 alkyl stearates and related esters. These properties can be used for preliminary assessment and comparison. Direct experimental data for this compound is limited in the public domain.
| Property | Isopropyl Myristate (C17) | Octyl Stearate (C26) | Isocetyl Stearate | Octyldodecyl Stearoyl Stearate |
| Molecular Weight ( g/mol ) | 270.45 | 396.7 | ~452.8 | ~843.5 |
| Viscosity (cP at 20°C) | ~3.1 | Low (7-10.5 cSt) | Medium | High (83 cP) |
| Spreading Value (mm²/10 min) | High | Medium | Medium | Low (205 mm²) |
| Key Functions | Emollient, Solvent, Penetration Enhancer[1][3] | Emollient, Solvent[2] | Emollient | Emollient, Binder, Stabilizer |
| Sensory Profile | Light, non-greasy | Smooth after-feel, reduces oiliness | Medium after-feel | Heavy after-feel |
Note: Data is compiled from various sources and may not be directly comparable due to different measurement conditions. "cSt" (centistokes) is a unit of kinematic viscosity, while "cP" (centipoise) is a unit of dynamic viscosity. For many oils, these values are numerically similar.
Conclusion
The selection of an appropriate C10-C18 alkyl stearate is a critical decision in the formulation of topical and transdermal products. While general knowledge suggests that the alkyl chain length significantly impacts properties like viscosity, spreading, and solvency, there is a notable lack of direct, quantitative comparative studies on their efficacy as skin penetration enhancers, their capacity to solubilize APIs, and their impact on formulation stability.
References
- 1. Identification of penetration enhancers for testosterone transdermal delivery from spray formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of formulation variables on the in vitro performance of testosterone transdermal gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
A Comparative Study of Decyl Stearate Synthesis: Evaluating the Environmental Footprint of Chemical versus Enzymatic Routes
For researchers, scientists, and drug development professionals, the synthesis of esters like decyl stearate, a common emollient and lubricant, presents a choice between traditional chemical methods and greener enzymatic alternatives. This guide provides a comparative analysis of the environmental impact of these two primary synthesis routes, supported by experimental data and detailed methodologies, to inform more sustainable manufacturing choices.
The conventional approach to synthesizing this compound is the Fischer esterification, a chemical process that typically employs acid catalysts and high temperatures. While effective, this method is often associated with significant environmental drawbacks. In contrast, enzymatic synthesis, utilizing lipases as biocatalysts, has emerged as a promising, environmentally benign alternative that operates under milder conditions. This comparison delves into the quantitative and qualitative differences between these two pathways, focusing on key environmental and performance metrics.
Comparative Analysis of Synthesis Routes
The environmental and operational performance of chemical and enzymatic synthesis of this compound can be evaluated across several key parameters. The following table summarizes the quantitative data gathered from various studies on the synthesis of this compound and analogous long-chain esters.
| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Catalyst | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA) | Immobilized Lipases (e.g., Candida antarctica Lipase B) |
| Typical Reaction Temperature | 110-150°C[1] | 40-70°C |
| Reaction Time | 4-8 hours[2] | 4-24 hours |
| Typical Yield | >95%[2] | >90% |
| Solvent | Often requires solvents like toluene or benzene, though solvent-free options exist.[3] | Typically solvent-free or uses greener solvents. |
| Energy Consumption | High, due to elevated reaction temperatures and distillation for solvent/water removal.[4] | Lower, due to milder reaction temperatures.[4] |
| Waste Generation | Generates acidic waste requiring neutralization, and potentially solvent waste.[3] | Minimal waste; catalyst is often reusable. |
| Catalyst Reusability | Limited to some heterogeneous catalysts. | High, especially with immobilized enzymes. |
In-depth Look at the Environmental Impact
The choice of synthesis route has significant implications for the overall environmental footprint of this compound production.
Chemical Synthesis: A High-Energy, Waste-Intensive Process
Traditional Fischer esterification, while achieving high yields, is an energy-intensive process due to the high temperatures required to drive the reaction to completion.[1] The use of strong acid catalysts like sulfuric acid and p-toluenesulfonic acid presents several environmental challenges. These catalysts are corrosive and can lead to equipment degradation.[3] Furthermore, the reaction generates acidic wastewater that requires neutralization before disposal, adding to the overall waste stream.[3] While solvent-free chemical methods are being developed, the use of organic solvents like toluene or benzene to azeotropically remove water is common, contributing to volatile organic compound (VOC) emissions and generating solvent waste.[3]
A potential, though less common, side reaction in processes involving fatty acids at high temperatures is decarbonylation, which results in the loss of carbon monoxide.[5] While more prevalent in other contexts, its possibility contributes to the complexity of by-product management in high-temperature chemical synthesis.
Enzymatic Synthesis: A Milder, More Sustainable Alternative
Enzymatic synthesis, employing lipases as catalysts, offers a significantly greener pathway to this compound. Lipases operate under much milder conditions, typically between 40-70°C, leading to a substantial reduction in energy consumption compared to the chemical route.[4] A key advantage of enzymatic synthesis is the high specificity of the lipase, which minimizes the formation of by-products and simplifies the purification process.
The use of immobilized lipases further enhances the sustainability of this method. Immobilization allows for easy separation of the catalyst from the reaction mixture and enables its reuse for multiple reaction cycles, reducing catalyst waste and overall process costs.[6] Moreover, enzymatic reactions are often performed in solvent-free systems, where the reactants themselves act as the solvent, eliminating the need for hazardous organic solvents and their associated environmental impact.[7]
A life cycle assessment of a similar ester, isopropyl palmitate, revealed that the enzymatic route leads to a 7-13% reduction in environmental impacts, primarily due to less hazardous waste formation, lower feedstock consumption, and reduced steam usage.[4]
Experimental Protocols
Below are detailed methodologies for the chemical and enzymatic synthesis of this compound.
Chemical Synthesis: Fischer Esterification
Materials:
-
Stearic acid
-
Decanol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine stearic acid, a molar excess of decanol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and a sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine and dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene solvent using a rotary evaporator.
-
The resulting crude this compound can be further purified by distillation under reduced pressure.
Enzymatic Synthesis: Lipase-Catalyzed Esterification
Materials:
-
Stearic acid
-
Decanol
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Reaction vessel with temperature control and agitation
-
Vacuum filtration setup
Procedure:
-
Combine stoichiometric amounts of stearic acid and decanol in a reaction vessel.
-
Add the immobilized lipase to the mixture (typically 5-10% by weight of the reactants).
-
Heat the mixture to the optimal temperature for the lipase (e.g., 60°C) with constant agitation.
-
The reaction can be monitored by periodically taking samples and analyzing the conversion of stearic acid via titration or chromatography.
-
Once the desired conversion is reached, the reaction is stopped by cooling the mixture.
-
The immobilized enzyme is separated from the product by vacuum filtration. The enzyme can be washed and stored for reuse.
-
The resulting this compound is typically of high purity and may not require extensive downstream processing.
Visualizing the Synthesis Pathways
To better illustrate the workflows of both synthesis routes, the following diagrams are provided.
Safety and Hazard Considerations
The selection of a synthesis route should also be informed by the toxicity and hazards associated with the chemicals used.
-
1-Decanol: This reactant is a skin and eye irritant.[4][8][9][10][11] It is also toxic to aquatic organisms.[4]
-
p-Toluenesulfonic Acid (p-TSA): A strong acid that is corrosive and can cause severe skin and eye irritation and burns.[12][13][14][15][16] It is also highly toxic if swallowed.[12]
-
Sulfuric Acid: A highly corrosive strong acid that can cause severe skin burns and eye damage.[17][18][19][20] It is also a suspected carcinogen if inhaled.[17]
The enzymatic route avoids the use of these corrosive and hazardous acid catalysts, contributing to a safer laboratory and industrial environment.
Conclusion
The enzymatic synthesis of this compound presents a compelling case for its adoption as a more sustainable and environmentally friendly alternative to traditional chemical methods. The milder reaction conditions lead to significant energy savings, while the high specificity and reusability of the lipase catalyst minimize waste generation and simplify product purification. Although the initial cost of the enzyme may be higher than that of chemical catalysts, the potential for catalyst recycling and the reduced downstream processing costs can make the enzymatic route economically viable in the long term. For researchers and manufacturers aiming to reduce their environmental impact and improve process safety, the enzymatic synthesis of this compound offers a clear and advantageous path forward.
References
- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 2. ache.org.rs [ache.org.rs]
- 3. research.rug.nl [research.rug.nl]
- 4. ICSC 1490 - 1-DECANOL [inchem.org]
- 5. Fatty acid - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bioengineer.org [bioengineer.org]
- 8. 1-decanol [sitem.herts.ac.uk]
- 9. agilent.com [agilent.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nj.gov [nj.gov]
- 14. ICSC 0773 - p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) [inchem.org]
- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 16. integraclear.com [integraclear.com]
- 17. health.state.mn.us [health.state.mn.us]
- 18. chemtradelogistics.com [chemtradelogistics.com]
- 19. chemos.de [chemos.de]
- 20. fishersci.com [fishersci.com]
Validating the Purity of Synthesized Decyl Stearate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in guaranteeing the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comparative analysis of methods for validating the purity of synthesized decyl stearate, with a primary focus on Gas Chromatography (GC). Experimental data and detailed protocols are provided to support the comparison with alternative analytical techniques.
Synthesis of this compound
This compound is commonly synthesized via Fischer esterification. In this reaction, stearic acid and decanol are refluxed in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is reversible, and to drive it towards the formation of the ester, a large excess of one of the reactants (usually the alcohol) can be used, or water can be removed as it is formed.[1] Following the reaction, the crude ester is isolated and purified, often through distillation, to remove unreacted starting materials and the catalyst.[1]
Primary Validation Method: Gas Chromatography (GC)
Gas chromatography is a powerful and widely used technique for separating and analyzing volatile and semi-volatile compounds.[2] For esters like this compound, GC with a Flame Ionization Detector (GC-FID) is particularly effective for determining purity due to its high sensitivity and ability to quantify the components of a mixture.[3][4] The principle relies on the differential partitioning of the sample components between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
This protocol outlines a typical procedure for the purity analysis of a synthesized this compound sample.
a) Sample Preparation:
-
Accurately weigh approximately 100 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable solvent, such as hexane or isopropanol, in a volumetric flask to create a stock solution.[4][5]
-
Prepare a working sample by diluting the stock solution to a final concentration of approximately 1 mg/mL with the same solvent.
b) Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or similar, equipped with a Flame Ionization Detector (FID).[6]
-
Column: A DB-FFAP (nitroterephthalic acid modified polyethylene glycol) or a similar polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable for separating fatty acid esters.[4][6]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).[7]
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.[5]
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 minute.
-
Ramp: Increase at 10°C/min to 240°C.
-
Hold: Maintain 240°C for 10 minutes.[3]
-
-
Detector: FID at 280°C.[5]
-
Injection Volume: 1 µL.
c) Data Analysis: The purity of this compound is determined by the percentage of the total peak area that corresponds to the this compound peak in the resulting chromatogram. The presence of other peaks indicates impurities, which could be unreacted starting materials (stearic acid, decanol) or by-products.
The following table summarizes hypothetical results from a GC-FID analysis of a synthesized this compound sample, demonstrating a high-purity product.
| Compound | Retention Time (min) | Peak Area | Area Percentage (%) |
| Decanol | 8.5 | 15,000 | 0.5 |
| Stearic Acid | 12.2 | 25,000 | 0.8 |
| This compound | 18.7 | 2,950,000 | 98.6 |
| Unknown Impurity | 20.1 | 3,000 | 0.1 |
Workflow for Synthesis and Purity Validation
The following diagram illustrates the logical workflow from the synthesis of this compound to its purity validation using gas chromatography.
References
Benchmarking Decyl Stearate Composites for Thermal Energy Storage: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the energy storage capacity of decyl stearate composites against other common phase change materials (PCMs). The following sections detail the thermophysical properties, experimental protocols for characterization, and a visual workflow for performance benchmarking.
Comparative Analysis of Thermophysical Properties
The efficiency of a phase change material is determined by key thermophysical properties, including its melting temperature, latent heat of fusion, and thermal conductivity. This section presents a comparative table of these properties for this compound and two common classes of alternative PCMs: paraffin waxes and salt hydrates.
| Material | Melting Temperature (°C) | Latent Heat of Fusion (kJ/kg) | Thermal Conductivity (W/m·K) |
| This compound | 21.4 - 44.4[1] | 165.8 - 191.1[1] | ~0.15 (estimated) |
| Paraffin Wax (RT25) | 18 - 25 | 160 | 0.2 |
| Paraffin Wax (RT50) | 45 - 51 | 170 | 0.2 |
| Sodium Acetate Trihydrate | ~58 | 226 - 289 | 0.62 - 1.16 |
| Calcium Chloride Hexahydrate | ~29 | 170 - 192[2] | 0.51 - 1.28[1][3] |
Note: The thermal conductivity of this compound is an estimate based on the typical range for fatty acid esters (0.1-0.4 W/m·K).
Detailed Experimental Protocols
Accurate and reproducible characterization of PCMs is crucial for their effective application. The following are detailed methodologies for two standard experimental techniques used to determine the thermophysical properties presented in the table above.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Objective: To determine the melting temperature and latent heat of fusion of the PCM.
Apparatus:
-
Differential Scanning Calorimeter
-
Hermetically sealed aluminum pans
-
High-purity indium for calibration
-
Analytical balance (accuracy ±0.01 mg)
Procedure:
-
Calibration: Calibrate the DSC instrument for temperature and heat flow using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 5-10 mg of the PCM sample into an aluminum pan. Hermetically seal the pan to prevent any loss of mass during heating. An empty sealed pan is used as the reference.
-
Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a temperature well below the expected melting point of the PCM (e.g., 0°C).
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature well above the melting point (e.g., 80°C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the initial temperature at the same constant rate.
-
Perform at least three heating and cooling cycles to ensure the reproducibility of the results.
-
-
Data Analysis:
-
The melting temperature is determined as the onset or peak temperature of the melting endotherm on the DSC curve.
-
The latent heat of fusion is calculated by integrating the area of the melting peak.
-
T-History Method
The T-history method is a transient technique used to determine the enthalpy-temperature relationship of a PCM. It involves recording the temperature evolution of a PCM sample and a reference substance (usually water) under identical cooling conditions.
Objective: To determine the latent heat of fusion and specific heat of the PCM.
Apparatus:
-
Data acquisition system with thermocouples
-
Test tubes of identical size
-
Constant temperature bath or environmental chamber
-
Reference material with known properties (e.g., distilled water)
Procedure:
-
Sample Preparation:
-
Fill two identical test tubes, one with the PCM sample and the other with the reference material (e.g., distilled water), to the same volume.
-
Insert a calibrated thermocouple into the center of each test tube.
-
-
Heating: Heat both test tubes in a constant temperature bath to a temperature significantly above the melting point of the PCM, ensuring both the sample and the reference are in a completely liquid state.
-
Cooling and Data Logging:
-
Simultaneously remove both test tubes from the heating bath and place them in a controlled environment at a constant, lower temperature (e.g., room temperature).
-
Record the temperature of both the PCM and the reference material at regular intervals (e.g., every 5-10 seconds) as they cool down and solidify.
-
-
Data Analysis:
-
Plot the temperature versus time curves for both the PCM and the reference material.
-
The latent heat of fusion of the PCM is calculated by applying the energy balance between the PCM and the reference material during the phase change period, which is identified by the plateau in the cooling curve of the PCM. The specific heats in the solid and liquid phases can also be determined from the cooling curves.
-
Experimental Workflow for Benchmarking PCMs
The following diagram illustrates a logical workflow for the comprehensive benchmarking of phase change material composites.
Caption: Experimental workflow for benchmarking PCM composites.
References
- 1. METHYL STEARATE Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]
- 2. researchgate.net [researchgate.net]
- 3. media.neliti.com [media.neliti.com]
Safety Operating Guide
Navigating the Disposal of Decyl Stearate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information and a step-by-step approach to the proper disposal of decyl stearate, a long-chain fatty acid ester. While this compound is not broadly classified as a hazardous material, responsible disposal is paramount to prevent environmental contamination and adhere to regulatory standards.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. In the event of a spill, absorb the material with an inert, non-combustible absorbent, such as sand or earth, and place it in a suitable, labeled container for disposal. Avoid allowing this compound to enter drains or waterways, as fatty acid esters can have a low-to-moderate potential for ecological harm.
Step-by-Step Disposal Protocol
The disposal of this compound, as with any laboratory chemical, is contingent on a thorough waste characterization and adherence to local, regional, and national regulations. The following protocol outlines the necessary steps for proper disposal:
-
Waste Characterization: The primary responsibility for waste disposal lies with the generator. A comprehensive characterization of the this compound waste must be conducted. This includes determining if the this compound is pure or if it has been contaminated with other chemicals during experimental use. Contaminants may alter the waste classification and disposal requirements.
-
Consult Safety Data Sheets (SDS): While a specific SDS for pure this compound may not always be readily available, consult the SDS for any mixtures containing this compound or for similar long-chain fatty acid esters. These documents will provide crucial information on physical and chemical properties, as well as general guidance on disposal considerations. For instance, the SDS for a similar compound, decyl decanoate, indicates it is not classified as hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200). However, this can vary based on jurisdiction and specific waste characteristics.
-
Regulatory Consultation: It is imperative to consult with your institution's Environmental Health and Safety (EHS) department. They will be knowledgeable about the specific local, regional, and national regulations governing chemical waste disposal. These regulations will dictate the appropriate disposal pathway, whether it be through a licensed professional waste disposal service or another approved method.
-
Segregation and Labeling: Uncontaminated this compound should be collected in a separate, clearly labeled, and sealed container. If the this compound is mixed with other waste, it must be segregated and labeled according to the most hazardous component in the mixture. The label should clearly identify the contents, including the full chemical name ("this compound") and any known contaminants with their approximate percentages.
-
Professional Disposal: Engage a licensed professional waste disposal service for the final disposal of the this compound waste. These services are equipped to handle chemical waste in an environmentally responsible and compliant manner.
Key Data for Disposal Consideration
The following table summarizes key properties of this compound that are relevant to its handling and disposal.
| Property | Value | Implication for Disposal |
| Physical State | Solid / Waxy Solid | Easier to contain in case of a spill compared to a liquid. |
| Solubility in Water | Insoluble | Low risk of dissolving in and contaminating large volumes of water, but should still be prevented from entering waterways.[1] |
| Environmental Persistence | May persist based on information for similar compounds | Highlights the importance of proper disposal to avoid long-term environmental accumulation. |
| Hazard Classification | Generally not classified as hazardous | While not typically hazardous, contamination can change this classification. Always confirm with local regulations. |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
By following these procedures and utilizing the provided decision-making framework, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both themselves and the environment.
References
Essential Safety and Logistical Information for Handling Decyl Stearate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides crucial guidance on the proper handling, personal protective equipment (PPE), and disposal of Decyl Stearate.
Chemical Identifier:
| Name | This compound |
| CAS Number | 32509-55-0 |
| Molecular Formula | C28H56O2 |
Hazard Assessment:
Based on available safety data, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is essential to follow standard laboratory safety practices.
Personal Protective Equipment (PPE) Recommendations:
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation |
| Hand Protection | Chemical-resistant gloves are recommended. Nitrile gloves are a suitable choice due to their resistance to oils and aliphatic hydrocarbons.[2][3] Always inspect gloves for any signs of degradation before use. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles should be worn to protect against potential splashes.[4][5] |
| Skin and Body | A standard laboratory coat should be worn to prevent skin contact. |
| Respiratory | Respiratory protection is generally not required under normal handling conditions with adequate ventilation. If aerosols are generated or ventilation is poor, a NIOSH-approved respirator may be necessary. |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated area.
-
Avoid contact with skin and eyes.[4]
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
Spill Response:
In the event of a spill, follow these steps:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE as outlined above.
-
Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area with soap and water.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, seek medical attention.[4] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention if irritation persists.[4] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek medical advice. |
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. While not classified as hazardous, it should not be released into the environment.[6] Empty containers should be triple-rinsed and offered for recycling or disposed of as chemical waste.
Visual Guides
Logical Workflow for PPE Selection:
Caption: Workflow for selecting appropriate PPE for handling this compound.
Disposal Plan Workflow:
Caption: Step-by-step workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
